molecular formula C12H15BN2O3 B1389505 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid CAS No. 1562245-02-6

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

カタログ番号: B1389505
CAS番号: 1562245-02-6
分子量: 246.07 g/mol
InChIキー: JOUXPJWAMAUDDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a useful research compound. Its molecular formula is C12H15BN2O3 and its molecular weight is 246.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[1-(oxan-2-yl)indazol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUXPJWAMAUDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionally decorated indazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting pathways such as c-Met[1]. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid serves as a highly versatile, protected organoboron building block for Suzuki-Miyaura cross-coupling reactions.

This whitepaper provides an in-depth technical roadmap for the synthesis of this critical intermediate. By analyzing the thermodynamic principles of N-protection regioselectivity and evaluating transition-metal-catalyzed versus organolithium-mediated borylation strategies, this guide establishes a self-validating framework for reproducible, high-yield synthesis.

Strategic Rationale: The Role of the THP Protecting Group

In the context of indazole chemistry, the unprotected N-H bond is highly problematic during cross-coupling and metallation. It can poison palladium catalysts, consume organolithium equivalents, and participate in unwanted side reactions.

The tetrahydropyranyl (THP) group is strategically selected for three reasons:

  • Base Stability: It is completely inert to the basic conditions (e.g., K₂CO₃, Cs₂CO₃) typically employed in Suzuki-Miyaura couplings.

  • Metallation Tolerance: It withstands highly nucleophilic and basic reagents like n-butyllithium (n-BuLi) at cryogenic temperatures.

  • Mild Deprotection: Unlike benzyl or alkyl groups, the THP acetal is easily cleaved under mild acidic conditions (e.g., PTSA in MeOH, or HCl) during the final stages of API synthesis, preserving sensitive pharmacophores.

Retrosynthetic Analysis & Pathway Selection

The synthesis diverges into two primary strategic pathways after the initial protection of 5-bromo-1H-indazole. Route A utilizes a palladium-catalyzed Miyaura borylation followed by mild oxidative cleavage of the resulting pinacol ester. Route B employs a direct lithium-halogen exchange followed by trapping with a borate ester.

Workflow SM 5-Bromo-1H-indazole Prot THP Protection (DHP, PTSA) SM->Prot Int 5-Bromo-1-(THP)-1H-indazole Prot->Int RouteA Route A: Miyaura Borylation (B2pin2, Pd, KOAc) Int->RouteA RouteB Route B: Lithiation (n-BuLi, B(OiPr)3) Int->RouteB Pin THP-Indazole-5-Bpin RouteA->Pin Hydro Oxidative Cleavage (NaIO4, NH4OAc) Pin->Hydro Target 1-(THP)-1H-indazole-5-boronic acid Hydro->Target RouteB->Target

Synthetic pathways for 1-(THP)-1H-indazole-5-boronic acid via Miyaura or Lithiation routes.

Mechanistic Insights: The Regioselectivity Conundrum

A critical failure point in indazole chemistry is the control of N1 versus N2 regioselectivity during protection. The reaction of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acid catalysis yields a mixture of isomers.

  • Kinetic vs. Thermodynamic Control: The N2-THP isomer is often formed rapidly (kinetic product) due to the higher nucleophilicity of the N2 nitrogen in the transition state. However, the N1-THP isomer is the thermodynamic sink, stabilized by the preservation of the fully aromatic 10π-electron system of the indazole core.

  • Causality in Protocol Design: To drive the reaction exclusively to the N1 isomer, the protocol must incorporate sufficient thermal energy and catalytic acid (e.g., p-Toluenesulfonic acid, PTSA) to allow the reversible acetal formation to equilibrate toward the thermodynamic product[1].

Regioselectivity SM 5-Bromo-1H-indazole Reaction Acid-Catalyzed THP Addition SM->Reaction N1 N1-THP Isomer (Thermodynamic) Major Reaction->N1 Equilibration N2 N2-THP Isomer (Kinetic) Minor Reaction->N2 Fast N2->N1 Isomerization (Heat/Acid)

Regioselectivity in THP protection highlighting thermodynamic (N1) vs. kinetic (N2) control.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; in-process controls (IPCs) are embedded to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-1H-indazole (1.0 equiv, e.g., 50 mmol) and anhydrous THF (0.5 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) followed by a catalytic amount of PTSA monohydrate (0.1 equiv).

  • Equilibration: Heat the mixture to 65 °C (reflux) for 12 hours. Mechanistic note: Heating is mandatory to isomerize any kinetically formed N2-THP into the desired N1-THP.

  • IPC Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The N1 isomer typically runs slightly higher (less polar) than the N2 isomer. The reaction is complete when the N2 spot disappears.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PTSA (preventing THP cleavage during concentration). Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the product as a pale yellow oil that crystallizes upon standing.

Step 2, Route A: Miyaura Borylation & Oxidative Cleavage

Recommended for high functional group tolerance and scalability.

Part A: Pinacol Ester Formation

  • Setup: Combine 5-bromo-1-(THP)-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv) in 1,4-dioxane (0.2 M).

  • Deoxygenation: Sparge the suspension with argon for 15 minutes. Oxygen is fatal to the Pd(0) active catalytic species.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Heat to 90 °C for 8 hours. Mechanistic note: KOAc is specifically chosen over stronger bases (like Na₂CO₃) because it coordinates to the Pd(II) intermediate to facilitate transmetalation without hydrolyzing the B₂pin₂.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography to isolate the pinacol ester.

Part B: Mild Oxidative Cleavage to Boronic Acid

  • Cleavage: Dissolve the pinacol ester in a 4:1 mixture of THF/H₂O. Add sodium periodate (NaIO₄, 3.0 equiv) and ammonium acetate (NH₄OAc, 3.0 equiv)[2].

  • Reaction: Stir at room temperature for 24 hours. Mechanistic note: NaIO₄ oxidatively cleaves the pinacol diol backbone, releasing the free boronic acid. This method is strictly required because traditional acidic hydrolysis (e.g., HCl) will prematurely cleave the acid-sensitive THP group.

  • Workup: Extract with EtOAc, wash with brine, and concentrate. Triturate the residue with hexanes to precipitate the pure 1-(THP)-1H-indazole-5-boronic acid.

Step 2, Route B: Direct Borylation via Lithium-Halogen Exchange

Recommended for rapid synthesis when cryogenic infrastructure is available.

  • Cryogenic Setup: Dissolve 5-bromo-1-(THP)-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under strict argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Mechanistic note: The low temperature is critical to prevent the highly nucleophilic aryllithium intermediate from attacking the THP protecting group or undergoing intermolecular side reactions.

  • Borylation: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv). Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

  • Hydrolysis: Quench carefully with saturated aqueous NH₄Cl (maintaining a near-neutral pH to protect the THP group). Extract with EtOAc, dry, and concentrate. Triturate with cold diethyl ether to yield the target boronic acid.

Quantitative Data & Optimization Matrix

The choice between Route A and Route B depends heavily on the scale and available laboratory infrastructure. The following table summarizes the comparative metrics based on standard process chemistry optimizations.

MetricRoute A (Miyaura + Cleavage)Route B (Direct Lithiation)
Overall Yield (from Bromide) 65 - 75%55 - 65%
Reagent Cost High (Pd catalyst, B₂pin₂)Low (n-BuLi, B(OiPr)₃)
Scalability Excellent (Kilogram scale)Moderate (Exothermic, requires cryogenics)
Functional Group Tolerance Very HighLow (Incompatible with esters, ketones, cyano)
Key Impurity Profile Protodeboronation product (Ar-H)Dimerization (Ar-Ar), THP-cleaved byproducts
Process Time 2 - 3 Days1 Day

Conclusion

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid requires precise control over thermodynamic equilibria and protecting group orthogonality. By forcing the N-protection to the N1-thermodynamic sink and utilizing mild oxidative cleavage (NaIO₄) to bypass the acid-lability of the THP group, researchers can secure high-purity organoboron intermediates. Whether deploying the robust Miyaura borylation for complex, functionalized substrates or the rapid lithiation route for streamlined workflows, understanding the mechanistic causality behind each reagent choice ensures a self-validating and reproducible synthetic campaign.

References

  • WO 2010/011538 A1 - Novel c-Met Inhibitors World Intellectual Property Organization / Google Patents URL
  • Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Organic & Biomolecular Chemistry: Applications of NaIO₄ in Oxidative Cleavages Royal Society of Chemistry (RSC Publishing) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Wiley Online Library URL:[Link]

Sources

Physicochemical Properties and Synthetic Utility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently embedded within kinase inhibitors and targeted therapeutics (e.g., Axitinib, Pictilisib). However, the direct functionalization of the indazole core presents significant chemoselectivity challenges due to the reactive N-H bond. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (CAS: 1562245-02-6) emerges as a highly engineered, bifunctional building block designed to bypass these limitations. By masking the N1 position with a tetrahydropyranyl (THP) acetal and activating the C5 position with a boronic acid moiety, this compound enables precise, high-yielding Suzuki-Miyaura cross-couplings.

This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic behaviors, and validated synthetic protocols associated with this critical intermediate, serving as a definitive guide for drug development professionals.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid is critical for predicting its behavior in biphasic reaction mixtures, its stability during storage, and its chromatographic resolution.

Quantitative Data Summary
PropertyValueCausality & Synthetic Implication
Chemical Formula C₁₂H₁₅BN₂O₃Dictates the mass-to-charge ratio for LC-MS tracking.
Molecular Weight 246.07 g/mol Standardized metric for stoichiometric calculations.
CAS Registry Number 1562245-02-6Unique identifier for commercial procurement.
Topological Polar Surface Area (TPSA) 67.5 ŲIndicates moderate polarity; requires polar aprotic or ethereal solvents for optimal dissolution.
H-Bond Donors / Acceptors 2 / 4The B(OH)₂ group acts as a strong H-bond donor, often leading to trimerization (boroxine formation) upon dehydration.
pKa (Boronic Acid) ~8.5 – 9.0Remains unionized at neutral pH. Requires an inorganic base (e.g., Na₂CO₃, pKa ~10.3) to form the reactive boronate complex during transmetalation.
LogP (Predicted) ~2.1The THP group significantly enhances lipophilicity compared to the unprotected indazole, improving solubility in standard coupling solvents like 1,4-dioxane and toluene.

Data supported by[PubChem CID 45588201][1].

The Strategic Role of the THP Protecting Group

The integration of the tetrahydropyran-2-yl (THP) group at the N1 position is not merely a protective measure; it is a thermodynamic necessity for complex cross-couplings.

Mechanistic Causality

Unprotected indazoles possess an acidic N-H proton (pKa ~14). Under the strongly basic conditions required for Suzuki-Miyaura couplings, this proton is easily abstracted. The resulting indazolyl anion is a potent nucleophile that can competitively bind to the Palladium(II) intermediate, poisoning the catalyst or participating in unwanted N-arylation (Buchwald-Hartwig-type side reactions).

The THP group, an acetal, provides a robust shield that is entirely stable to strong bases and nucleophiles. Furthermore, the installation of the THP group at the N1 position is the thermodynamic product of acid-catalyzed protection, whereas N2 protection is kinetically favored. By driving the protection to the N1 isomer, researchers ensure regiochemical purity before borylation [2].

Workflow N1 5-Bromo-1H-indazole N2 1-THP-5-Bromo-indazole N1->N2 DHP, H+ (Thermodynamic) N3 1-THP-indazole- 5-boronic acid N2->N3 1. n-BuLi 2. B(OiPr)3 3. H+ N4 Coupled Intermediate N3->N4 Ar-X, Pd cat. Base (Suzuki) N5 Final API (Deprotected) N4->N5 TFA/DCM (Deprotection)

Synthetic workflow from protection to Suzuki coupling and final THP deprotection.

Boronic Acid Reactivity & Suzuki-Miyaura Cross-Coupling

The C5-boronic acid moiety is the engine of this building block. The Suzuki-Miyaura coupling relies on the activation of this boronic acid into a highly nucleophilic "ate" complex (boronate) via the addition of an aqueous base.

The Self-Validating Catalytic Cycle

To ensure high yields, the reaction must be viewed as a system of competing rates. The rate of transmetalation must exceed the rate of protodeboronation (the hydrolytic cleavage of the C-B bond). Because 1-THP-indazole-5-boronic acid is electron-rich, it is moderately susceptible to protodeboronation at elevated temperatures. Therefore, biphasic solvent systems (e.g., 1,4-Dioxane/H₂O) are utilized to maximize the solubility of the base while maintaining a distinct organic phase for the palladium cycle [3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Indazole-THP)] OxAdd->TransMet + 1-THP-Indazole-5-B(OH)2 + Base RedElim Reductive Elimination Ar-Indazole-THP TransMet->RedElim RedElim->Pd0 - Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for THP-indazole boronic acid.
Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By monitoring specific checkpoints, the chemist can diagnose catalytic failure in real-time.

Reagents & Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • 2.0 M Aqueous Na₂CO₃ (3.0 equiv)

  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Atmospheric Control (Critical): In an oven-dried Schlenk flask, combine the aryl halide, the boronic acid, and the Pd(dppf)Cl₂ catalyst. Evacuate the flask and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting oxidative addition.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by the degassed 2.0 M Na₂CO₃ solution. The mixture will form a biphasic system.

  • Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring.

  • In-Process Validation (TLC/LC-MS): After 4 hours, sample the organic layer.

    • Validation Check: If the aryl halide is consumed and the product mass is observed, the cycle is functioning. If the boronic acid is consumed but the aryl halide remains intact, protodeboronation has occurred (likely due to insufficient base or excessive water/heat).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the THP-protected coupled intermediate.

Downstream Processing: THP Deprotection

Once the carbon-carbon bond is successfully formed, the THP group must be removed to reveal the active indazole pharmacophore. Because the THP group is an acetal, it is highly labile to acidic hydrolysis.

Deprotection Protocol:

  • Dissolve the coupled intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 2–4 hours.

  • Validation Check: The reaction will transition from a non-polar spot to a highly polar, UV-active spot on TLC (due to the exposed N-H bond).

  • Quench carefully with saturated aqueous NaHCO₃ until the pH is ~8, extract with DCM, and concentrate to isolate the final API.

Analytical Characterization Nuances

When verifying the purity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid, researchers must account for the inherent behavior of boronic acids:

  • Mass Spectrometry (ESI-MS): Boronic acids frequently undergo dehydration in the MS source. It is common to observe the mass of the boroxine trimer [3M−3H2​O+H]+ rather than the pure monomeric [M+H]+ .

  • NMR Spectroscopy: In ¹H-NMR (DMSO-d₆), the two hydroxyl protons of the boronic acid typically appear as a broad singlet around δ 8.0–8.2 ppm. The THP acetal proton (anomeric carbon) appears as a distinct multiplet around δ 5.7–5.8 ppm, serving as a diagnostic peak for the integrity of the protecting group.

References

  • 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid | C12H15BN2O3 | CID 45588201. PubChem. Available at:[Link]

  • A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Engineering Indazole Scaffolds: A Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in modern drug discovery, serving as a robust bioisostere for indole and a critical hinge-binding motif in kinase inhibitors. However, functionalizing the indazole core presents significant synthetic challenges due to the nucleophilicity of the free NH group and the inherent instability of electron-rich heterocyclic boronic acids.

This whitepaper provides an in-depth mechanistic and practical guide to utilizing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid , specifically focusing on its definitive, commercially viable form: the pinacol ester (BPin) . By masking the reactive nitrogen with a tetrahydropyranyl (THP) group and stabilizing the boronic acid as a pinacol ester, researchers can execute highly efficient, regioselective Suzuki-Miyaura cross-couplings.

Structural Biology & Chemical Properties

While the theoretical parent compound is the free boronic acid, it is highly prone to protodeboronation (the spontaneous loss of the boronic acid group to form a C–H bond) and oligomerization into boroxines. To circumvent this, the compound is almost exclusively synthesized, stored, and deployed as the pinacol ester [1].

Structural Breakdown
  • The Indazole Core: Provides critical hydrogen bond donor/acceptor pairs necessary for interacting with the ATP-binding pocket of kinases.

  • N1-THP Protecting Group: The Tetrahydro-2H-pyran-2-yl (THP) group serves a dual purpose. It prevents undesired N-arylation or N-alkylation during transition-metal catalysis and significantly increases the lipophilicity of the intermediate, aiding in organic solvent solubility.

  • C5-Boronic Pinacol Ester (BPin): The bulky pinacol ligand shields the empty p-orbital of the boron atom, preventing hydrolytic degradation while remaining highly reactive under palladium-catalyzed transmetalation conditions[4].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the stabilized reagent used in laboratory settings.

PropertyValue
Chemical Name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid pinacol ester
CAS Number 1082525-64-1
Molecular Formula C18H25BN2O3
Molecular Weight 328.21 g/mol
Physical State Solid / Crystalline Powder
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)

Synthesis Workflow: Engineering the Reagent

The preparation of the THP-protected indazole boronic ester relies on strict thermodynamic control and precise base selection to prevent premature side reactions.

SynthesisWorkflow A 5-Bromo-1H-indazole B THP Protection (DHP, p-TsOH, 80°C) A->B Acid Catalysis C 5-Bromo-1-(THP)-1H-indazole B->C Thermodynamic Control (N1) D Miyaura Borylation (B2Pin2, Pd(dppf)Cl2, KOAc) C->D Pd-Catalyzed Cross-Coupling E 1-(THP)-1H-indazole-5-BPin (CAS: 1082525-64-1) D->E Pinacol Ester Formation

Synthesis workflow of 1-(THP)-1H-indazole-5-BPin via thermodynamic control and Miyaura borylation.

Protocol 1: N1-Selective THP Protection

Causality & Logic: Indazole protection can occur at the N1 or N2 position. The acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP) kinetically favors the N2-THP isomer. However, the N1-THP isomer is thermodynamically more stable. By elevating the temperature to 80°C and extending the reaction time, the equilibrium is driven entirely toward the desired N1-THP product [2].

Step-by-Step Methodology:

  • Charge: To a round-bottom flask, add 5-bromo-1H-indazole (1.0 eq) and dissolve in a 3:4 mixture of Toluene/Heptane (0.2 M).

  • Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Thermodynamic Shift: Heat the reaction mixture to 80°C and stir for 12–16 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the N1/N2 ratio (distinguishable by NMR or distinct LC retention times) heavily favors the N1 isomer.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol 2: Miyaura Borylation

Causality & Logic: Converting the aryl bromide to the boronic ester requires a palladium catalyst and a base. The critical choice here is using Potassium Acetate (KOAc). Because KOAc is a weak base, it facilitates ligand exchange on the palladium complex but is not strong enough to activate the newly formed boronic ester for transmetalation. If a strong base like K2CO3 were used, the product would immediately react with the starting aryl bromide, resulting in a homocoupled dimer [3].

Step-by-Step Methodology:

  • Charge: Combine 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), Bis(pinacolato)diboron (B2Pin2, 1.2 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane (0.15 M).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove oxygen, which would otherwise oxidize the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Self-Validation Check: Analyze via LC-MS. Look for the disappearance of the brominated starting material (isotopic doublet) and the appearance of the product mass ( m/z 329.2 [M+H]+).

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure pinacol ester.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(THP)-1H-indazole-5-BPin is its deployment in Suzuki-Miyaura couplings to build complex, multi-ring drug candidates [5].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd TransMet Transmetalation (Indazole-BPin + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Indazole Core RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the indazole-5-boronic pinacol ester.

Protocol 3: Suzuki Coupling Workflow

Causality & Logic: Unlike the borylation step, Suzuki coupling requires a strong aqueous base (e.g., K2CO3 or Na2CO3) to form the reactive boronate complex (ate-complex), which drastically accelerates the transmetalation step. A mixed solvent system (Dioxane/H2O) is required to solubilize both the organic reagents and the inorganic base.

Step-by-Step Methodology:

  • Charge: In a microwave vial or Schlenk flask, add the target Aryl Halide (1.0 eq), 1-(THP)-1H-indazole-5-BPin (1.1 to 1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2CO3.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Reaction: Heat to 100°C via oil bath for 12 hours, or subject to microwave irradiation at 120°C for 30 minutes.

  • Self-Validation Check: LC-MS should indicate complete consumption of the limiting reagent (usually the aryl halide) and the formation of the cross-coupled product mass.

  • Workup: Dilute with water, extract with dichloromethane (DCM), dry the organic layer, and purify.

Post-Coupling: THP Deprotection Strategy

To restore the hydrogen-bonding capacity of the indazole core—essential for target protein engagement—the THP group must be removed.

Protocol 4: Acidic Cleavage

Causality & Logic: The THP moiety is an acetal, making it highly susceptible to acidic hydrolysis but completely stable to basic conditions (which is why it survives the Suzuki coupling). Trifluoroacetic acid (TFA) in DCM provides a clean, rapid deprotection without requiring harsh heating that might degrade sensitive functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected coupled product in anhydrous DCM (0.1 M).

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 DCM/TFA mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS. The THP group adds exactly 84 Da to the mass; successful deprotection is confirmed by a mass shift of -84 Da [M+H-84]+.

  • Workup: Carefully concentrate the mixture under reduced pressure. Neutralize the residual TFA by dissolving the crude material in EtOAc and washing with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH 8). Extract, dry, and isolate the final free indazole compound.

The Biological Activity of Indazole Derivatives: A Technical Guide to Kinase Inhibition and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, functioning as a highly effective bioisostere for purine and indole rings. Because of its unique electronic distribution and hydrogen-bonding capabilities, the indazole core is exceptionally adept at occupying the ATP-binding pocket of protein kinases[1]. This technical whitepaper explores the mechanistic biological activity of indazole derivatives—specifically their role as multi-target receptor tyrosine kinase (RTK) inhibitors—and provides rigorously validated experimental workflows for quantifying their efficacy.

Mechanistic Grounding: The ATP-Competitive Pharmacophore

The primary biological activity of pharmaceutical-grade indazole derivatives, such as the FDA-approved oncology drug Pazopanib, lies in their ability to disrupt angiogenesis and tumor proliferation[2].

Mechanistically, the indazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors and acceptors, interacting directly with the hinge region of the kinase domain. By outcompeting intracellular ATP for this binding site, indazole derivatives prevent the auto-phosphorylation of the receptor[3]. This halts the downstream signal transduction cascades—namely the PLC-γ, MAPK, and PI3K/AKT pathways—that are obligate for endothelial cell survival and migration[4].

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Transmembrane Receptor VEGF->VEGFR2 Activation PLCg PLC-γ / PKC Pathway VEGFR2->PLCg MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK PI3K PI3K / AKT Pathway VEGFR2->PI3K Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR2 ATP-Competitive Inhibition Angiogenesis Endothelial Proliferation & Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

Indazole derivatives disrupt VEGF-induced angiogenesis via ATP-competitive VEGFR-2 inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the multi-kinase targeting profile of indazole derivatives, we examine the half-maximal inhibitory concentration (IC₅₀) values of Pazopanib across a panel of angiogenic receptors. The data below demonstrates the nanomolar potency achieved through optimized indazole substitution[3].

Kinase TargetPazopanib IC₅₀ (nM)Biological Function & Pathway Role
VEGFR-1 (Flt-1) 10Macrophage chemotaxis and early angiogenic signaling[3].
VEGFR-2 (KDR) 30Primary mediator of tumor-induced angiogenesis and mitosis[2].
VEGFR-3 (Flt-4) 47Regulation of lymphangiogenesis and lymphatic metastasis[4].
PDGFR-α 71Mesenchymal cell proliferation and tumor microenvironment[5].
c-Kit 74Stem cell factor receptor; drives hematopoietic malignancies[3].
PDGFR-β 84Pericyte recruitment and vascular maturation/stabilization[5].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires assays that are inherently self-validating. Below are the optimized protocols for evaluating indazole derivatives, detailing the strict causality behind each experimental choice.

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Determine the biochemical IC₅₀ of indazole derivatives against isolated VEGFR-2. Rationale for Assay Choice: HTRF is a wash-free, highly sensitive assay that utilizes a long-lifetime europium fluorophore. This eliminates short-lived background autofluorescence from the indazole compounds themselves, preventing false-positive inhibition artifacts.

Step-by-Step Protocol & Causality:

  • Compound Preparation: Serially dilute the indazole derivative in 100% DMSO, then transfer to an aqueous assay buffer (final DMSO concentration ≤1%).

    • Causality: Kinases are highly sensitive to solvent denaturation. Maintaining a strict ≤1% DMSO ceiling across all wells ensures that enzyme inhibition is strictly drug-mediated, not solvent-mediated.

  • Enzyme-Inhibitor Pre-incubation (30 mins, 25°C): Combine the indazole compound with recombinant VEGFR-2 enzyme in the assay microplate.

    • Causality: Many indazole derivatives are "slow-binding" inhibitors. Pre-incubation allows the thermodynamic binding equilibrium to be reached before the competing substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP and a biotinylated peptide substrate.

    • Causality: The ATP concentration must be strictly calibrated to the enzyme's Michaelis constant ( Km​ ). If [ATP]≫Km​ , the assay becomes blind to competitive indazole inhibitors, artificially inflating the apparent IC₅₀.

  • Quenching & Detection: After 60 minutes, add a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

    • Causality: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction. This ensures that the signal does not drift while the plate is being read, making the assay self-consistent across a 384-well plate.

  • Data Acquisition: Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to normalize for well-to-well volume variations.

HTRF_Workflow Step1 1. Kinase + Indazole Pre-incubation (Equilibrium Setup) Step2 2. ATP + Substrate Addition (Reaction Initiation) Step1->Step2 Step3 3. EDTA Quench + Antibody Addition (Signal Generation) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm) (Data Acquisition) Step3->Step4

HTRF kinase assay workflow detailing the self-validating steps for IC50 determination.

Cellular Efficacy: HUVEC Proliferation Assay

Objective: Validate that the biochemical inhibition translates to anti-angiogenic phenotypic efficacy in living cells[2]. Rationale for Assay Choice: Human Umbilical Vein Endothelial Cells (HUVECs) are primary cells that natively express high levels of VEGFR-2, making them the gold-standard physiological model for angiogenesis[3].

Step-by-Step Protocol & Causality:

  • Cell Starvation (16 hours): Culture HUVECs in a basal medium containing 0.1% Fetal Bovine Serum (FBS) overnight.

    • Causality: Starvation synchronizes the cells in the G0/G1 phase of the cell cycle and drops basal RTK phosphorylation to near zero. This maximizes the signal-to-noise ratio when the VEGF stimulus is later applied.

  • Inhibitor Pre-treatment (2 hours): Treat the starved HUVECs with varying concentrations of the indazole derivative (e.g., 0.1–10 µM)[3].

    • Causality: Allows the small molecule to permeate the cell membrane and saturate the intracellular kinase domains prior to extracellular receptor activation.

  • Ligand Stimulation (72 hours): Add recombinant human VEGF (50 ng/mL) to the wells.

    • Causality: By specifically driving proliferation with VEGF rather than full serum, we isolate the drug's effect on the VEGFR-2 axis. A parallel plate stimulated with basic FGF (bFGF) should be run as a negative control; a highly selective indazole should inhibit VEGF-driven growth much more potently than FGF-driven growth[2].

  • Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) and read luminescence.

    • Causality: Luminescence strictly correlates with metabolically active cells, providing a direct, linear quantification of cellular proliferation.

Conclusion

The indazole pharmacophore remains a cornerstone of modern targeted oncology. By leveraging its inherent affinity for the ATP-binding pocket of receptor tyrosine kinases, drug developers can achieve potent, multi-targeted inhibition of tumor angiogenesis. However, the successful translation of these molecules from bench to bedside relies on the rigorous, self-validating biochemical and cellular assays outlined above, ensuring that derived IC₅₀ values are both accurate and physiologically relevant.

References

  • (Pre-)
  • Pazopanib - Product Usage and Background Source: Cell Signaling Technology URL
  • Source: National Institutes of Health (NIH)
  • Source: D-NB.
  • Source: National Institutes of Health (NIH)

Sources

Spectroscopic Profiling of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid: A Technical Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and medicinal chemistry, indazole-containing scaffolds are ubiquitous due to their privileged pharmacological properties. 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid ( C12​H15​BN2​O3​ ) is a critical synthetic intermediate, primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions [1].

The strategic installation of the tetrahydropyran (THP) group at the N1 position serves a dual purpose: it protects the acidic indazole nitrogen from participating in unwanted side reactions under basic coupling conditions, and it significantly enhances the lipophilicity and solubility of the intermediate in organic solvents [2]. However, the presence of both a labile THP acetal and a reactive boronic acid moiety presents unique challenges during spectroscopic characterization. Boronic acids are notoriously prone to dynamic covalent exchanges, such as dehydration to form trimeric boroxines (anhydrides), which can convolute Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data [3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic validation of this compound, emphasizing the causality behind analytical choices and providing self-validating experimental protocols.

Quantitative Data Presentation: Expected Spectroscopic Profiles

The accurate assignment of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid relies on the integration of 1H , 13C , and 11B NMR, alongside high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS). The data below summarizes the expected spectroscopic profiles based on the electronic environments of the protected indazole core.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Causality
8.30Singlet1H-Indazole H-4: Deshielded by the adjacent boronic acid (C5) and the indazole core.
8.15Singlet1H-Indazole H-3: Characteristic sharp singlet of the indazole ring.
8.10Broad Singlet2H--B(OH) 2​ Protons: Broad due to exchange; stabilized as a monomer by DMSO.
7.85Doublet1H8.5Indazole H-6: Ortho-coupling to H-7.
7.65Doublet1H8.5Indazole H-7: Ortho-coupling to H-6.
5.85Doublet of Doublets1H9.5, 2.5THP H-2' (Anomeric): Highly deshielded by the adjacent N1 and O atoms.
3.90, 3.75Multiplets2H-THP H-6': Equatorial and axial protons adjacent to the THP oxygen.
2.40 - 1.50Multiplets6H-THP H-3', H-4', H-5': Aliphatic ring protons.
Table 2: 13C and 11B NMR Assignments (100 MHz / 128 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)Assignment / Mechanistic Note
13C 140.0, 134.0, 131.0, 126.5, 124.0, 110.0Indazole Core Carbons: C7a, C3, C6, C4, C3a, C7 respectively.
13C ~128.0 (Very Broad / Invisible)C5 (C-B bond): Broadened by quadrupolar relaxation of 11B ( I=3/2 ) and 10B ( I=3 ).
13C 84.5THP C2': Anomeric carbon.
13C 66.5, 29.0, 24.5, 22.0THP Aliphatic Carbons: C6', C3', C4', C5'.
11B ~29.0 (Broad Singlet)Boronic Acid: Typical shift for sp2 hybridized arylboronic acids [3].
Table 3: High-Resolution ESI-MS Data
Ionization ModeObserved m/z Ion IdentityCausality / Fragmentation Logic
Positive (ESI+)247.125 [M+H]+ Protonated intact molecule.
Positive (ESI+)163.068 [M+H−84]+ Loss of 3,4-dihydro-2H-pyran (THP group). Highly diagnostic for N-THP indazoles.
Negative (ESI-)245.110 [M−H]− Deprotonated boronate anion. Highly stable, minimal fragmentation.

Logical Workflows & Mechanisms

To ensure rigorous scientific integrity, the analytical validation of this compound must follow a structured workflow that leverages the orthogonal strengths of NMR and MS.

G Start Synthesized Compound C12H15BN2O3 NMR NMR Spectroscopy (DMSO-d6) Start->NMR MS ESI-MS Analysis (Pos/Neg Modes) Start->MS H1 1H NMR: Confirm THP & Indazole NMR->H1 B11 11B NMR: Confirm Boronic Acid NMR->B11 ESI_Pos ESI(+): [M+H]+ & [M+H-THP]+ MS->ESI_Pos ESI_Neg ESI(-): [M-H]- (Intact) MS->ESI_Neg Validation Data Concordance: Structure Verified H1->Validation B11->Validation ESI_Pos->Validation ESI_Neg->Validation

Caption: Orthogonal analytical validation workflow combining NMR and ESI-MS for structural confirmation.

Mass Spectrometry Fragmentation Causality

Under positive electrospray ionization (ESI+), N-THP protected heterocycles are highly susceptible to in-source fragmentation. Protonation often occurs at the THP oxygen or the indazole N2, weakening the N1-C2' bond. This results in the neutral loss of 3,4-dihydro-2H-pyran (84 Da), yielding the robust [1H−indazole−5−boronicacid+H]+ fragment.

G Parent [M+H]+ m/z 247.1 Protonation Protonation at N2 or THP Oxygen Parent->Protonation Cleavage C-N Bond Cleavage (-84 Da) Protonation->Cleavage Fragment [1H-Indazole-5-boronic acid + H]+ m/z 163.1 Cleavage->Fragment Detected DHP Neutral Loss: 3,4-Dihydro-2H-pyran Cleavage->DHP Undetected

Caption: Diagnostic ESI+ fragmentation pathway showing the characteristic loss of the THP protecting group.

Experimental Protocols & Self-Validating Methodologies

Do not simply execute these steps; understand the physicochemical rationale behind them. Boronic acids are highly sensitive to their environment, and improper sample preparation will lead to artifactual data (e.g., boroxine formation).

Protocol 1: Self-Validating NMR Acquisition

Causality: Chloroform-d ( CDCl3​ ) is a poor choice for boronic acids. It lacks hydrogen-bonding capabilities, which promotes the dehydration of the boronic acid into a cyclic boroxine trimer, resulting in complex, overlapping spectra. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) acts as a Lewis base, coordinating to the empty p-orbital of the boron atom and stabilizing the monomeric form [3].

Step-by-Step Procedure:

  • Sample Preparation: Weigh 10–15 mg of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid.

  • Solvation: Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6​ . The use of anhydrous solvent is critical to prevent the water peak (~3.3 ppm) from obscuring the THP aliphatic signals.

  • Primary Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum (16 scans), 13C spectrum (1024 scans), and 11B spectrum (128 scans).

    • Note on 11B NMR: Use a quartz NMR tube if available. Standard borosilicate glass tubes contain boron, which creates a massive, broad background signal around 0-20 ppm. If borosilicate must be used, utilize a background-subtraction pulse sequence.

  • Self-Validation Step ( D2​O Exchange): To definitively prove the assignment of the boronic acid protons, remove the NMR tube, add 1 drop of D2​O , cap, and invert 5 times to mix. Re-acquire the 1H NMR spectrum.

    • Validation Check: The broad singlet at ~8.10 ppm must completely disappear due to deuterium exchange ( −B(OH)2​→−B(OD)2​ ). If the peak remains, it is a structural proton (e.g., an overlapping aromatic signal), and the synthesis/assignment has failed.

Protocol 2: LC-MS / ESI-MS Analysis

Causality: High temperatures in the MS desolvation line can thermally dehydrate the boronic acid. Soft ionization parameters must be strictly maintained.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50).

  • Additive Selection:

    • For ESI(+): Add 0.1% Formic Acid to promote protonation.

    • For ESI(-): Add 0.1% Ammonium Hydroxide to promote deprotonation.

  • Instrument Parameters: Set the capillary voltage to 3.0 kV. Critically, lower the desolvation temperature to 250 °C (standard is often 350+ °C). This prevents thermal degradation of the boronic acid.

  • Self-Validation Step (Polarity Switching): Run the sample in both positive and negative ion modes.

    • Validation Check: ESI(-) must show a clean, dominant peak at m/z 245.110 ( [M−H]− ) with minimal fragmentation, confirming the intact mass. ESI(+) must show the diagnostic fragment at m/z 163.068, confirming the presence of the highly labile THP group. If ESI(-) shows a mass of m/z 227 (loss of water), the desolvation temperature is too high and must be reduced.

Mechanistic Troubleshooting: The "Missing" C5 Carbon

A common point of confusion for researchers analyzing this compound is the apparent absence of the C5 carbon in the 13C NMR spectrum.

The Physics: Boron has two NMR-active isotopes: 11B (80% natural abundance, spin I=3/2 ) and 10B (20% natural abundance, spin I=3 ). Both are quadrupolar nuclei. The asymmetric electric field gradient around the sp2 hybridized boron atom causes extremely rapid quadrupolar relaxation ( T2​ relaxation). Because the C5 carbon is directly bonded to the boron atom, it experiences scalar coupling ( 1JC−B​ ) to a rapidly relaxing nucleus. This phenomenon causes the C5 carbon signal to broaden so significantly that it often blends into the baseline noise, rendering it "invisible" under standard 13C acquisition parameters [3].

The Solution: Do not waste time increasing the number of scans to find this peak. Instead, rely on 11B NMR to confirm the presence of the boronic acid, and use 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe correlations from the H-4 and H-6 protons to the C5 carbon, which will appear as a broad correlation smear rather than a sharp peak.

References

  • Title: Axitinib Synthesis and Characterization (Mentions THP-protected indazole synthesis and NMR data). Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Source: The Journal of Physical Chemistry A (ACS Publications). URL: [Link]

Commercial Sourcing and Synthetic Application of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to enhance hydrogen bonding within kinase hydrophobic pockets. When functionalizing the C5 position of the indazole ring, researchers rely heavily on boronic acid derivatives for Suzuki-Miyaura cross-coupling.

However, in commercial and synthetic practice, the free boronic acid of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole is rarely isolated or sold. Instead, the industry standard is its pinacol ester (BPin) derivative, formally known as 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1082525-64-1) [1][2]. This whitepaper details the commercial landscape, the chemical causality behind this structural preference, and field-proven protocols for its application.

The Causality of Chemical Stability: Why the Pinacol Ester?

As a Senior Application Scientist, it is critical to understand why commercial suppliers and process chemists avoid the free indazole-5-boronic acid. The decision is driven by two primary degradation pathways:

  • Protodeboronation: Heteroaromatic boronic acids are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond to yield the C-H compound), particularly under the basic and thermal conditions required for cross-coupling[3][4]. The empty p-orbital on the sp2-hybridized boron atom invites nucleophilic attack from hydroxide ions, forming a reactive "-ate" complex that rapidly degrades[5].

  • Boroxine Formation: Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), complicating stoichiometry and reducing the effective molarity of the active monomer during reaction setup.

The BPin Solution: Esterification with pinacol (2,3-dimethyl-2,3-butanediol) creates a sterically hindered 1,3,2-dioxaborolane ring. This bidentate protection shields the boron atom, drastically reducing its Lewis acidity and preventing premature hydrolysis[6]. Furthermore, the N1 position is protected by a tetrahydropyranyl (THP) group. This prevents the acidic indazole N-H from poisoning the palladium catalyst via off-target coordination, while simultaneously increasing the molecule's solubility in organic solvents[2].

Chemical Identity & Properties
PropertySpecification
Chemical Name 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS Number 1082525-64-1
Molecular Formula C18H25BN2O3
Molecular Weight 328.21 g/mol
Typical Purity ≥96%
Storage Conditions 2-8°C, inert atmosphere (Argon/N2)

Commercial Availability & Supplier Landscape

Due to its stability, the THP-protected indazole-BPin building block is widely available across global chemical catalogs. When sourcing this material, researchers should prioritize suppliers that provide NMR/LC-MS validation to ensure the absence of protodeboronated impurities.

SupplierCatalog / Item IDTypical Pricing (USD/EUR)Notes
Sigma-Aldrich (Leyan) 1082525-64-1Contact for contract pricingHigh purity (96%), ships globally[2].
Doron Scientific N/A~$118.00 / 100 mgSpecialized in advanced building blocks.
ABCR Gute Chemie AB289373~€103.80 / 250 mgEuropean distribution, reliable lead times[7].
BLD Pharm BD211380Varies by regionBulk scaling available for process chemistry[8].
Combi-Blocks FM-4209Varies by regionStandard supplier for discovery chemistry[1].

Synthetic Workflow & Experimental Protocols

The following self-validating protocols outline the standard use of CAS 1082525-64-1 in drug discovery workflows.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple the indazole core to an aryl/heteroaryl halide.

  • Reagent Preparation: To an oven-dried, argon-purged microwave vial, add the Aryl Halide (1.0 equiv), 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand suppresses reductive elimination side-reactions and handles sterically demanding substrates effectively.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration). Causality: Water is essential to activate the boronic ester into the reactive hydroxyboronate anion[5].

  • Reaction Execution: Seal the vial and heat to 90°C in an oil bath for 4–12 hours.

  • Self-Validation (LC-MS): Monitor reaction progress via LC-MS. Expert Insight: Under acidic LC-MS conditions (e.g., 0.1% Formic Acid), the THP group is highly labile. You will frequently observe the mass of the deprotected coupled product [M+H - 84]⁺ alongside the intact mass. Do not mistake this for a failed reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: THP Deprotection

Objective: Cleave the THP group to reveal the active N-H indazole pharmacophore.

  • Solvation: Dissolve the purified coupled product in Dichloromethane (DCM) or Methanol (0.1 M).

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) (10.0 equiv) or 4M HCl in Dioxane.

  • Reaction Execution: Stir at room temperature for 2–4 hours.

  • Self-Validation (TLC): The removal of the lipophilic THP group will result in a significant shift to a lower Rf (higher polarity) on silica TLC plates.

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ if necessary, extract, and dry to yield the final free indazole.

Mechanistic Visualization

The following diagram illustrates the logical flow of the synthetic methodology, demonstrating how the protective groups navigate the catalytic cycle.

G A Aryl Halide (Ar-X) C Pd Catalyst + Base (90°C, Dioxane/H₂O) A->C B THP-Indazole-BPin (CAS 1082525-64-1) B->C D THP-Protected Coupled Product C->D Suzuki-Miyaura Coupling E Acidic Cleavage (TFA or HCl) D->E F Final Target: Free N-H Indazole E->F THP Removal

Synthetic workflow utilizing THP-Indazole-BPin for targeted drug discovery.

References

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Doron Scientific. Available at: [Link]

Sources

mechanism of formation for 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

As a Senior Application Scientist in drug development, designing a scalable and high-yielding synthesis for functionalized indazoles requires anticipating the reactivity of the heterocycle. The target molecule, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid , is a highly versatile building block. The indazole core is a privileged scaffold in medicinal chemistry, while the boronic acid moiety serves as a critical handle for Suzuki-Miyaura cross-coupling or as a reversible covalent warhead in enzyme inhibition[1].

The direct borylation of unprotected 1H-indazole is chemically unviable. The free N-H proton (pKa ~14) readily poisons palladium catalysts and interferes with organometallic transmetalation steps. Therefore, the synthetic strategy must employ a robust protecting group. The tetrahydropyranyl (THP) group is selected because it is stable under the basic, elevated-temperature conditions of palladium-catalyzed cross-coupling, yet it can be cleaved orthogonally later if needed[2].

Because the THP group is extremely acid-labile, we cannot utilize harsh acidic conditions to hydrolyze the intermediate pinacol boronate ester. Instead, we must design a three-step workflow utilizing a mild, pH-buffered oxidative cleavage to liberate the free boronic acid without stripping the THP protection[3].

Workflow A 5-Bromo-1H-indazole B DHP, PPTS (N-Protection) A->B C 5-Bromo-1-(THP)- 1H-indazole B->C D B2pin2, Pd(dppf)Cl2, KOAc (Miyaura Borylation) C->D E 1-(THP)-1H-indazole- 5-boronic acid pinacol ester D->E F NaIO4, NH4OAc (Mild Cleavage) E->F G 1-(THP)-1H-indazole- 5-boronic acid F->G

Fig 1. Three-step synthetic workflow for 1-(THP)-1H-indazole-5-boronic acid.

Mechanistic Pathway & Causality

Regioselective N-Protection via Oxocarbenium Intermediate

The first step involves the reaction of 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP). The causality behind choosing Pyridinium p-toluenesulfonate (PPTS) over a stronger acid like p-TsOH is critical: strong acids catalyze the runaway polymerization of DHP. PPTS provides a mild, controlled protonation of the DHP enol ether to generate a highly electrophilic oxocarbenium ion.

The indazole attacks this intermediate. While indazoles can theoretically be protected at the N1 or N2 position, N1-protection is thermodynamically favored because it preserves the fully delocalized 10- π electron aromatic system of the benzenoid ring.

Palladium-Catalyzed Miyaura Borylation

Direct lithiation (via n-BuLi) of the brominated intermediate followed by a borate quench is a valid theoretical route, but it requires cryogenic conditions (-78 °C) and is difficult to scale. Instead, the Miyaura borylation utilizing bis(pinacolato)diboron (B2pin2) provides a robust, room-temperature to mildly heated alternative.

The choice of base here dictates the success of the reaction. We explicitly use Potassium Acetate (KOAc). If a stronger base like Na2CO3 were used, it would coordinate to the newly formed boronic ester, forming a nucleophilic boronate that would immediately react with unconsumed 5-bromo-1-(THP)-1H-indazole, resulting in a Suzuki homocoupled dimer. KOAc is a weak base; it does not coordinate to the boron atom. Instead, the acetoxy anion coordinates to the Pd(II) center, creating an electron-rich Ar-Pd(II)-OAc complex that rapidly undergoes transmetalation with B2pin2[4].

CatalyticCycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br L_n Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_OAc Ar-Pd(II)-OAc L_n PdII_Br->PdII_OAc Ligand Exchange (KOAc) PdII_Bpin Ar-Pd(II)-Bpin L_n PdII_OAc->PdII_Bpin Transmetalation (B2pin2) PdII_Bpin->Pd0 Reductive Elimination (Ar-Bpin)

Fig 2. Mechanism of the Pd-catalyzed Miyaura borylation highlighting the acetate ligand.

Orthogonal Deprotection: Mild Oxidative Cleavage

To convert the pinacol ester to the free boronic acid, standard aqueous HCl cannot be used, as the THP group rapidly hydrolyzes below pH 4. To solve this, we utilize Sodium Periodate (NaIO4) in the presence of an Ammonium Acetate (NH4OAc) buffer[3].

Mechanistically, NaIO4 attacks the pinacol diol (following initial aqueous exchange) to form a cyclic periodate intermediate. This intermediate undergoes rapid oxidative cleavage of the C-C bond, releasing acetone and the free boronic acid. The NH4OAc buffer maintains the reaction pH between 6.0 and 7.0, creating a self-validating environment where the THP ether remains entirely unperturbed[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Initialization: Charge a dry, argon-flushed round-bottom flask with 5-bromo-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Reaction: Stir the mixture at reflux (40 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.2) is consumed and a new spot (Rf ~0.6) appears.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the PPTS. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Synthesis of Pinacol Ester Intermediate
  • Initialization: In a Schlenk flask, combine 5-bromo-1-(THP)-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-Dioxane (0.15 M).

  • Deoxygenation (Critical Step): Sparge the suspension with Argon for 15 minutes. Oxygen is lethal to the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Sparge for an additional 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • IPC: Analyze via LC-MS. Look for the disappearance of the aryl bromide isotope pattern and the appearance of the product mass[M+H]+ corresponding to the pinacol ester.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Oxidative Cleavage to Free Boronic Acid
  • Initialization: Dissolve the pinacol ester intermediate (1.0 equiv) in a 1:1 mixture of Acetone and Water (0.1 M).

  • Reagent Addition: Add NH4OAc (3.0 equiv) and stir for 5 minutes to establish the buffer. Slowly add NaIO4 (3.0 equiv) in portions to control the mild exotherm.

  • Reaction: Stir the milky suspension at room temperature for 24 hours.

  • IPC: Analyze via LC-MS. The pinacol ester peak will disappear, replaced by the highly polar free boronic acid peak.

  • Workup: Filter off the precipitated sodium iodate salts. Extract the filtrate with EtOAc (3x). Wash the organics with a 10% Na2S2O3 solution (to quench residual oxidants) and brine. Dry over Na2SO4 and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure 1-(THP)-1H-indazole-5-boronic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to execute this synthetic sequence reliably.

StepTransformationCatalyst / ReagentStoichiometryTemp (°C)Time (h)Typical Yield (%)
1 N-ProtectionDHP / PPTS1.5 eq / 0.1 eq40685 - 92
2 Miyaura BorylationB2pin2 / KOAc / Pd(dppf)Cl21.2 eq / 3.0 eq / 0.05 eq901275 - 85
3 Oxidative CleavageNaIO4 / NH4OAc3.0 eq / 3.0 eq252470 - 80

Sources

The Strategic Utility of Indazole Boronic Acids in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Pharmacological Rationale

In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold. Comprising a pyrazole ring fused to a benzene ring, the 1H-indazole tautomer provides a unique spatial arrangement of nitrogen atoms[1]. This configuration offers highly directional hydrogen bond donor and acceptor profiles, making indazoles exceptional bioisosteres for indoles and benzimidazoles.

From an application standpoint, functionalizing the indazole core via palladium-catalyzed Suzuki-Miyaura cross-coupling has revolutionized the rapid generation of structure-activity relationship (SAR) libraries[2]. Indazole boronic acids and their pinacolyl esters are critical building blocks in this workflow due to their high stability toward air and moisture, low toxicity, and superior functional group tolerance compared to organozinc or organomagnesium reagents[3]. This whitepaper details the mechanistic rationale, validated synthetic protocols, and targeted applications of indazole boronic acids in drug discovery.

Overcoming Synthetic Bottlenecks: Protection and Borylation

Direct borylation or cross-coupling of unprotected indazoles presents a significant technical hurdle. The acidic N-H proton of the unprotected azole can coordinate with palladium, forming stable, unreactive Pd(II) off-cycle resting states that poison the catalyst and drastically reduce yields[4].

Causality in Experimental Design: To circumvent catalyst deactivation and ensure strict regioselectivity during metalation, the indazole nitrogen must be protected prior to borylation. Tetrahydropyran (THP) is frequently employed because it is robust against strong bases (like n-BuLi) but can be cleanly removed under mild acidic conditions without degrading the newly formed carbon-carbon bonds[5].

Protocol 1: Synthesis of Protected Indazole Boronic Acids

This self-validating protocol outlines the generation of THP-protected indazole boronic acids, optimized for scalability and regiocontrol[5].

  • N-Protection: Suspend the haloindazole (e.g., 4-bromo-1H-indazole, 1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 3.2 equiv) in a biphasic mixture of toluene and heptane. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equiv).

    • Mechanistic Rationale: PPTS acts as a mild, buffering acid catalyst that facilitates the formation of the THP aminal without triggering the degradation of sensitive functional groups that harsher acids (like TsOH) might cause.

  • Lithiation (Halogen-Metal Exchange): Cool the protected bromoindazole solution in THF to -70 °C. Slowly add n-BuLi (1.1 equiv) while maintaining the internal temperature below -60 °C.

    • Mechanistic Rationale: Strict cryogenic control is mandatory. Elevated temperatures during lithiation of haloaromatics can lead to the formation of highly reactive benzyne intermediates or undesired ring-opening isomerizations.

  • Borylation: Introduce triisopropylborate (1.5 equiv) dropwise to the lithiated intermediate at -70 °C. Allow the mixture to slowly warm to room temperature.

    • Mechanistic Rationale: Triisopropylborate acts as the electrophilic boron source. The bulky isopropyl groups prevent over-alkylation (formation of borinic acids), ensuring the selective formation of the boronate ester, which is subsequently hydrolyzed to the free boronic acid during the aqueous workup.

Advanced Suzuki-Miyaura Cross-Coupling Workflows

While protected indazoles are standard, recent catalytic advancements allow for the cross-coupling of unprotected nitrogen-rich heterocycles by utilizing highly engineered ligands[4].

Protocol 2: Suzuki-Miyaura Coupling of Indazole Boronic Acids

Optimized for coupling indazole boronic acids with sterically hindered or electron-deficient aryl halides[2][3].

  • Reagent Assembly: In a Schlenk tube purged with argon, combine the aryl halide (1.0 equiv), indazole boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

    • Mechanistic Rationale: A stoichiometric excess of the boronic acid is required to compensate for competitive protodeboronation at elevated temperatures. K₃PO₄ is selected over stronger bases (like NaOH) because it provides sufficient basicity to form the reactive boronate complex without hydrolyzing base-sensitive functional groups on the scaffold.

  • Catalyst Addition: Add PdCl₂(dppf) (0.02–0.05 equiv).

    • Mechanistic Rationale: The 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand features a wide bite angle. This specific geometry accelerates both the oxidative addition of bulky aryl halides and the subsequent transmetalation step, lowering the overall energy barrier of the catalytic cycle[3].

  • Solvent System: Suspend the mixture in a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).

    • Mechanistic Rationale: The biphasic or mixed aqueous system is non-negotiable. Water is essential to solubilize the inorganic base and generate the crucial hydroxo-palladium(II) intermediate, which is the active species that undergoes transmetalation with the boronic acid.

  • Execution & Isolation: Heat the sealed tube to 90–100 °C for 6–12 hours. Upon completion (verified via LC-MS), filter the mixture through a Celite pad to remove precipitated Pd(0) black, preventing heavy metal contamination in the final biological assays.

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide) A->B C Pd(II) Intermediate B->C D Base Exchange (Hydroxo-Pd Formation) C->D E Transmetalation (Indazole Boronic Acid) D->E F Diaryl-Pd(II) Complex E->F G Reductive Elimination (Indazole Product) F->G G->A Regenerates Pd(0)

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing indazole boronic acids.

Applications in Targeted Therapeutics

Indazole boronic acids are instrumental in synthesizing inhibitors that target the ATP-binding pockets of dysregulated kinases.

A. Epidermal Growth Factor Receptor (EGFR) Inhibitors

In the pursuit of overcoming non-small cell lung cancer (NSCLC) resistance, indazole-based covalent inhibitors have been designed to target drug-resistant EGFR mutants (e.g., T790M)[6]. By replacing smaller pyrazole moieties with the larger indazole ring, researchers successfully enlarged the hydrophobic space adjacent to the methionine gatekeeper residue. The indazole nitrogen atoms act as critical hydrogen bond donors/acceptors to the kinase hinge region (specifically Met793), anchoring the molecule and overcoming the steric clash introduced by the T790M mutation[6].

EGFRLogic N1 Mutant EGFR (T790M) Altered ATP Pocket N2 Indazole Scaffold (Optimized Hit) N1->N2 Targeted by N3 H-Bonding via N-H (Met793 Hinge Region) N2->N3 N4 Hydrophobic Occupancy (Gatekeeper Residue) N2->N4 N5 Kinase Inhibition (Blocks ATP Binding) N3->N5 N4->N5 N6 Downstream Arrest (PI3K/AKT & MAPK Pathways) N5->N6

Caption: Mechanistic logic of mutant EGFR inhibition via indazole scaffold hinge-binding.

B. Haspin and PI3K Kinase Inhibitors

Indazole boronic acids are also utilized to generate selective Haspin inhibitors by coupling them with imidazo[1,2-b]pyridazine scaffolds. The indazole moiety is strictly required to interact with the Haspin hinge region; derivatives lacking this donor/acceptor system fail to exhibit biochemical activity[7]. Similarly, the synthesis of potent PI3K inhibitors (such as GDC-0941 derivatives) relies heavily on the cross-coupling of THP-protected indazole boronic acids to construct the core pharmacophore[5].

Quantitative Data Summaries

The table below summarizes optimized reaction conditions and yields for various Suzuki-Miyaura couplings involving indazole scaffolds across recent literature, demonstrating the versatility of the methodology.

Substrate (Halide)Boronic Acid PartnerCatalyst SystemSolvent / TempYield (%)Ref
Bromo-indazole carboxamideVarious Aryl Boronic AcidsPdCl₂(dppf) / K₂CO₃1,4-dioxane/H₂O, 100 °C75–92%[2]
3-Chloroindazole (unprotected)5-Indole boronic acidPd precatalyst (P1/P2) / K₃PO₄Dioxane/H₂O, 100 °C>90%[4]
Imidazo[1,2-b]pyridazine bromide1H-indazole-5-boronic acidPd / Cs₂CO₃ (Microwave)EtOH/H₂O, 100 °C28–61%[7]
3-Iodo-1H-indazoleAryl boronic acidsPdCl₂(dppf) in BMImBF₄Ionic Liquid, 80 °C80–95%[3]
THP-protected 4-bromo-indazoleAryl boronic acidsPdCl₂(PPh₃)₂ / Na₂CO₃Dioxane/H₂O, 90 °C>85%[5]

References

  • [2] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. nih.gov. 2

  • [7] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. tandfonline.com. 7

  • [3] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. mdpi.com. 3

  • [5] A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. acs.org. 5

  • [1] Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. ijcrt.org.1

  • [4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. nih.gov.4

  • [6] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. acs.org. 6

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, PROTAC degraders, and other targeted therapeutics [1]. However, functionalizing the indazole core via transition-metal catalysis presents significant chemical challenges. The acidic N-H group of an unprotected indazole can coordinate with palladium species, forming stable, off-cycle Pd-heteroatom complexes that poison the catalyst and drastically reduce cross-coupling yields[2].

To circumvent this, the tetrahydropyranyl (THP) protecting group is strategically employed. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid serves as a highly effective, bench-stable nucleophilic coupling partner. The choice of the THP group over alternatives like Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) is driven by strict mechanistic causality:

  • Base Stability: The THP acetal is completely stable to the aqueous, basic conditions (e.g., K₂CO₃ or K₃PO₄ at 90–100 °C) required for the Suzuki-Miyaura transmetalation step [3].

  • Orthogonal Deprotection: Unlike benzyl groups, which require reductive hydrogenolysis (Pd/C, H₂) that can destroy sensitive alkenes or alkynes, the THP group is cleaved under mild acidic conditions (e.g., HCl in methanol), preserving reducible functional groups [4].

Workflow A 1-(THP)-1H-indazole-5-boronic acid (Nucleophile) C Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent A->C B Aryl/Heteroaryl Halide (Electrophile) B->C D THP-Protected Biaryl Indazole (Intermediate) C->D E Acidic Deprotection (e.g., HCl in MeOH/Dioxane) D->E F Target 5-Substituted-1H-Indazole (Final Product) E->F

Workflow for THP-protected indazole Suzuki coupling and deprotection.

Catalytic Cycle and Causality of Reagents

A successful protocol requires a deep understanding of the palladium-catalyzed cycle.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. For electron-rich or sterically hindered heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail. Advanced precatalysts like RuPhos Pd G3 are preferred here because the bulky, electron-rich biaryl phosphine ligand accelerates this step and prevents catalyst deactivation [1].

  • Transmetalation: This is the rate-limiting step. Water is a mandatory co-solvent; it hydrates the base to form hydroxide ions, which coordinate to the empty p-orbital of the boronic acid. This forms a reactive, negatively charged trihydroxyboronate intermediate that readily transfers the indazole group to the Pd(II) center.

  • Reductive Elimination: The C-C bond is formed, releasing the THP-protected biaryl product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Aryl Halide inserts) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII TM Transmetalation (THP-Indazole-Boronic Acid + Base) PdII->TM PdII_Biaryl Pd(II) Biaryl Complex TM->PdII_Biaryl RE Reductive Elimination (C-C Bond Formation) PdII_Biaryl->RE RE->Pd0 Product THP-Protected Indazole Product RE->Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization of the coupling step. The data illustrates why specific ligand and solvent combinations are critical for maximizing yields when utilizing THP-protected indazole boronic acids [5].

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9065%Sluggish oxidative addition; protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9082%Excellent baseline for standard aryl bromides/iodides.
3XPhos Pd G2K₃PO₄THF/H₂O (10:1)8088%Good for sterically hindered substrates; mild temperature.
4 RuPhos Pd G3 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 100 94% Optimal for complex, electron-rich heteroaryl chlorides.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for a 1.0 mmol scale using standard laboratory glassware.

Materials:

  • Aryl or Heteroaryl Halide (1.0 mmol, 1.0 eq)

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 mmol, 1.2 eq)

  • Potassium Phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 eq)

  • Pd(dppf)Cl₂ or RuPhos Pd G3 (0.05 mmol, 5 mol%)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the THP-indazole boronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add 8 mL of 1,4-dioxane and 2 mL of H₂O. Crucial Causality Step: Submerge a needle into the biphasic mixture and sparge with Argon gas for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0) species to inactive Pd(II) oxides and to minimize oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the Palladium catalyst. Seal the flask tightly.

  • Heating: Submerge the flask into a pre-heated oil bath at 90–100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validating Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the aryl halide is consumed (<5% remaining by UV area) and the mass corresponding to the THP-protected biaryl is the dominant peak.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the THP-protected intermediate.

Protocol B: Acidic Deprotection of the THP Group

The THP group is an acetal, making it highly susceptible to aqueous acid but completely inert to base [3].

Materials:

  • THP-Protected Biaryl Indazole (1.0 mmol)

  • 4N HCl in 1,4-Dioxane (or 6M HCl in Isopropanol) (5.0 mL)

  • Methanol or Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected intermediate in 10 mL of Methanol. (If solubility is poor, a 1:1 mixture of DCM/MeOH can be used).

  • Acidification: Slowly add 5.0 mL of 4N HCl in dioxane dropwise at room temperature [4].

  • Reaction Monitoring: Stir the mixture at room temperature (or heat to 40 °C if sterically hindered).

  • Self-Validating Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The protocol validates itself when the high-Rf (non-polar) spot of the THP-intermediate completely disappears, replaced by a low-Rf (highly polar), UV-active spot corresponding to the free N-H indazole.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the final 5-substituted-1H-indazole.

References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

  • US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase.Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. URL:[Link]

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore ubiquitous in oncology and inflammation drug discovery, frequently utilized due to its bioisosteric relationship with indole[1]. Functionalizing this core via Suzuki-Miyaura cross-coupling using indazole boronic acids presents distinct synthetic hurdles. Specifically, the nitrogen-rich heteroaromatic system is highly susceptible to protodeboronation and can coordinate with palladium, leading to catalyst poisoning[2]. This application note provides a comprehensive guide to selecting optimal palladium catalysts, ligands, and reaction conditions to maximize cross-coupling yields while suppressing off-target degradation.

Mechanistic Principles: The Protodeboronation Dilemma

In a standard Suzuki-Miyaura reaction, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination[3]. When utilizing indazole boronic acids, the transmetalation step is often in direct kinetic competition with protodeboronation—the hydrolytic cleavage of the carbon-boron bond to yield the des-borylated indazole (Ar-H)[4].

Causality of Degradation: Heteroaryl boronic acids possess electron-deficient carbons adjacent to the boron atom. Under basic, aqueous conditions at elevated temperatures, the polarized C-B bond undergoes rapid hydrolysis. Furthermore, unprotected indazole nitrogens (N-H) can directly coordinate to the Pd(II) intermediate, forming stable, inactive complexes that halt the catalytic cycle[2]. To circumvent this, highly active precatalysts (e.g., Buchwald G3 palladacycles) are employed to accelerate transmetalation, effectively outcompeting the degradation pathway.

G Pd0 Pd(0) Active Species Catalyst Regeneration OA Oxidative Addition Pd(II) Intermediate Pd0->OA Aryl Halide Addition TM Transmetalation Rate-Limiting Step OA->TM Base Activation RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 Biaryl Product Boronic Indazole Boronic Acid Ar-B(OH)2 Boronic->TM Productive Pathway Proto Protodeboronation Dead-End (Ar-H) Boronic->Proto H2O / Heat Degradation

Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation side-reaction.

Catalyst & Reagent Selection Matrix

Selecting the right combination of boron species and palladium catalyst is critical. While free indazole boronic acids are prone to degradation, converting them to pinacol esters (Bpin) significantly enhances their stability[5]. Recent high-throughput screening data reveals that indazole trifluoroborate salts (BF3K) often perform poorly, yielding >60% protodeboronation side products, whereas Bpin esters and free boronic acids exhibit superior reactivity when paired with the correct ligand[4].

Table 1: Quantitative Comparison of Boron Species and Catalyst Systems

Boron SpeciesPreferred CatalystSolvent SystemBaseTypical YieldProtodeboronation Risk
Indazole-B(OH)₂ XPhos Pd G3Dioxane/H₂O (4:1)K₃PO₄60–85%High
Indazole-Bpin Pd(dppf)Cl₂DME/H₂O (3:1)K₂CO₃75–95%Low
Indazole-BF₃K RuPhos Pd G2Toluene/H₂O (10:1)Cs₂CO₃<50%Very High (>60%)

Validated Experimental Protocols

Protocol A: Standard Coupling for Protected Indazole Boronic Esters

Designed for stable indazole-Bpin esters. This protocol utilizes 6, which provides an excellent balance of stability and reactivity for less demanding substrates[6].

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), indazole-Bpin ester (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add a 3:1 mixture of Dimethoxyethane (DME) and deionized H₂O (0.1 M relative to aryl halide). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.

    • Causality: The biphasic DME/H₂O system ensures the inorganic base dissolves to form the reactive boronate "ate" complex.

    • Self-Validation Check: The solution should remain a clear yellow/orange. If the solution turns black at room temperature, oxygen is present, and the Pd(0) has prematurely aggregated into inactive palladium black.

  • Heating: Heat the reaction mixture to 80 °C under an argon atmosphere for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the aryl halide mass peak validates successful conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Advanced Coupling for Unprotected Indazole Boronic Acids

Designed for challenging, unprotected indazole boronic acids that are prone to 2[2].

Step-by-Step Methodology:

  • Reagent Loading: In a dry vial, combine the aryl halide (1.0 equiv), unprotected indazole boronic acid (1.5 equiv to account for partial degradation), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and H₂O (4:1 ratio, previously degassed with argon).

    • Causality: Buchwald G3 precatalysts generate the active monoligated Pd(0) species rapidly under mild basic conditions. The extreme steric bulk of the XPhos ligand prevents the unprotected indazole nitrogen from coordinating to the metal center, thus avoiding catalyst poisoning[2].

  • Heating: Seal the vial and heat rapidly to 100 °C for 1–2 hours.

    • Causality: Fast heating ensures that the rate of transmetalation outpaces the rate of thermal protodeboronation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, concentrate, and purify via reverse-phase preparative HPLC.

Analytical Validation & Troubleshooting

When yields are sub-optimal, LC-MS analysis of the crude reaction mixture is the primary diagnostic tool[7]. Identifying the major side product dictates the specific optimization strategy required.

G Start Low Yield in Suzuki Coupling Check Analyze Crude by LC-MS Start->Check Proto High Indazole (Ar-H) (Protodeboronation) Check->Proto Pathway A Homo Homocoupling Product (Ar-Ar) Check->Homo Pathway B NoConv Unreacted Starting Material (Catalyst Poisoning) Check->NoConv Pathway C Sol1 Switch to Bpin ester or use anhydrous KF Proto->Sol1 Sol2 Degas solvents thoroughly to remove O2 Homo->Sol2 Sol3 Change to XPhos Pd G3 or protect Indazole NH NoConv->Sol3

Decision tree for troubleshooting low yields in indazole Suzuki-Miyaura cross-couplings.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC Source: nih.gov URL:1

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: mdpi.com URL:6

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: mdpi.com URL:3

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: scispace.com URL:2

  • 3-Iodo-6-nitro-1H-indazole | 70315-70-7 - Benchchem Source: benchchem.com URL:7

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Protodeboronation Insights) Source: nih.gov URL:5

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction Source: acs.org URL:4

Sources

reaction conditions for coupling aryl halides with 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid with Aryl Halides

Introduction & Mechanistic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and receptor antagonists[1]. However, the direct transition-metal-catalyzed cross-coupling of unprotected indazoles presents significant synthetic challenges. The free N–H group of the indazole ring is relatively acidic and possesses a lone pair that can strongly coordinate to palladium catalysts. This coordination often leads to catalyst poisoning or unwanted side reactions, such as competitive N-arylation[2].

To circumvent these issues, the indazole nitrogen must be protected. The Tetrahydro-2H-pyran-2-yl (THP) group is highly favored for this application[3]. Unlike acyl or sulfonyl protecting groups which can be prematurely cleaved by nucleophiles, the THP acetal is completely stable to the basic conditions required for the Suzuki-Miyaura coupling[4]. Furthermore, it can be easily and cleanly removed downstream using mild acidic conditions, preserving the newly formed biaryl bond.

Reaction Design & The Catalytic Cycle

The Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle[5]. The reaction between an aryl halide and 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid requires careful selection of the catalyst, base, and solvent system to ensure efficient transmetalation and prevent protodeboronation (the premature cleavage of the carbon-boron bond).

  • Catalyst Selection: While traditional Pd(PPh₃)₄ is functional, the use of bidentate phosphine ligands like Pd(dppf)Cl₂ is highly recommended. The larger bite angle of the dppf ligand sterically drives the reductive elimination step, significantly accelerating the reaction and improving yields for heteroaryl substrates[6].

  • Base Activation: The boronic acid itself is a poor nucleophile. The addition of an inorganic base (e.g., K₂CO₃ or Na₂CO₃) is mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, electron-rich boronate complex. This polarization is what facilitates the transfer of the indazole group to the palladium center during transmetalation[5].

  • Solvent System: A biphasic system, typically 1,4-Dioxane/H₂O (4:1 v/v) , is optimal. Dioxane efficiently dissolves the organic substrates and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base + Indazole-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Halide Exchange RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction conditions for coupling 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid with a standard aryl bromide.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901275Standard conditions; moderate transmetalation rate.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 88 Optimal. Bidentate ligand accelerates reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100292Highly active system; reserved for sterically hindered aryl chlorides.

Experimental Protocol

This protocol outlines the optimal self-validating workflow using the Pd(dppf)Cl₂ system.

Workflow step1 1. Setup Substrates + Pd step2 2. Degas Argon Purge step1->step2 step3 3. Base Add aq. K2CO3 step2->step3 step4 4. Heat 90°C, 2-12h step3->step4 step5 5. Workup Extraction step4->step5 step6 6. Purify Silica Gel step5->step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Reagent Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol) and 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 mmol, 1.2 eq). Note: A slight excess of the boronic acid compensates for any minor protodeboronation.

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

Step 2: Degassing (Critical Step) 3. Seal the flask with a rubber septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle. 4. Add anhydrous 1,4-Dioxane (8.0 mL) via syringe.

Step 3: Base Addition 5. Prepare a 2.0 M aqueous solution of K₂CO₃ (previously sparged with Argon for 15 minutes). 6. Inject 1.0 mL of the 2.0 M K₂CO₃ solution (2.0 mmol, 2.0 eq) into the reaction mixture via syringe.

Step 4: Heating & Reaction Tracking 7. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously. 8. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) or LC-MS. The reaction is typically complete within 4 hours. The disappearance of the aryl halide validates the endpoint.

Step 5: Workup 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification 12. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure THP-protected biaryl indazole.

Downstream Processing: THP Deprotection

Once the cross-coupling is complete, the THP group must be removed to yield the biologically active free indazole[4]. Because THP is an acetal, it is highly sensitive to acid.

Deprotection Protocol:

  • Dissolve the THP-protected biaryl indazole (1.0 mmol) in Dichloromethane (DCM, 10 mL).

  • Slowly add Trifluoroacetic acid (TFA, 2.0 mL) dropwise at room temperature. Alternatively, 4.0 M HCl in Dioxane can be used.

  • Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc to isolate the final, unprotected 1H-indazole derivative.

References

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. URL: [Link]

  • DSpace@MIT. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles". Massachusetts Institute of Technology. URL:[Link]

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex". MDPI. URL:[Link]

  • Google Patents. "CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof". Google Patents.

Sources

use of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid in Kinase Inhibitor Synthesis

Executive Summary

The 1H-indazole scaffold is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors. To construct complex, multi-ring inhibitor architectures, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid serves as a critical synthetic linchpin. This application note details the mechanistic rationale, validated protocols, and downstream applications of this building block in drug discovery, specifically focusing on Suzuki-Miyaura cross-coupling and subsequent deprotection workflows.

Mechanistic Rationale & Structural Significance

2.1. The Indazole Pharmacophore in Kinase Targeting Indazole derivatives are privileged structures that act as bioisosteres for the adenine ring of ATP. The N1-H and N2 atoms of the indazole core form highly conserved, bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. Functionalizing the C5 position directs structural vectors toward the solvent-exposed channel or specificity pockets (e.g., DFG-out conformations), enabling exquisite kinase selectivity[2].

2.2. The Role of THP Protection and C5 Boronic Acid Attempting transition-metal-catalyzed cross-coupling on unprotected 1H-indazoles often results in poor yields. The free N1-H can poison palladium catalysts via coordination or undergo competing N-arylation (Buchwald-Hartwig amination)[3]. The integration of a tetrahydropyranyl (THP) protecting group and a C5 boronic acid resolves these issues through three mechanisms:

  • Catalyst Preservation & Regioselectivity : THP completely masks the N1 position, ensuring that palladium oxidative addition and transmetalation occur exclusively at the C5 boronic acid[3].

  • Solubility Enhancement : The lipophilic THP group drastically improves the solubility of the polar indazole core in organic solvents (e.g., 1,4-dioxane, toluene), facilitating homogeneous reaction kinetics.

  • Orthogonal Cleavage : The THP group is highly stable to the basic conditions required for Suzuki coupling (e.g., K2CO3) but is rapidly and cleanly cleaved under mild acidic conditions (e.g., TFA or HCl), preserving sensitive amides or ethers installed during the coupling phase[1].

Pharmacophore Kinase Kinase Hinge Region ATP Binding Pocket Indazole 1H-Indazole Scaffold N1-H (Donor) / N2 (Acceptor) Indazole->Kinase Critical H-Bonds C5_Sub C5 Substitution Solvent/Specificity Pocket C5_Sub->Indazole Suzuki Coupling THP THP Group Masks N1 during synthesis THP->Indazole Acid Labile

Diagram 1: Structural logic of THP-protected indazole-5-boronic acid in kinase inhibitor design.

Experimental Protocols

The following protocols represent field-proven, self-validating systems for utilizing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Form a C-C bond between the C5 position of the protected indazole and an aryl/heteroaryl halide core.

Materials :

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 equiv)

  • Aryl/Heteroaryl Halide (R-X, where X = Br, I, or OTf) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Base: Potassium carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine the Aryl Halide, THP-indazole-5-boronic acid, and K2CO3.

  • Solvent Addition & Degassing : Add the 1,4-Dioxane/H2O mixture. Causality: The biphasic system is critical; dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step. Degas the mixture by sparging with N2 or Argon for 15 minutes to prevent oxidative degradation of the palladium catalyst[3].

  • Catalyst Addition : Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of inert gas.

  • Reaction : Heat the mixture to 90 °C for 4–12 hours. Monitor via LC-MS. Self-Validation: The disappearance of the aryl halide mass and the appearance of the THP-protected product mass [M+H]+ confirms conversion.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Acid-Mediated THP Deprotection

Objective : Remove the THP group to liberate the N1-H of the indazole for biological activity.

Materials :

  • THP-Protected Indazole Intermediate (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10-20 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology :

  • Dissolution : Dissolve the THP-protected intermediate in DCM (if using TFA) or MeOH (if using HCl).

  • Acid Addition : Cool the solution to 0 °C. Dropwise, add the acid. Causality: If using HCl in MeOH, the methanol acts as a scavenger, reacting with the liberated oxocarbenium ion to form 2-methoxytetrahydropyran, preventing unwanted re-alkylation of the indazole ring[3].

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Monitoring : Track the reaction via TLC or LC-MS. Self-Validation: The product will elute significantly slower on normal-phase TLC (lower Rf) due to the exposed, highly polar N1-H group.

  • Workup : Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH ~8. Extract with EtOAc, dry over Na2SO4, and purify to yield the final kinase inhibitor[1].

Workflow A Aryl/Heteroaryl Halide (R-X) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B THP-Indazole-5-Boronic Acid (Boron Source) B->C D THP-Protected Intermediate C->D C-C Bond Formation E THP Deprotection HCl/MeOH or TFA/DCM RT to 50°C D->E F Final 1H-Indazole Kinase Inhibitor E->F N1 Liberation

Diagram 2: Synthetic workflow from THP-indazole-5-boronic acid to final kinase inhibitor.

Data Presentation: Biological Targets & Applications

The versatility of this building block has enabled the synthesis of numerous clinical and preclinical kinase inhibitors. Table 1 summarizes key examples of indazole-derived inhibitors synthesized utilizing this or highly similar cross-coupling logic.

Kinase TargetInhibitor / Lead CompoundRole of Indazole ScaffoldReference
PLK4 Compound C05Binds hinge region; C5 functionalization dictates cellular antiproliferative potency (IC50 < 0.1 nM).[1]
Akt (PKB) 3-IB-PP1 (Analog-sensitive)Core hinge-binding element; selective inhibition of Akt1/2/3-as1/2 over wild-type.[2]
VEGFR-2 Pazopanib derivativesKey pharmacophore for anti-angiogenesis; C5 modifications alter binding kinetics.[4]
Pim-1/2/3 Compound 82aPan-Pim inhibition; indazole N1/N2 interactions drive sub-nanomolar IC50 values.[4]

Conclusion

The strategic use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid seamlessly bridges the gap between raw chemical feedstocks and complex, targeted kinase inhibitors. By masking the reactive N1 position, chemists can execute high-yielding palladium-catalyzed C-C bond formations, followed by quantitative deprotection, ensuring high structural fidelity and rapid SAR (Structure-Activity Relationship) exploration.

References

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: NIH / PMC URL
  • Source: UCSF / Bioorg Med Chem Lett.
  • Title: WO2006048745A1 - Methods for preparing indazole compounds Source: Google Patents URL
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI / Molecules URL

Sources

Application Note: Strategic Deprotection of the Tetrahydropyranyl (THP) Group from Indazole Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently encountered in drug discovery and the development of pharmacologically active compounds[1]. Functionalization of the indazole ring often requires the temporary masking of the indazole nitrogen to prevent unwanted side reactions, direct ortho-lithiation, or enhance the solubility of complex intermediates[1][2].

The tetrahydropyranyl (THP) group is a highly effective protecting group for this purpose. It is easily introduced under mildly acidic conditions and, crucially, can be removed without the harsh conditions required for other protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl)[2]. This application note provides a comprehensive, self-validating guide to the mechanisms, quantitative parameters, and field-proven protocols for the deprotection of N-THP indazoles.

Mechanistic Causality: The "Why" Behind the Chemistry

Unlike O-THP ethers which form standard acetals, the N-THP group on an indazole forms a hemiaminal ether linkage. The deprotection is fundamentally an acid-catalyzed solvolysis.

The Causality of Solvent Selection: The reaction initiates with the protonation of the pyran oxygen or the indazole nitrogen. Subsequent cleavage of the N-C bond expels the free indazole and generates a highly reactive oxocarbenium ion. To prevent the reversible re-attachment of the THP group, the reaction must be performed in the presence of an oxocarbenium scavenger. Alcoholic solvents (such as methanol or ethanol) are explicitly chosen because they irreversibly trap the oxocarbenium ion to form a volatile 2-alkoxytetrahydropyran byproduct, driving the equilibrium entirely toward the deprotected indazole[1][3].

Workflow A 1. Dissolution N-THP Indazole in Alcoholic Solvent B 2. Acidification Add p-TsOH, HCl, or TFA A->B C 3. Cleavage Reaction Stir at RT (1-16h) B->C D 4. Reaction Monitoring TLC or LC-MS Validation C->D D->C Incomplete E 5. Quenching Neutralize with NaHCO3 D->E Complete F 6. Extraction & Work-up DCM or EtOAc / Brine E->F G 7. Purification Chromatography or Crystallization F->G

Experimental workflow for the acid-catalyzed deprotection of N-THP indazoles.

Quantitative Data: Acidic Cleavage Conditions

Selecting the appropriate acidic condition depends heavily on the functional group tolerance of the specific substrate. The following table synthesizes field-proven conditions for N-THP deprotection:

Acid SystemSolvent MatrixTempTimeTypical YieldOptimal Application Profile
p-TsOH (0.1 - 0.2 eq)Methanol20-25 °C1-3 h>90%Mildest condition; ideal for highly functionalized or acid-sensitive indazoles[1].
4M HCl in Dioxane (excess)MeOH / 1,4-Dioxane20-25 °C2-16 h85-95%Robust substrates; useful when isolating the product directly as a hydrochloride salt[4].
1M aq. HCl (excess)Ethanol20-25 °C2-4 h~99%Highly scalable; excellent for late-stage API synthesis (e.g., PI3K inhibitors)[3].
TFA (2-20% v/v)Dichloromethane20-25 °C1-4 h80-90%Rapid cleavage; preferred for solid-phase synthesis or peptide-indazole conjugates[5][6].

Detailed Experimental Protocols

Protocol A: Mild Catalytic Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes catalytic acid and relies on methanol as both the solvent and the oxocarbenium scavenger[1].

  • Dissolution: Dissolve the N-THP protected indazole (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 to 0.2 mmol, 0.1-0.2 equiv) in one portion.

    • Causality: A catalytic amount is sufficient because the proton is regenerated upon the formation of the 2-methoxytetrahydropyran byproduct.

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction via TLC (typically complete in 1-3 hours).

  • Neutralization: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).

    • Causality: Neutralizing the acid prior to solvent removal prevents potential degradation or polymerization of the free indazole during concentration.

  • Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Protocol B: Strong Acid Deprotection using HCl in 1,4-Dioxane

Ideal for robust molecules or when the free base is highly polar and better isolated as a stable salt[4].

  • Dissolution: Dissolve the N-THP indazole (1.0 mmol) in Methanol (5 mL).

  • Acidification: Add 4M HCl in 1,4-dioxane (1.0 - 2.5 mL, 4.0 - 10.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).

  • Work-up (Salt Isolation): If the indazole HCl salt is desired, concentrate the reaction mixture directly in vacuo. Triturate the resulting solid with diethyl ether or hexane to remove the 2-methoxytetrahydropyran byproduct and residual dioxane.

  • Work-up (Free Base Isolation): If the free base is required, concentrate to remove volatiles, partition the residue between EtOAc and saturated NaHCO₃, extract, dry, and concentrate.

Self-Validating Systems & Quality Control

To ensure the protocol operates as a self-validating system, researchers must implement the following analytical checks to confirm successful deprotection:

  • TLC Monitoring: The N-THP indazole typically runs significantly higher (less polar) than the deprotected free indazole on silica gel (e.g., in Hexane/EtOAc mixtures). The complete disappearance of the high-Rf spot confirms cleavage.

  • NMR Verification: In ¹H-NMR, the THP group presents a distinct anomeric proton signal (a multiplet or broad doublet around 5.3 - 5.8 ppm) and a cluster of aliphatic multiplets between 1.5 and 2.5 ppm. The absolute disappearance of these signals in the crude product is the definitive structural proof of successful deprotection.

  • LC-MS Analysis: The mass spectrum will show a characteristic mass shift of -84 Da (loss of the C₅H₈O fragment) corresponding to the removal of the THP moiety.

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The indazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in the core of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics[1]. However, the direct functionalization of unprotected (NH) indazoles presents significant synthetic challenges. The acidic nature of the N1 proton can lead to catalyst poisoning, undesired N-arylation, and poor solubility in standard cross-coupling conditions[2].

To circumvent these issues, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (and its corresponding pinacol ester) is utilized as a highly optimized building block[3]. The Tetrahydro-2H-pyran-2-yl (THP) protecting group serves a dual purpose:

  • Electronic and Steric Shielding: It masks the reactive N1 position, preventing off-target Buchwald-Hartwig aminations and preserving the palladium catalyst's turnover frequency.

  • Solubility Enhancement: The lipophilic THP group drastically improves the solubility of the polar boronic acid moiety in organic/aqueous solvent mixtures (e.g., 1,4-Dioxane/H₂O), which is critical for maintaining a homogeneous catalytic cycle[1].

The Microwave Advantage

Conventional thermal heating for Suzuki-Miyaura couplings often requires extended reaction times (12–48 hours), which can lead to the protodeboronation (hydrolysis of the C-B bond) of the starting material[4]. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly elevate the reaction temperature. This accelerates the rate-determining transmetalation step, reducing reaction times to 10–30 minutes while significantly suppressing homocoupling and degradation side reactions[4][5].

Mechanistic Workflow & Pathway Visualization

The catalytic cycle follows the classic Pd(0)/Pd(II) pathway, optimized for microwave conditions:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond.

  • Transmetalation: The aqueous base (e.g., K₂CO₃ or Cs₂CO₃) quaternizes the THP-protected indazole-5-boronic acid, forming a reactive boronate complex that transfers the indazole group to the Pd(II) center[6].

  • Reductive Elimination: The new C-C bond is forged, releasing the THP-protected 5-aryl-1H-indazole and regenerating the Pd(0) catalyst.

Workflow Start 1-(THP)-1H-indazole-5-boronic acid + Aryl Halide Prep Degassing & Catalyst Addition (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start->Prep N2 Atmosphere MW Microwave Irradiation 120°C - 140°C, 20 mins Prep->MW Sealed Vial Coupled THP-Protected 5-Aryl-1H-indazole MW->Coupled C-C Bond Formation Deprotect Acidic Cleavage (TFA/DCM or HCl/MeOH) Coupled->Deprotect THP Removal Final Target 5-Aryl-1H-indazole (Free NH) Deprotect->Final Purification

Workflow of microwave-assisted Suzuki coupling and THP deprotection of indazole derivatives.

Quantitative Optimization Data

The causality behind selecting specific reagents is best demonstrated through empirical optimization. Table 1 summarizes the reaction metrics comparing conventional heating against microwave irradiation for the coupling of 1-(THP)-1H-indazole-5-boronic acid with a model aryl bromide. Microwave irradiation combined with a bidentate ligand catalyst (Pd(dppf)Cl₂) and a highly soluble base (Cs₂CO₃) yields the highest conversion[4][6].

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemHeating MethodTimeYield (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OConventional (90 °C)18 h45%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OMicrowave (130 °C)20 min88%
3Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂OMicrowave (130 °C)20 min94%
4Pd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂OMicrowave (130 °C)30 min71%

Experimental Protocol

This protocol is designed as a self-validating system to ensure high-fidelity execution and reproducibility.

Materials & Reagents
  • Boronic Acid: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.0 mmol)[3]

  • Electrophile: Aryl bromide or Aryl iodide (1.2 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (3.0 mmol)[4][6]

  • Solvents: 1,4-Dioxane (degassed, 6 mL) and Deionized H₂O (degassed, 1.5 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10–20 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add the 1-(THP)-1H-indazole-5-boronic acid (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (0.05 mmol). Causality Note: Pd(dppf)Cl₂ is chosen because its bidentate bite angle facilitates rapid reductive elimination, minimizing side reactions.

Step 2: Solvent Addition & Degassing

  • Add 6 mL of 1,4-Dioxane and 1.5 mL of an aqueous solution containing the Cs₂CO₃ (3.0 mmol).

  • Critical Step: Bubble inert gas (Nitrogen or Argon) directly through the reaction mixture for 5–10 minutes. Self-Validation: Oxygen must be rigorously excluded. If the solution turns black immediately upon solvent addition before heating, premature catalyst oxidation to inactive Pd black has occurred.

Step 3: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial in the microwave reactor cavity. Irradiate at 130 °C for 20 minutes with continuous stirring[1][4]. Self-Validation: Monitor the pressure curve on the microwave interface. A stable pressure plateau indicates a controlled reaction; sudden spikes may indicate solvent degradation or gas evolution from decomposing starting materials.

Step 4: Workup & In-Process Validation

  • Cool the vial to room temperature. Carefully uncap and dilute the mixture with Ethyl Acetate (30 mL) and water (15 mL).

  • TLC Validation: Spot the organic layer against the starting boronic acid on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The boronic acid typically streaks near the baseline, whereas the THP-protected product will appear as a distinct, highly UV-active spot (254 nm) at a higher Rf (~0.5–0.6).

  • Separate the layers. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: THP Deprotection (Optional but standard)

  • Dissolve the crude THP-protected intermediate in Dichloromethane (DCM, 10 mL).

  • Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. Stir at room temperature for 2 hours. Causality Note: The acetal-like THP group is highly sensitive to acidic conditions and is rapidly cleaved to yield the corresponding lactol and the free NH indazole.

  • Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography to afford the final 5-aryl-1H-indazole.

Troubleshooting & Analytical Verification

  • Mass Spectrometry (LC-MS) Artifacts: When analyzing the THP-protected intermediate via ESI-MS, the THP group often fragments in the ionization source. If the expected [M+H]+ is missing, look for the diagnostic [M−84+H]+ peak (loss of the THP moiety, -C₅H₈).

  • Incomplete Conversion: If starting aryl halide remains, the boronic acid may have undergone protodeboronation. In future runs, ensure the water used is thoroughly degassed and consider increasing the boronic acid stoichiometry to 1.5 equivalents.

References

  • Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." ResearchGate / Current Organic Chemistry. Available at: [Link]

  • El Kazzouli, S., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 2013. Available at: [Link]

  • Splendid Lab. "1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Indazole-5-Boronic Acid Pinacol Ester | 1082525-64-1." Splendid Lab. Available at:[Link]

  • Baxendale, I. R., et al. "Application of reactor engineering concepts in continuous flow chemistry: a review." RSC Advances, 2021. Available at:[Link]

Sources

Application Note: Synthesis of Biaryl Indazoles via Suzuki-Miyaura Cross-Coupling Using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Indazoles are privileged pharmacophores ubiquitous in modern drug discovery, frequently serving as kinase hinge-binders and core scaffolds in PROTAC degraders [4]. However, synthesizing 5-aryl-1H-indazoles via direct palladium-catalyzed cross-coupling of unprotected indazole boronic acids presents significant synthetic bottlenecks. This application note details a highly efficient, two-step protocol utilizing 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid to synthesize complex biaryl indazoles. By leveraging the tetrahydropyranyl (THP) protecting group, this method bypasses catalyst poisoning and unwanted side reactions, delivering high overall yields across a diverse substrate scope.

Mechanistic Rationale & Substrate Design

The Indazole Challenge

The direct Suzuki-Miyaura coupling of unprotected 1H-indazole boronic acids is notoriously difficult. The N1-proton is highly acidic (pKa ~ 14). Under basic cross-coupling conditions, the deprotonated indazole nitrogen can coordinate directly to the palladium center, forming unreactive Pd-amido complexes that severely poison the catalyst [2]. Furthermore, the nucleophilic nitrogen is susceptible to competing Buchwald-Hartwig N-arylation, leading to complex mixtures of C-arylated and N-arylated products [3].

The THP Advantage

To circumvent these issues, masking the N1 position is critical. While the tert-butyloxycarbonyl (Boc) group is commonly used, it is prone to premature thermal cleavage under the elevated temperatures required for Suzuki couplings, leading to mid-reaction catalyst poisoning [3].

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid offers a superior alternative [1]:

  • Thermal & Basic Stability: The THP acetal is exceptionally stable to the aqueous inorganic bases (e.g., K₂CO₃, Na₂CO₃) and high temperatures (90–100 °C) required for cross-coupling.

  • Enhanced Solubility: The lipophilic THP group significantly increases the solubility of the boronic acid in ethereal solvents like 1,4-dioxane, ensuring a homogeneous organic phase.

  • Traceless Cleavage: Post-coupling, the THP group is rapidly and tracelessly removed under mild acidic conditions, preserving the newly formed biaryl C-C bond [1].

Workflow A 1-(THP)-1H-indazole- 5-boronic acid + Aryl Halide B Suzuki Coupling Pd(dppf)Cl2, Base 90°C A->B Step 1 C THP-Protected Biaryl Indazole B->C D Acidic Deprotection HCl/MeOH, RT C->D Step 2 E Free 5-Aryl- 1H-indazole D->E

Caption: Two-step synthetic workflow for biaryl indazoles via Suzuki coupling and THP deprotection.

Catalytic Cycle & Kinetic Considerations

The choice of catalyst and solvent system is dictated by the mechanistic demands of the Suzuki-Miyaura cycle. We recommend Pd(dppf)Cl₂ as the primary precatalyst. The bidentate dppf ligand provides both steric bulk and electron richness, which accelerates the oxidative addition of challenging aryl chlorides/bromides while promoting rapid reductive elimination, thereby minimizing competitive protodeboronation of the boronic acid [2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(Indazole-THP) OxAdd->TransMet + Boronate RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product Boronic THP-Indazole-Boronic Acid + Base / H2O Boronic->TransMet ArX Aryl Halide (Ar-X) ArX->OxAdd

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for THP-protected indazole boronic acids.

Experimental Protocols

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality of Reagents:

  • 1,4-Dioxane / H₂O (4:1 v/v): Dioxane solubilizes the organic partners. Water is strictly required to dissolve the K₂CO₃ base and facilitate the formation of the reactive trihydroxyboronate intermediate [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.

  • Degassing: Oxygen must be rigorously excluded to prevent the oxidative dimerization (homocoupling) of the boronic acid.

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, yielding a 0.2 M concentration with respect to the aryl halide).

  • Sparge the mixture with dry Nitrogen or Argon for 10 minutes.

  • Quickly add Pd(dppf)Cl₂ (0.05 equiv) and seal the vessel.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Analytical Checkpoints:

  • LC-MS (ESI+): Critical Note: The THP group is highly labile in the ESI source. It is standard to observe a major mass peak at [M+H - 84]⁺ (corresponding to the loss of the dihydropyran fragment) even if the intermediate is fully protected in the flask. Do not misinterpret this in-source fragmentation as premature deprotection.

  • TLC: The THP-protected intermediate will appear as a distinct, UV-active spot that stains strongly with acidic p-anisaldehyde (due to the acetal moiety).

Step 2: Acid-Mediated THP Deprotection

Causality of Reagents:

  • HCl in Methanol: Methanol acts as both the solvent and a chemical scavenger. It reacts with the liberated dihydropyran intermediate to form a volatile dimethyl acetal, driving the deprotection equilibrium to completion and preventing re-protection of the indazole.

Procedure:

  • Dissolve the purified THP-protected biaryl indazole (1.0 equiv) in Methanol (0.1 M).

  • Add a solution of 4M HCl in 1,4-Dioxane (10.0 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature for 2–4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Partition the residue between EtOAc and saturated aqueous NaHCO₃ (to neutralize the hydrochloride salt). Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the free 5-aryl-1H-indazole.

Self-Validating Analytical Checkpoints:

  • TLC: The starting material will disappear, replaced by a highly polar, baseline-shifted spot (the indazole HCl salt) prior to neutralization.

  • NMR: Complete disappearance of the characteristic THP multiplet signals at δ 5.7 ppm (anomeric proton) and δ 1.5–2.5 ppm (aliphatic ring protons) in ¹H-NMR confirms quantitative deprotection.

Substrate Scope & Quantitative Data

The following table summarizes representative yields utilizing this optimized two-step protocol, demonstrating high functional group tolerance across various electronic and steric profiles.

Aryl Halide SubstrateCatalyst SystemBase / SolventTemp / TimeSuzuki Yield (%)Deprotection Yield (%)Overall Yield (%)
BromobenzenePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 6 h889583
4-BromoacetophenonePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 4 h919485
3-BromopyridinePd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME:H₂O (3:1)90 °C / 8 h829275
2-ChloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O (5:1)100 °C / 12 h789070
4-BromoanisolePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 6 h859681

Note: Yields represent isolated, chromatographically pure products. Heteroaryl halides (e.g., 2-chloropyrimidine) may require more electron-rich ligand systems like XPhos to facilitate efficient oxidative addition.

References

  • F. Bellina et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules / NIH, 2015. URL:[Link]

  • C. R. Smith et al. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence." NIH / PMC, 2012. URL:[Link]

  • J. Li et al. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." NIH / PMC, 2023. URL:[Link]

Application Note: Large-Scale Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Scale-Up Guide Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Discovery Researchers

Executive Summary

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (CAS: 1562245-02-6) is a critical organoboron building block used extensively in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

The presence of the tetrahydropyranyl (THP) protecting group ensures that the reactive N-H bond of the indazole core does not poison transition-metal catalysts or participate in unwanted side reactions. Concurrently, isolating the compound as a free boronic acid—rather than a pinacol ester—offers superior atom economy, easier downstream purification, and enhanced coupling kinetics[1].

Synthetic Strategy & Mechanistic Rationale

For large-scale (kilogram) synthesis, traditional routes utilizing palladium-catalyzed Miyaura borylation are often cost-prohibitive and generate heavy metal waste. Furthermore, standard cryogenic lithium-halogen exchange using n-butyllithium requires specialized -78 °C reactors, which creates severe bottlenecks in manufacturing facilities[2]. To address these challenges, this protocol utilizes a Turbo-Grignard metalation strategy.

Step 1: Regioselective N-Protection (Thermodynamic Control)

Indazoles possess two nitrogen atoms (N1 and N2), leading to potential regiochemical mixtures during protection. Reaction with 3,4-dihydro-2H-pyran (DHP) initially forms the kinetically favored N2-THP isomer. However, by employing catalytic p-toluenesulfonic acid (PTSA) and elevating the temperature to 65 °C, the system is placed under thermodynamic control. The acid catalyzes the reversible cleavage of the THP group, driving the equilibrium almost exclusively to the sterically less hindered and more stable N1-THP isomer .

Regioselectivity SM 5-Bromo-1H-indazole N2 N2-THP Isomer (Kinetic Product) SM->N2 Fast Low Temp N1 N1-THP Isomer (Thermodynamic Product) SM->N1 Slow High Temp N2->N1 Acid Catalysis Heat (Isomerization)

Fig 1. Thermodynamic vs. kinetic control in the THP protection of indazoles.

Step 2: Halogen-Metal Exchange & Borylation

The use of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, Knochel's Turbo-Grignard) allows for highly efficient bromine-magnesium exchange at mild, sub-zero temperatures (-15 °C) [4]. The inclusion of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity. Subsequent electrophilic trapping with triisopropyl borate (B(OiPr)₃) and a carefully pH-controlled aqueous quench yields the free boronic acid directly, bypassing the need for a pinacol ester intermediate.

Workflow SM 5-Bromo-1H-indazole (CAS: 53857-57-1) Int 5-Bromo-1-(THP)-1H-indazole (N1 Isomer) SM->Int DHP, PTSA THF, 65°C Grignard Arylmagnesium Intermediate (via Turbo-Grignard) Int->Grignard iPrMgCl·LiCl THF, -15°C Prod Target Boronic Acid (CAS: 1562245-02-6) Grignard->Prod 1. B(OiPr)3 2. NH4Cl (aq)

Fig 2. Scalable synthetic workflow utilizing Turbo-Grignard metalation.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagents for Step 1 (THP Protection)
ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-1H-indazole197.031.001.00 kg (5.07 mol)Starting Material
3,4-Dihydro-2H-pyran (DHP)84.121.50640 g (7.61 mol)Protecting Agent
p-Toluenesulfonic acid (PTSA·H₂O)190.220.0548.2 g (0.25 mol)Acid Catalyst
Tetrahydrofuran (THF)72.11-10.0 LSolvent
Table 2: Reagents for Step 2 (Borylation)
ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-1-(THP)-1H-indazole281.151.001.00 kg (3.56 mol)Intermediate
iPrMgCl·LiCl (1.3 M in THF)146.851.303.56 L (4.62 mol)Turbo-Grignard
Triisopropyl borate (B(OiPr)₃)188.081.501.00 kg (5.34 mol)Boron Source
Tetrahydrofuran (THF, Anhydrous)72.11-10.0 LSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Self-Validating Check: The reaction must be heated to ensure the kinetic N2 isomer fully converts to the thermodynamic N1 isomer.

  • Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with N₂.

  • Charge: Add 5-bromo-1H-indazole (1.00 kg) and THF (10.0 L) to the reactor. Stir at 20 °C until a clear solution is obtained.

  • Catalyst & Reagent Addition: Add PTSA·H₂O (48.2 g). Dropwise, add DHP (640 g) over 30 minutes. An exotherm of ~5-10 °C will be observed.

  • Isomerization: Heat the reaction mixture to 65 °C (internal temperature) and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC (254 nm). Causality: Proceed to workup only when the N2 isomer is < 2.0% and unreacted starting material is < 1.0%. If N2 isomer persists, continue heating.

  • Quench: Cool the mixture to 20 °C. Add saturated aqueous NaHCO₃ (5.0 L) slowly to neutralize the PTSA. Causality: Failure to neutralize the acid prior to concentration will result in premature cleavage of the THP group.

  • Extraction & Isolation: Extract with Ethyl Acetate (2 × 5.0 L). Wash the combined organic layers with brine (5.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from Heptane/EtOAc (9:1) to yield the pure N1-THP isomer as an off-white solid.

Protocol B: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid

Self-Validating Check: The aqueous quench must be strictly maintained between pH 6-7. Strong acids will cleave the THP group, while strong bases will form water-soluble boronate salts.

  • Setup: Ensure a 50 L cryogenic reactor is rigorously dried and purged with N₂. Moisture content must be < 500 ppm (verify via Karl Fischer titration).

  • Charge: Dissolve 5-Bromo-1-(THP)-1H-indazole (1.00 kg) in anhydrous THF (10.0 L). Cool the solution to -15 °C.

  • Metalation: Add iPrMgCl·LiCl (1.3 M in THF, 3.56 L) dropwise over 2 hours, maintaining the internal temperature between -15 °C and -10 °C. Stir for an additional 1 hour at -15 °C.

  • IPC (Quench Test): Withdraw a 1 mL aliquot, quench into saturated NH₄Cl, and extract with EtOAc. Analyze via HPLC. The presence of 1-(THP)-1H-indazole (des-bromo product) indicates successful Grignard formation.

  • Borylation: Add Triisopropyl borate (1.00 kg) dropwise over 1 hour at -15 °C. Once the addition is complete, remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours.

  • Mild Quench: Cool the mixture to 0 °C and carefully quench with 10% aqueous NH₄Cl (5.0 L). Causality: NH₄Cl provides a buffered mild acid environment (pH ~ 6.5) that hydrolyzes the borate ester to the boronic acid without cleaving the acid-sensitive THP protecting group.

  • Extraction & Isolation: Extract the aqueous layer with EtOAc (2 × 5.0 L). Wash the combined organics with water (3.0 L) and brine (3.0 L). Concentrate the solvent to ~3.0 L. Add MTBE (5.0 L) and Heptane (5.0 L) to precipitate the boronic acid. Filter, wash with Heptane, and dry under vacuum at 40 °C to afford the title compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45588201". Source: PubChem. URL:[Link]

  • US Patent Application US20050090529A1. "Inhibitors of cyclin-dependent kinases". Source: Google Patents.
  • Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Source: Angewandte Chemie International Edition. URL:[Link]

Sources

purification of products from reactions involving 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Purification of Products from Reactions Involving 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Strategic Purification of Indazole-Containing Compounds: Navigating Post-Reaction Work-up with 1-(THP)-1H-indazole-5-boronic acid

Abstract

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid is a pivotal building block in medicinal chemistry, enabling the synthesis of complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in numerous therapeutic agents. However, the purification of products derived from this reagent presents a unique set of challenges stemming from the interplay of its three key structural features: the indazole core, the boronic acid functional group, and the acid-labile tetrahydropyranyl (THP) protecting group. This application note provides a comprehensive guide with detailed protocols for the strategic purification of reaction products, emphasizing methods to preserve the integrity of the THP group while effectively removing common reaction impurities.

Introduction: Understanding the Purification Challenge

The use of 1-(THP)-1H-indazole-5-boronic acid in palladium-catalyzed cross-coupling reactions introduces a predictable yet complex mixture of components in the crude product. A successful purification strategy is not a one-size-fits-all process but rather a rational workflow based on the properties of the desired product and the likely impurities.

Key Structural Features Influencing Purification:

  • Indazole Core: A nitrogen-containing heterocycle that can interact with silica gel, sometimes leading to peak tailing during chromatography. Its aromatic nature makes it suitable for reverse-phase methods if necessary.

  • Boronic Acid Moiety: This group and its derivatives are the primary source of polar impurities. Unreacted starting material, homo-coupled dimers, and protodeboronated byproducts are common contaminants.[1][2][3] Boronic acids are known to be challenging to separate via standard chromatography due to their polarity and potential for streaking on silica gel.[2]

  • Tetrahydropyranyl (THP) Group: As an acetal, the THP group is highly susceptible to cleavage under acidic conditions.[4][5] This lability is the most critical constraint; purification methods must be conducted under neutral or mildly basic conditions to prevent premature deprotection. Standard silica gel is inherently acidic and can catalyze the removal of the THP group during prolonged exposure.[6]

Table 1: Physicochemical Properties of 1-(THP)-1H-indazole-5-boronic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₅BN₂O₃[7]
Molecular Weight246.07 g/mol [7]
Physical FormWhite to Yellow Solid
Storage ConditionsInert atmosphere, 2-8°C
Key ReactivitySuzuki-Miyaura Cross-Coupling[8][9][10]
Key InstabilityAcid-labile THP group[5][11][12]
General Purification Workflow

The purification process should be approached as a multi-step strategy, beginning with a bulk removal of inorganic salts and catalysts, followed by a high-resolution technique to separate the target molecule from organic byproducts. The following workflow provides a logical decision-making process.

G A Crude Reaction Mixture (Post-Suzuki Coupling) B Step 1: Bulk Impurity Removal - Filter through Celite® to remove Pd catalyst. - Aqueous work-up (mildly basic). A->B C Crude Organic Product B->C D Is Product Crystalline? C->D E Step 2a: Recrystallization - Screen for suitable solvent system. - Isolate pure crystalline product. D->E Yes F Step 2b: Flash Column Chromatography - Use neutralized silica or alumina. - Eluent may require base additive (e.g., TEA). D->F No G Pure THP-Protected Product E->G F->G H Proceed to Deprotection? G->H I Step 3: THP Deprotection - Mild acidic conditions (e.g., p-TsOH, HCl in alcohol). H->I Yes M Characterization (NMR, LC-MS, etc.) H->M No, this is the final product J Crude Deprotected Product I->J K Step 4: Final Purification - Aqueous work-up. - Chromatography or Recrystallization. J->K L Final Pure Product K->L L->M

Caption: General purification workflow for Suzuki coupling reaction products.

Detailed Experimental Protocols

Rationale: The initial work-up is designed to remove the palladium catalyst and inorganic base used in the coupling reaction. Filtration through Celite® is a standard and effective method for adsorbing finely dispersed palladium black.[3] A subsequent aqueous wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, is crucial. It removes water-soluble salts and ensures the pH remains neutral to basic, preventing premature cleavage of the THP group.

Step-by-Step Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 5-10 volumes).

  • Prepare a small plug of Celite® (approx. 2-3 cm thick) in a fritted funnel and wash it with the chosen organic solvent.

  • Filter the diluted reaction mixture through the Celite® plug. Wash the plug with additional organic solvent (2-3 times the reaction volume) to ensure all product is collected.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x).

    • Brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Rationale: Column chromatography is the most versatile method for separating the THP-protected product from unreacted starting materials and homo-coupled byproducts. The choice of stationary phase is critical. Standard silica gel's acidity can cause THP cleavage.[6] Therefore, using neutral alumina or silica gel that has been pre-treated with a base is highly recommended. Adding a small percentage (0.1-1%) of a tertiary amine like triethylamine (TEA) to the eluent system passivates the acidic sites on the silica gel surface.

Step-by-Step Protocol:

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A typical starting point is a mixture of hexanes and ethyl acetate. The target product, being less polar than the boronic acid starting material, should have a higher Rf value.

  • Column Packing (Option A - Neutralized Silica):

    • Prepare the column slurry using the chosen eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Pack the column as usual.

  • Column Packing (Option B - Alumina):

    • Use Brockmann I activity, neutral alumina. Pack the column using the same eluent system determined from TLC analysis (alumina TLC plates should be used for method development).

  • Sample Loading:

    • Dissolve the crude product from Protocol 3.1 in a minimal amount of the column eluent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions and monitoring by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Solvent Systems for Flash Chromatography

Polarity of ProductStationary PhaseRecommended Eluent System (Starting Point)Modifier
Low to MediumSilica GelHexanes / Ethyl Acetate (9:1 to 1:1)0.5% Triethylamine
Low to MediumNeutral AluminaHexanes / Ethyl Acetate (9:1 to 1:1)None needed
Medium to HighSilica GelDichloromethane / Methanol (99:1 to 95:5)0.5% Triethylamine

Rationale: Once the THP-protected intermediate is purified, the THP group can be removed under mild acidic conditions.[5] Using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid in an alcohol solvent (like methanol or ethanol) is effective. The alcohol acts as a scavenger for the released tetrahydropyranyl cation.

Step-by-Step Protocol:

  • Dissolve the pure THP-protected product in methanol or ethanol (approx. 0.1-0.2 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1 equivalents) or a few drops of concentrated HCl.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude deprotected product.

Rationale: The final deprotected indazole product is significantly more polar than its THP-protected precursor. This change in polarity requires a different purification strategy. The absence of the acid-sensitive THP group now allows for a wider range of methods, including standard silica gel chromatography without basic additives or acidic work-ups if needed to remove any remaining boron-containing impurities.

Methods:

  • Chromatography: Use a more polar eluent system (e.g., higher percentage of ethyl acetate in hexanes, or dichloromethane/methanol). Standard silica gel can be used.

  • Recrystallization: If the final product is a solid, recrystallization is an excellent method for obtaining high-purity material.[13][14] Screen solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Acid/Base Extraction: If stubborn boron-containing impurities persist, an acid-base work-up can be employed. Boronic acids are acidic and can be extracted into an aqueous base.[15][16] However, one must confirm the stability of the final product to these conditions.

Troubleshooting Common Purification Issues

A logical approach is essential when initial purification attempts yield unsatisfactory results.

G A Low Purity After Column B Identify Impurity (NMR, LC-MS) A->B C Impurity Identified? B->C D Unreacted Boronic Acid C->D Yes, Boronic Acid E THP Cleavage Product C->E Yes, Deprotected F Homo-coupled Byproduct C->F Yes, Dimer G Action: Consider aqueous base wash of crude (pH 9-10) before column, or use a more polar eluent to retain it on silica. D->G H Action: Column conditions are too acidic. Switch to neutral alumina or add 0.5-1% TEA to eluent. Ensure no acid carryover from work-up. E->H I Action: Re-optimize chromatography with a shallower gradient to improve separation. F->I

Caption: Troubleshooting logic for common purification challenges.

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product co-elutes with starting boronic acid. Insufficient polarity difference in the chosen eluent system.Perform a pre-chromatography basic wash (e.g., dilute NaOH) to extract the acidic boronic acid into the aqueous layer.[15] Alternatively, increase the polarity of the eluent to better retain the boronic acid on the column.[3]
Significant amount of deprotected (THP-off) product is observed after the column. The silica gel is too acidic, catalyzing the hydrolysis of the acetal.[6]Switch to a neutral stationary phase like alumina. Alternatively, add 0.5-1% triethylamine to the eluent to neutralize the silica gel surface.
Product streaks badly on the column. The compound may be too polar for the eluent or interacting strongly with silica. The presence of the indazole nitrogen can contribute to this.For silica gel, add a modifier like methanol (1-5%) or triethylamine (0.5%). If streaking persists, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.
Product "oils out" during recrystallization attempt. The cooling rate is too fast, or the solution is supersaturated. The impurity level might be too high.Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal if available.[14]
Final product is contaminated with residual palladium (grey/black color). Inefficient removal during initial filtration.Re-dissolve the product in an organic solvent and treat with a palladium scavenger, or filter again through a fresh pad of Celite®. Treatment with activated carbon can also be effective.

References

  • Wikipedia. Boronic acid. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

  • Asian Journal of Research in Chemistry. Microwave-Assisted Synthesis and Characterization of Indazole Derivatives and Evaluation of their Anti-Inflammatory Activity. [Link]

  • Google Patents.
  • ResearchGate. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. [Link]

  • WIPO Patentscope. WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. [Link]

  • NIH National Library of Medicine. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Google Patents. US20060094881A1 - Methods of preparing indazole compounds.
  • Google Patents.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • PubChem. 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. Purification of THP protected compound. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • Splendid Lab. 1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Indazole-5-Boronic Acid Pinacol Ester. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (PDF). [Link]

Sources

Troubleshooting & Optimization

minimizing homocoupling of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid in Suzuki reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to address a critical bottleneck in cross-coupling chemistry: the homocoupling of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid. By synthesizing mechanistic causality with field-proven methodologies, this document provides a self-validating framework to optimize your Suzuki-Miyaura workflows.

Mechanistic Insight: The Causality of Homocoupling

To eliminate homocoupling, we must first understand the competing catalytic cycles. The Suzuki-Miyaura reaction relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination [1]. Homocoupling of the indazole-5-boronic acid typically arises from two distinct off-cycle pathways:

  • Oxidative Homocoupling (Oxygen-Mediated): The presence of trace O2​ oxidizes the active Pd(0) catalyst to a Pd(II) -peroxo complex. This complex rapidly undergoes double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the undesired indazole dimer [2].

  • Precatalyst Reduction (Stoichiometric Homocoupling): If a Pd(II) precatalyst (e.g., Pd(OAc)2​ or PdCl2​(dppf) ) is used without a dedicated reducing agent, the boronic acid itself acts as the reductant. Two equivalents of the boronic acid are consumed to reduce Pd(II) to the active Pd(0) species, generating the homocoupled dimer as a stoichiometric byproduct [3].

The THP Constraint: The 1-(Tetrahydro-2H-pyran-2-YL) protecting group on the N1 position of the indazole is highly acid-labile. While slightly acidic conditions are sometimes employed to suppress protodeboronation in other systems, doing so here will cleave the THP ring. Therefore, optimization must rely strictly on atmospheric control, ligand kinetics, and mild base selection.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Rate Limiting? O2 Trace O2 Contamination Pd0->O2 TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration CrossProd Cross-Coupled Product RedElim->CrossProd PdPeroxo Pd(II)-Peroxo Complex O2->PdPeroxo TransMetHomo Double Transmetalation (2 eq. Boronic Acid) PdPeroxo->TransMetHomo TransMetHomo->Pd0 Regeneration HomoProd Homocoupled Indazole Dimer TransMetHomo->HomoProd

Catalytic cycles showing desired cross-coupling vs. oxygen-mediated homocoupling.

Troubleshooting FAQs

Q1: Why am I seeing up to 30% of the indazole dimer instead of my desired cross-product? A1: This is a classic symptom of oxygen contamination or slow oxidative addition. If the oxidative addition of your aryl halide to Pd(0) is sluggish, the catalyst rests in the Pd(0) state, making it highly susceptible to oxidation by trace O2​ [4]. Ensure rigorous degassing (see Protocol below) and consider switching to an electron-rich, bulky ligand (e.g., XPhos or SPhos) to accelerate the oxidative addition step.

Q2: How does the THP protecting group influence my choice of reaction conditions? A2: The THP acetal is stable to base but rapidly hydrolyzes under aqueous acidic conditions. You must avoid acidic additives and strongly coordinating Lewis acids. Opt for mild, weak inorganic bases like K3​PO4​ or Na2​CO3​ . These bases facilitate the formation of the active boronate species for transmetalation without jeopardizing the THP group.

Q3: Should I use a Pd(II) or Pd(0) catalyst for this specific boronic acid? A3: To minimize homocoupling, a Pd(0) source (e.g., Pd2​(dba)3​ or Pd(PPh3​)4​ ) is strongly preferred. If you must use a Pd(II) precatalyst due to stability or ligand pre-complexation requirements (like Buchwald precatalysts), you must add a mild reducing agent (such as potassium formate) to the mixture. This reduces the Pd(II) to Pd(0) before it can consume your valuable indazole boronic acid [3].

Q4: How should I adjust stoichiometry and reagent addition to favor cross-coupling? A4: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you kinetically disfavor dimer formation. Use a syringe pump to add the 1-(THP)-1H-indazole-5-boronic acid dropwise over 1–2 hours. Additionally, use a slight excess of the aryl halide (1.1 to 1.2 equivalents) to ensure Pd(0) is rapidly consumed via oxidative addition.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled indazole dimer.

EntryCatalyst / LigandBaseAtmosphere (Degassing)Addition MethodCross-Product YieldHomocoupling
1 Pd(OAc)2​ / PPh3​ K2​CO3​ Ambient (None)All-at-once35%42%
2 Pd(OAc)2​ / PPh3​ K2​CO3​ N2​ Sparge (15 min)All-at-once62%18%
3 Pd(PPh3​)4​ K3​PO4​ Freeze-Pump-Thaw (x3)All-at-once78%8%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Freeze-Pump-Thaw (x3)All-at-once85%4%
5 Pd2​(dba)3​ / XPhos K3​PO4​ Freeze-Pump-Thaw (x3) Syringe Pump (2h) 94% < 1%

Note: Data reflects general optimization trends for heterocyclic boronic acids sensitive to oxidative dimerization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 2 acts as an internal control; if the solution darkens prematurely before the aryl halide is added, oxygen ingress or precatalyst decomposition has occurred.

Reagents:

  • Aryl Halide (1.2 equiv)

  • 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (1.0 equiv)

  • Pd2​(dba)3​ (0.02 equiv) and XPhos (0.04 equiv)

  • K3​PO4​ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Workflow:

  • Rigorous Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H2​O . Subject the solvent mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold. Backfill with ultra-pure Argon.

  • System Initialization: To a separate, flame-dried Schlenk flask under Argon, add the Aryl Halide, Pd2​(dba)3​ , XPhos, and K3​PO4​ . Add 80% of the degassed solvent mixture. Stir at room temperature for 10 minutes to allow the active Pd(0)Ln​ complex to form (solution should appear distinctively colored but not precipitate black Pd black).

  • Kinetic Control (Slow Addition): Dissolve the 1-(THP)-1H-indazole-5-boronic acid in the remaining 20% of the degassed solvent. Load this into a gas-tight syringe.

  • Reaction Execution: Heat the main reaction flask to 80 °C. Using a syringe pump, add the boronic acid solution dropwise over a period of 120 minutes.

  • Validation & Workup: Monitor via LC-MS. The absence of a mass peak corresponding to the indazole dimer ( [M+H]+ for dimer) validates the exclusion of oxygen and successful kinetic control. Cool, dilute with EtOAc, wash with brine (to remove K3​PO4​ and salts), dry over Na2​SO4​ , and purify via silica gel chromatography.

Troubleshooting Workflow Diagram

Troubleshooting Start High Homocoupling Observed (>5%) CheckO2 1. Check Atmosphere Are solvents rigorously degassed? Start->CheckO2 Degas Action: Perform 3x Freeze-Pump-Thaw cycles CheckO2->Degas No CheckCat 2. Check Catalyst Using a Pd(II) precatalyst? CheckO2->CheckCat Yes Degas->CheckCat ChangeCat Action: Switch to Pd(0) or add potassium formate reductant CheckCat->ChangeCat Yes CheckAdd 3. Check Addition Rate Adding boronic acid all at once? CheckCat->CheckAdd No ChangeCat->CheckAdd SlowAdd Action: Use syringe pump for slow addition (1-2 hrs) CheckAdd->SlowAdd Yes Success Homocoupling Minimized Cross-Coupling Yield Optimized CheckAdd->Success No SlowAdd->Success

Logical troubleshooting workflow for diagnosing and resolving homocoupling issues.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Patterson, D. E., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development.[Link]

  • Golder, M. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.[Link]

Technical Support Center: Preventing Protodeboronation of 1-(THP)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with drug development professionals who struggle with the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a highly valuable building block, but it is notoriously susceptible to protodeboronation —the premature cleavage of the carbon-boron bond to yield the des-borylated indazole[1].

This guide provides mechanistic insights, troubleshooting Q&As, and field-proven protocols to ensure your cross-coupling outcompetes degradation.

Mechanistic Causality: Why Does Protodeboronation Happen?

To fix a failing reaction, you must first understand the causality of the failure. The protodeboronation of basic heteroaromatic boronic acids is highly pH-dependent. Under aqueous basic conditions, the boronic acid coordinates with hydroxide or carbonate to form a trihydroxyboronate complex.

Because the indazole ring is electron-rich and contains basic nitrogen atoms, this complex can form a zwitterionic intermediate that undergoes rapid, unimolecular C-B bond fragmentation, replacing the boronic acid group with a proton[2]. The key to preventing this is kinetic competition . You cannot entirely stop the pre-hydrolytic pathways if water and base are present, but you can manipulate conditions so that the transmetalation step is significantly faster than the degradation step.

G BA 1-(THP)-Indazole-5-Boronic Acid Boronate Boronate Complex (High pH) BA->Boronate Base / H2O Pd Pd-Catalyst (Transmetalation) Boronate->Pd Fast Catalyst Degradation Protodeboronation (Des-borylated Indazole) Boronate->Degradation Fast Fragmentation Product Cross-Coupled Product Pd->Product Reductive Elimination

Competing pathways: Protodeboronation vs. Transmetalation in Suzuki coupling.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of the boronic acid but only traces of the cross-coupled product. The major peak is 1-(THP)-1H-indazole. What is happening? A1: You are observing classic base-catalyzed protodeboronation. The strong base in your Suzuki coupling (e.g., Na₂CO₃ or NaOH) is driving the formation of the reactive boronate species. To fix this, you must shift the kinetic balance. Switch to a highly active, fast-initiating palladium precatalyst, such as the Buchwald XPhos Pd G2 or G3[3]. This allows the reaction to proceed at much lower temperatures (e.g., 40°C or room temperature) where protodeboronation is exponentially slower.

Q2: I am using Pd(PPh₃)₄ and K₂CO₃ at 90°C. Is this appropriate for this substrate? A2: No. Pd(PPh₃)₄ requires high temperatures to initiate and undergo oxidative addition. However, at 90°C, the half-life of your indazole boronic acid in aqueous base is likely on the order of minutes[2]. You must lower the temperature to ≤60°C. To maintain catalytic turnover at this lower temperature, switch to a more electron-rich, sterically bulky ligand (like XPhos or SPhos) paired with a weaker base like K₃PO₄.

Q3: How much water should I include in my solvent mixture? A3: Water is a double-edged sword. It is required to dissolve the inorganic base and activate the boronic acid, but excess water drives the pre-hydrolytic protodeboronation pathways. A reliable approach is to use a biphasic system with a strictly controlled volume of water (e.g., 1,4-Dioxane:H₂O in a 4:1 ratio) or use anhydrous conditions with a fluoride source (like CsF), which activates the boron without providing protons for deboronation.

Q4: Does the THP protecting group on the indazole affect the boronic acid's stability? A4: Yes, primarily through sterics. While the THP group at the N1 position slightly reduces the basicity of the heterocycle, it is a large, bulky group. Because protodeboronation is a unimolecular fragmentation, its rate is unaffected by the electrophile. However, if transmetalation slows down due to THP-induced steric clash with a hindered aryl halide, degradation will win the kinetic race.

Reaction Parameter Optimization

To easily compare how experimental choices impact the survival of your boronic acid, review the quantitative and qualitative data summary below:

Reaction ParameterTraditional ConditionsOptimized ConditionsCausality / Impact on Boronic Acid
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G2 or SPhos Pd G2G2 precatalysts generate active Pd(0) rapidly at RT, allowing transmetalation to outcompete degradation.
Base Na₂CO₃ or NaOHK₃PO₄ or CsFWeaker bases prevent the formation of highly reactive, high-pH zwitterionic boronate species.
Temperature 80°C - 100°C20°C - 40°CLower temperatures exponentially decrease the rate of unimolecular C-B bond fragmentation.
Solvent EtOH / H₂O (1:1)1,4-Dioxane / H₂O (4:1)Reduced water equivalents limit the available proton pool for the deboronation step.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a specific analytical checkpoint early in the workflow, you can immediately deduce whether your physical parameters (temperature, oxygen exclusion) are causing the failure, rather than waiting hours for a dead reaction.

Step-by-Step Methodology:

  • Preparation of the Catalyst Solution: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry vial with XPhos Pd G2 (2 mol%) and XPhos ligand (2 mol%). Dissolve in anhydrous 1,4-dioxane. Causality: Pre-mixing ensures the active Pd(0) species is immediately available upon addition to the reaction mixture, preventing the boronic acid from waiting in the presence of base.

  • Substrate Addition: To the reaction vial, add your aryl halide electrophile (1.0 equiv) and 1-(THP)-1H-indazole-5-boronic acid (1.2 equiv). Causality: We use only a slight excess (1.2 eq) because the optimized conditions suppress degradation; massive excesses (e.g., 2-3 eq) are a crutch for poor conditions and complicate downstream purification.

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). If using an aqueous system, add a degassed 0.5 M aqueous K₃PO₄ solution (yielding a 4:1 Dioxane:Water ratio).

  • Reaction Execution: Seal the vial and stir vigorously at 40°C.

  • Validation Checkpoint (t=30 mins): Sample the reaction for LC-MS. You should observe >50% product formation and <10% 1-(THP)-1H-indazole (des-borylated byproduct). Self-Correction: If des-borylation exceeds 20%, verify the exclusion of oxygen (which oxidizes the Pd catalyst, slowing transmetalation) and ensure the heating block has not overshot 40°C.

Workflow Start Set up Reaction: 1-(THP)-Indazole-5-Boronic Acid + Aryl Halide Cat Add XPhos Pd G2 (2 mol%) & K3PO4 in Dioxane/H2O (4:1) Start->Cat Temp Stir at 40°C for 30 mins Cat->Temp Check LC-MS Checkpoint Temp->Check Success >50% Product, <10% Degradation Continue to completion Check->Success Transmetalation Wins Fail >20% Des-borylated Indazole (Protodeboronation) Check->Fail Degradation Wins Fix1 Troubleshoot: 1. Check Temp (Ensure ≤40°C) 2. Switch to Anhydrous CsF Fail->Fix1

Self-validating troubleshooting workflow for the Suzuki coupling of unstable boronic acids.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. 2

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society / PubMed Central. 3

  • Wikipedia Contributors. Protodeboronation. Wikipedia, The Free Encyclopedia. 1

Sources

optimizing reaction yield for Suzuki coupling with substituted aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This resource is engineered specifically for synthetic chemists, researchers, and drug development professionals dealing with stubborn substrates, low yields, and complex reaction matrices.

Rather than relying on outdated "trial-and-error" screening, this guide focuses on the mechanistic causality behind reaction failures and provides targeted, self-validating protocols to overcome them.

Diagnostic Logic: Troubleshooting Low Yields

Before adjusting your reaction parameters, it is critical to diagnose the specific mechanistic bottleneck. The workflow below outlines the primary failure modes associated with substituted aryl halides and boronic acids.

DiagnosticWorkflow Start Low Yield in Suzuki Coupling Analyze Analyze Substrate & Reaction Profile Start->Analyze ArylCl Aryl Chloride Electrophile? Analyze->ArylCl Steric Ortho-Substituted Steric Hindrance? Analyze->Steric Proto Boronic Acid Protodeboronation? Analyze->Proto SolArylCl Use Electron-Rich Ligands (e.g., XPhos, RuPhos) to boost Oxidative Addition ArylCl->SolArylCl Yes SolSteric Use Flexible Biaryl Ligands (e.g., SPhos) to aid Reductive Elimination Steric->SolSteric Yes SolProto Use Slow-Release Boronates (MIDA, Pinacol) or Weaker Base Proto->SolProto Yes

Diagnostic workflow for troubleshooting low-yielding Suzuki-Miyaura cross-coupling reactions.

Deep-Dive Troubleshooting FAQs

Q1: My reaction with an aryl chloride shows zero conversion. How do I initiate the coupling?

The Causality: Aryl chlorides possess a notoriously high bond dissociation energy (C-Cl ~96 kcal/mol). Because of this, the initial oxidative addition of the Pd(0) catalyst into the C-X bond is thermodynamically challenging and kinetically slow[1]. First-generation ligands like PPh3 are insufficiently electron-rich to drive this step[1]. The Solution: Switch to bulky, highly electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos. The electron-donating dialkylphosphine moiety dramatically increases the electron density at the palladium center, accelerating oxidative addition[2]. Furthermore, the steric bulk of the diisopropyl groups promotes the formation of the highly active monoligated L1Pd(0) species, which is the true active catalyst for these stubborn electrophiles[1].

Q2: I am coupling an ortho-substituted aryl halide, but my yields are abysmal. How do I overcome this steric hindrance?

The Causality: Ortho-substituents create severe steric crowding around the palladium center. While oxidative addition might proceed, the subsequent transmetalation and reductive elimination steps become heavily restricted due to the spatial clash between the two coupling partners on the metal's coordination sphere. The Solution: Employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The unique dimethoxy-substituted biaryl backbone of SPhos provides a flexible steric environment. The oxygen atoms in the methoxy groups can weakly coordinate to the palladium center to stabilize the intermediate, while the ligand's architecture forces the two aryl groups into close proximity, drastically accelerating the rate of reductive elimination even for highly hindered di-ortho-substituted biaryls[3].

Q3: My boronic acid is degrading before it can couple. How do I minimize protodeboronation?

The Causality: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond[4]. This base- or acid-catalyzed decomposition pathway competes directly with the productive transmetalation step[4]. Electron-deficient arylboronic acids and heteroaryl boronic acids (like 2-pyridineboronic acid) are particularly susceptible to this degradation[5]. The Solution: Implement a "slow-release" strategy[6]. Instead of using the free boronic acid, utilize a masked derivative such as a pinacol boronic ester (Bpin) or a MIDA boronate[5]. Under optimized, mildly basic conditions, these esters slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic turnover[7]. This keeps the steady-state concentration of the free boronic acid extremely low, allowing the cross-coupling to outcompete the protodeboronation degradation pathway[7],[6].

Q4: I am observing significant homocoupling of my aryl halide. What is causing this?

The Causality: Homocoupling (Ar-Ar formation from Ar-X) often occurs when trace oxygen is present in the reaction mixture, leading to the oxidation of the Pd(0) catalyst or the formation of peroxo-palladium species that disrupt the standard catalytic cycle. It can also occur if the transmetalation rate is extremely slow, allowing alternative radical pathways to dominate[8]. The Solution: Ensure strict anaerobic conditions. Thoroughly degas all solvents using the freeze-pump-thaw method or by sparging with high-purity argon for at least 30 minutes. If homocoupling persists under strict inert conditions, re-evaluate your base/solvent combination to accelerate the transmetalation step, ensuring it outpaces side reactions[8].

Quantitative Data: Ligand & Base Selection Matrix

To streamline your optimization, the following table summarizes the quantitative operational parameters for specific substrate challenges.

Substrate ChallengeRecommended LigandOptimal BaseTypical Cat. LoadingTemp (°C)Expected Yield Range
Unhindered Aryl BromidesPPh3 or dppfNa2CO31.0 - 5.0 mol%8085 - 99%
Unreactive Aryl ChloridesXPhos or RuPhosCs2CO3 or KOtBu0.5 - 2.0 mol%90 - 10070 - 95%
Ortho-substituted (Steric)SPhosK3PO41.0 - 3.0 mol%10065 - 90%
Protodeboronation-proneXPhos (with Bpin)K2CO32.0 - 5.0 mol%60 - 8060 - 85%
Base-sensitive groupsBrettPhosKF or TMSOK1.0 - 2.0 mol%6075 - 90%

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides This protocol utilizes internal visual and kinetic checkpoints to validate the integrity of the reaction at each stage, preventing wasted time on dead catalysts.

Materials: Aryl chloride (1.0 eq), Phenylboronic acid (1.5 eq), XPhos Pd G3 precatalyst (0.02 eq), K3PO4 (2.0 eq), THF/Water (4:1 v/v).

Step 1: Anaerobic Setup & Reagent Preparation

  • Weigh the aryl chloride, phenylboronic acid, and finely milled K3PO4 into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Causality: Finely milled base increases the surface area for the heterogeneous transmetalation step, a frequent bottleneck in biphasic solvent systems[8].

  • Validation Checkpoint 1 (Physical): Ensure the K3PO4 is a free-flowing powder. Clumping indicates moisture absorption, which will skew the stoichiometry and hinder the reaction rate.

Step 2: Solvent Degassing

  • Add the THF/Water (4:1) mixture to the flask. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their corresponding phosphine oxides, permanently deactivating the catalyst.

Step 3: Catalyst Activation

  • Backfill the flask with high-purity Argon. Add the XPhos Pd G3 precatalyst rapidly against a positive flow of Argon.

  • Causality: G3 precatalysts are designed to rapidly undergo reductive elimination upon exposure to mild base, generating the active monoligated L1Pd(0) species without the need for elevated temperatures[1].

  • Validation Checkpoint 2 (Visual): Upon addition and stirring at room temperature for 5-10 minutes, the suspension should transition from a pale off-white to a distinct golden-yellow or reddish-orange hue. This color change is the self-validating indicator that the active L1Pd(0) catalytic species has successfully formed. If the solution turns black, Pd black has precipitated, indicating catalyst decomposition.

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80 °C.

  • Validation Checkpoint 3 (Kinetic): After 2 hours, withdraw a 10 µL aliquot under Argon, quench in 1 mL of ethyl acetate, and analyze via LC-MS or TLC. You should observe the steady consumption of the aryl chloride. If the boronic acid is consumed but the aryl chloride remains, protodeboronation is outcompeting the cross-coupling[4],[5]. In this case, spike the reaction with an additional 0.5 eq of boronic acid dissolved in degassed THF.

Step 5: Quenching & Mass Balance

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4.

  • Validation Checkpoint 4 (Mass Balance): After rotary evaporation, the crude mass should approximate the theoretical yield plus the mass of the excess boronic acid/boroxine byproducts. A significantly lower mass indicates volatile product loss or incomplete extraction.

References

  • [7] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback, Reaction Chemistry & Engineering (RSC Publishing). 7

  • [8] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations, Chemical Society Reviews (RSC Publishing). 8

  • [4] Protodeboronation, Wikipedia. 4

  • Buchwald Phosphine Ligands for Cross Coupling, MilliporeSigma. Link

  • [3] Buchwald Ligands, Sigma-Aldrich. 3

  • [1] Dialkylbiaryl phosphine ligands, Wikipedia. 1

  • [6] The Slow‐Release Strategy in Suzuki–Miyaura Coupling, ResearchGate. 6

  • [2] Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions, Chemical.AI. 2

  • [5] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations, PMC. 5

Sources

troubleshooting low conversion rates in reactions with 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Desk. When working with complex heteroaryl boronic acids like 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid, standard Suzuki-Miyaura protocols often fail, resulting in frustratingly low conversion rates. This technical guide is designed to move beyond generic troubleshooting by dissecting the exact causality behind your reaction failures and providing field-proven, self-validating solutions.

Diagnostic Workflow

Workflow A Low Conversion Detected 1-(THP)-1H-indazole-5-boronic acid B Analyze Crude Reaction Mixture (LC-MS / NMR) A->B C1 High Protodeboronation (THP-Indazole observed) B->C1 C2 Unreacted Starting Materials (Steric/Catalyst Failure) B->C2 C3 Pd Black Formation (THP Cleavage / Poisoning) B->C3 D1 Use XPhos Pd G3 Switch to Anhydrous K3PO4 C1->D1 D2 Optimize Ligand (SPhos) Check Halide Reactivity C2->D2 D3 Lower Temp to 40-60°C Buffer pH / Degas Thoroughly C3->D3

Diagnostic workflow for troubleshooting 1-(THP)-1H-indazole-5-boronic acid Suzuki couplings.

Mechanistic FAQs & Troubleshooting

Q1: My LC-MS shows massive amounts of 1-(THP)-1H-indazole and very little product. What is driving this? Causality: You are observing protodeboronation. This is a base-catalyzed hydrolytic cleavage of the C-B bond, which is 1[1]. In standard aqueous basic conditions (e.g., Na₂CO₃ in water/toluene), the boronate intermediate fragments into the corresponding arene faster than the palladium catalyst can undergo transmetalation. Solution: You must shift the kinetic balance. First, utilize dialkylbiaryl phosphine precatalysts (such as XPhos Pd G3) to ensure the2[2], allowing the cross-coupling cycle to outpace boronic acid decomposition. Second, transition to3[3] using finely milled anhydrous K₃PO₄ or CsF.

Q2: I observe a black precipitate (Pd black) within 30 minutes, and the reaction stalls. What causes this? Causality: Pd black indicates severe catalyst decomposition. For this specific substrate, premature cleavage of the Tetrahydropyranyl (THP) protecting group is a primary culprit. While THP is generally base-stable, high temperatures (>80 °C) combined with trace Lewis acids (like Pd(II) itself) can trigger deprotection. Once exposed, the4[4], forming an off-cycle, inactive complex that aggregates into Pd black. Solution: Maintain strict temperature control (do not exceed 60 °C). If THP cleavage persists, buffer the reaction slightly or switch to a completely anhydrous solvent system like 2-MeTHF to prevent localized pH drops that catalyze THP hydrolysis.

Q3: The boronic acid and aryl halide remain unreacted. Is the THP group causing steric hindrance? Causality: The THP group at the N1 position of the indazole creates significant steric bulk. If your aryl halide coupling partner is also sterically hindered (e.g., ortho-substituted), the transmetalation step becomes the energetic bottleneck, leaving starting materials unreacted. Solution: Switch to a ligand with a highly optimized steric profile for bulky substrates, such as SPhos or RuPhos, which facilitate the coupling of hindered di-ortho substituted biaryls without compromising the stability of the boronic acid.

Condition Optimization Matrix

The following table summarizes the quantitative impact of various catalyst and solvent systems on the fate of 1-(THP)-1H-indazole-5-boronic acid during coupling:

Catalyst SystemBase / Solvent SystemTemperatureProtodeboronation (%)Conversion to Product (%)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Toluene90 °C> 65%< 15%Slow activation leads to rapid hydrolytic C-B cleavage.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / Dioxane80 °C~ 40%~ 35%Moderate transmetalation, but thermal degradation persists.
XPhos Pd G3 (2 mol%)K₃PO₄ (anhydrous) / 2-MeTHF40 °C< 5%> 90%Rapid Pd(0) generation outcompetes degradation pathways.

Self-Validating Protocol: Nonaqueous Suzuki-Miyaura Coupling

Objective: Achieve >90% conversion of 1-(THP)-1H-indazole-5-boronic acid while suppressing protodeboronation and THP cleavage.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 1-(THP)-1H-indazole-5-boronic acid (1.2 eq), and finely milled anhydrous K₃PO₄ (2.0 eq). Add anhydrous 2-MeTHF (0.2 M).

  • Causality: Water is the primary proton source for protodeboronation. Using anhydrous K₃PO₄ in 2-MeTHF eliminates the hydrolytic pathway entirely.

  • Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. The suspension should remain freely stirring. If the base clumps, moisture has entered the system; discard and restart.

Step 2: Catalyst Activation at Mild Temperature

  • Action: Add XPhos Pd G3 (2-5 mol%). Seal the flask and heat to 40 °C.

  • Causality: G3 precatalysts do not require high heat to generate the active Pd(0) species, preventing the thermal degradation of the boronic acid.

  • Validation Checkpoint 2: Within 5–10 minutes at 40 °C, the solution must transition from pale yellow to a deep red/orange, confirming Pd(0) generation. If the solution turns black, premature THP cleavage and catalyst poisoning have occurred.

Step 3: Reaction Monitoring & Kinetic Profiling

  • Action: Maintain stirring at 40 °C for 2 hours.

  • Validation Checkpoint 3: At t = 60 mins, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Product peak > 80% area; 1-(THP)-1H-indazole (protodeboronation byproduct) < 5%.

    • Fail Condition: If starting halide remains high but boronic acid is depleted, transmetalation is too slow. Spike in an additional 0.5 eq of boronic acid and increase the temperature to 55 °C.

Step 4: Workup & THP Preservation

  • Action: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd residues. Wash with EtOAc.

  • Causality: Avoiding aqueous acidic workups prevents accidental THP deprotection during isolation.

  • Validation Checkpoint 4: Evaporate under reduced pressure (bath temp < 35 °C). ¹H-NMR of the crude should show the characteristic THP acetal proton multiplet at ~5.7 ppm, confirming the protecting group survived the coupling intact.

References

  • [1] Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions, Source: Benchchem. URL:

  • [4] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, Source: PMC - NIH. URL:

  • [2] Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids, Source: PMC - NIH. URL:

  • [3] Title: Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction, Source: ACS Publications. URL:

Sources

side reactions of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Introduction Welcome to the advanced troubleshooting guide for 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (THP-indazole-5-boronic acid). As a highly versatile building block in drug discovery, this compound presents unique synthetic challenges due to the competing reactivities of its boronic acid moiety and the acid-sensitive THP protecting group. This guide provides mechanistic insights and self-validating protocols to suppress side reactions during Suzuki-Miyaura cross-couplings.

Diagnostic Workflow Before adjusting reaction parameters, it is critical to identify the specific failure mode using LC-MS analysis of the crude reaction mixture.

Diagnostic workflow for identifying and troubleshooting common side reactions via LC-MS.

Module 1: Boronic Acid Homocoupling

Q: Why am I seeing a large peak at m/z 403 corresponding to the indazole dimer? A: This is the homocoupling byproduct. Homocoupling occurs when the boronic acid undergoes oxidative dimerization rather than cross-coupling with the aryl halide. Mechanistically, this is driven by two primary factors: the presence of dissolved oxygen, which acts as an oxidant, or a stoichiometric reaction between a Pd(II) precatalyst and the boronic acid before the catalytic cycle initiates [4].

Q: How can I manipulate the kinetics to favor cross-coupling over homocoupling? A: You must accelerate the oxidative addition of the aryl halide while suppressing the bimolecular interaction of the boronic acid. Using bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) facilitates rapid oxidative addition and reductive elimination [1]. Additionally, maintaining a low instantaneous concentration of the boronic acid via slow addition prevents the bimolecular homocoupling pathway [1].

Self-Validating Protocol: Degassed Suzuki-Miyaura Coupling Validation Checkpoints: This protocol incorporates visual and analytical checks to ensure oxygen exclusion and active catalyst formation.

  • Reagent Preparation: Charge a Schlenk flask with the aryl halide (1.0 eq), Pd precatalyst (e.g., SPhos-Pd-G3, 0.05 eq), and a mild base (K3PO4, 2.0 eq). Do not add the THP-indazole-5-boronic acid yet.

  • Rigorous Degassing: Add the solvent system (e.g., 1,4-Dioxane/H2O, 4:1). Perform three freeze-pump-thaw cycles. Validation: The absence of gas evolution during the final thaw cycle confirms complete deoxygenation.

  • Catalyst Activation: Heat the mixture to 40 °C for 10 minutes. Validation: A color shift from yellow to deep red/orange indicates the formation of the active Pd(0) species.

  • Slow Addition: Dissolve the THP-indazole-5-boronic acid (1.2 eq) in degassed dioxane. Add this solution dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring: Validation: Pull an aliquot at 2 hours. LC-MS should show <5% of the m/z 403 dimer relative to the desired product mass.

Module 2: Protodeboronation

Q: My boronic acid is disappearing, but I only recover the deboronated 1-THP-indazole (m/z 203). What causes this? A: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond [3]. While traditionally viewed as a base-catalyzed process where high pH and water drive the cleavage, recent automated experimentation reveals that the palladium-phosphine complex itself can also actively promote protodeboronation [6]. Electron-deficient or sterically hindered boronic acids are particularly susceptible [7].

Q: Should I switch to a pinacol ester to prevent this? A: Yes, converting the boronic acid to a pinacol ester or potassium trifluoroborate acts as a "slow-release" mechanism. This maintains a low concentration of the reactive boronic acid species in situ, effectively outcompeting the protodeboronation rate [3, 7].

Quantitative Data: Base and Solvent Optimization The choice of base and solvent drastically alters the ratio of cross-coupling to protodeboronation. The following table summarizes optimized parameters to mitigate this side reaction:

Base (2.0 eq)Solvent SystemTemp (°C)Protodeboronation (%)Cross-Coupling Yield (%)
Na2CO3DMF / H2O (1:1)90> 45%< 40%
K2CO3THF / H2O (4:1)7025%60%
K3PO4Toluene / H2O (10:1)8012%78%
Cs2CO3Anhydrous 1,4-Dioxane80< 5%> 85%

Note: Anhydrous conditions with Cs2CO3 provide the best suppression of hydrolytic protodeboronation, though transmetalation is slower.

Module 3: Premature THP Deprotection

Q: The cross-coupling was successful, but the THP group fell off during the reaction or workup. Why? A: The tetrahydropyranyl (THP) group is an acetal, making it highly susceptible to acidic solvolysis [2]. Even mildly acidic byproducts generated during the reaction, or the intrinsic acidity of silica gel during purification, can protonate the acetal oxygen, leading to rapid cleavage [5]. Elevated temperatures in protic solvents (like water/ethanol mixtures) further accelerate this deprotection.

Q: How do I ensure the THP group remains intact? A: You must strictly avoid acidic conditions. Do not use aqueous HCl or NH4Cl for quenching. Instead, buffer the workup and neutralize your chromatography stationary phase.

Self-Validating Protocol: Mild Workup and Purification

  • Reaction Quench: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO3 (pH ~8). Validation: Test the aqueous layer with pH paper to ensure it is strictly slightly basic (pH 8-9).

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Silica Gel Neutralization: Before loading the column, flush the silica gel with 1 column volume of eluent containing 1% Triethylamine (Et3N). Validation: Collect the first fraction of the flush and verify its pH is basic; this confirms the acidic silanol sites are neutralized.

  • Purification: Elute the product using your standard solvent system supplemented with 0.1% Et3N.

Mechanistic Divergence Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates how the standard Suzuki-Miyaura cycle can diverge into undesired side reactions if conditions are not strictly controlled.

Mechanistic divergence of the Suzuki-Miyaura catalytic cycle leading to side reactions.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Preventing protodeboronation in reactions with organotrifluorobor
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC.
  • Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser. University of Toronto.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC.

Indazole Boronic Acid Suzuki-Miyaura Coupling: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of indazole boronic acids and esters. Indazoles are highly sought-after pharmacophores, but their electronic properties make them notoriously difficult coupling partners.

Here, we break down the causality behind common failures and provide field-proven, self-validating methodologies to rescue your yields.

Part 1: Core Troubleshooting Matrix

Issue 1: Rapid Protodeboronation (Loss of Boronic Acid)

Symptom: LC-MS shows complete consumption of the indazole boronic acid, but the major product is the des-borylated indazole (protodeboronation) rather than the cross-coupled product. The Causality (Why it happens): Indazole boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond. When a base coordinates to the boron atom to form the reactive boronate intermediate, the electron-withdrawing nature of the indazole ring weakens the C-B bond[1]. If the transmetalation step is slow, water protonates the ipso-carbon, destroying the starting material. Furthermore, specific solvents like DMSO drastically accelerate this degradation pathway[1]. The Solution:

  • Solvent Shift: Strictly avoid DMSO and DMF. Transition to a biphasic 1,4-dioxane/water (4:1 or 10:1) or dimethoxyethane (DME)/water system[1][2].

  • Base Moderation: Avoid strong bases like NaOH or KOH. Utilize milder bases such as K2​CO3​ or K3​PO4​ [3].

  • Kinetic Outcompeting: Accelerate the transmetalation step by using highly active, bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) with Pd precatalysts to outpace the degradation[4].

Issue 2: Catalyst Poisoning and Low Turnover (The "Free N-H" Problem)

Symptom: The reaction stalls at 10-20% conversion. Both starting materials remain intact. Increasing temperature leads to palladium black precipitation. The Causality (Why it happens): Unprotected indazoles possess an acidic N-H group. Under basic coupling conditions, this N-H can deprotonate. The resulting indazolate anion is a strong σ -donor that binds tightly to the Pd(II) intermediate, forming an unreactive off-cycle complex. This effectively poisons the catalyst and halts the catalytic cycle[4]. The Solution:

  • Ligand Sterics: Employ bulky biarylphosphine ligands (like XPhos) that sterically prevent the binding of the indazolate anion to the palladium center[4].

  • Precatalyst Utilization: Use Buchwald-type precatalysts (e.g., XPhos Pd G2 or G3) to ensure rapid generation of the active Pd(0) species at lower temperatures (60 °C), preventing thermal degradation of the catalyst[4].

Part 2: Quantitative Data & Base/Solvent Optimization

The choice of base and solvent is not merely a solubility parameter; it dictates the kinetic balance between the desired transmetalation and the undesired protodeboronation.

Table 1: Impact of Base and Solvent on Indazole Boronic Acid Coupling
Solvent SystemBase (Equiv)Catalyst SystemTemp (°C)Protodeboronation RiskCross-Coupling YieldMechanistic Impact
DMSO / H2​O K2​CO3​ (3.0) Pd(PPh3​)4​ 80Critical (>80%) < 10%DMSO strongly promotes hydrolytic C-B cleavage[1].
DMF / H2​O K2​CO3​ (3.0) Pd(dppf)Cl2​ 80High (40-50%)30 - 40%Sluggish transmetalation allows degradation to compete.
DME / H2​O K2​CO3​ (2.0) Pd(dppf)Cl2​ 80Moderate (15-20%)70 - 80%Excellent balance of solubility and base activation[2].
1,4-Dioxane / H2​O K3​PO4​ (2.0)XPhos Pd G260Low (<5%) > 90% Bulky ligand prevents Pd-inhibition; mild base limits hydrolysis[4].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized, step-by-step methodology for coupling unprotected indazole boronic acids. This protocol is designed to be self-validating: if step 4 (color change) does not occur, the system lacks active Pd(0).

Methodology: Optimized Biphasic Suzuki-Miyaura Coupling

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the indazole boronic acid pinacol ester (1.2 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%). Causality note: The G2 precatalyst ensures a 1:1 ratio of Pd to ligand, preventing the formation of unreactive bis-ligated Pd species.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times)[5].

  • Solvent Introduction: Syringe in degassed 1,4-dioxane (0.2 M relative to aryl halide) and degassed deionized water (ratio of Dioxane: H2​O should be 4:1). Self-Validation Check: The mixture should transition from a heterogeneous suspension to a homogenous, pale yellow/orange solution as the active Pd(0) is generated.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 60 °C. Causality note: Keeping the temperature at 60 °C rather than the traditional 80-100 °C minimizes thermal protodeboronation while XPhos ensures the catalytic cycle remains rapid[4].

  • Monitoring and Quench: Stir vigorously (1000 rpm) to ensure biphasic mixing. Monitor via LC-MS. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues[3].

Part 4: Architectural Workflow of Troubleshooting

SuzukiTroubleshooting Start Indazole Boronic Acid Suzuki Coupling CheckNH Is the Indazole N-H Protected? Start->CheckNH Unprotected Unprotected N-H Risk: Pd-Azolate Inhibition CheckNH->Unprotected No Protected Protected N-H (e.g., THP, Boc, Alkyl) CheckNH->Protected Yes BaseSelect Select Mild Base (K3PO4 or K2CO3) Unprotected->BaseSelect Protected->BaseSelect SolventSelect Select Solvent (Dioxane/H2O or DME/H2O) BaseSelect->SolventSelect Protodeboronation Is Protodeboronation Observed via LC-MS? SolventSelect->Protodeboronation If using ethers FailDMSO Avoid DMSO/DMF (Accelerates Hydrolysis) SolventSelect->FailDMSO If using polar aprotic Optimize Intervention: Drop Temp to 60°C Switch to XPhos Pd G2 Protodeboronation->Optimize Yes (>10%) Success High Yield Cross-Coupling Achieved Protodeboronation->Success No Optimize->Success

Logical troubleshooting workflow for mitigating protodeboronation and catalyst inhibition.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my indazole boronic acid pinacol ester (BPin) perform worse than the free boronic acid in some cases? A: While BPin esters are generally more stable to storage, they require in situ hydrolysis to the free boronic acid (or direct base activation) to undergo transmetalation. If your base/solvent system (e.g., strictly anhydrous conditions with weak bases) is insufficient to cleave the pinacol ester, the transmetalation stalls. Ensure adequate water (e.g., 4:1 Dioxane: H2​O ) is present to facilitate this activation[3].

Q: Can I use anhydrous conditions to completely prevent protodeboronation? A: It is a paradox. While water causes hydrolytic protodeboronation, a completely anhydrous environment often fails because the base (like K2​CO3​ ) remains insoluble and cannot form the reactive boronate complex required for the transmetalation step. If you must use anhydrous conditions, you must switch to a highly soluble base like Cs2​CO3​ or a fluoride source like CsF, though these come with their own side-reaction profiles[5].

Q: I am observing homocoupling of the indazole boronic acid. How do I suppress this? A: Homocoupling is an oxidative process that occurs when oxygen enters the catalytic cycle, oxidizing the Pd(II) intermediate and forcing two boronic acid equivalents to couple. The solution is strict anaerobic technique. Degas your solvents by sparging with Argon for at least 30 minutes or using the freeze-pump-thaw method. Do not rely solely on vacuum/backfill of the headspace[5].

Q: Does the position of the boronic acid on the indazole ring matter? A: Yes. Boronic acids at the C-3 position of the indazole are exceptionally prone to protodeboronation due to the adjacent electronegative nitrogen atoms stabilizing the transient carbanion during C-B cleavage. For C-3 indazole boronic acids, utilizing the MIDA boronate or switching the coupling polarity (using the indazole as the halide and the other partner as the boronic acid) is often required.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society,[Link]

  • Suzuki, A. "Development of Organic Transformations Based on Protodeboronation." ACS Publications,[Link]

  • Loreto, M. A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules,[Link]

  • RSC Publishing. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances,[Link]

Sources

catalyst deactivation in reactions with nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in modern synthetic chemistry: catalyst deactivation in the presence of nitrogen-containing heterocycles (e.g., pyridines, imidazoles, pyrazoles).

The fundamental issue with these substrates is the highly localized, sp2-hybridized lone pair on the nitrogen atom. This lone pair acts as a potent σ -donor, competing aggressively with intended substrates for vacant coordination sites on electrophilic metal centers (like PdII , NiII , or IrIII ). This competition drives the catalytic equilibrium toward thermodynamically stable, catalytically inert off-cycle complexes—a phenomenon known as catalyst poisoning[1].

Below, you will find diagnostic workflows, mechanistic Q&As, self-validating protocols, and quantitative data to help you troubleshoot and rescue your stalled reactions.

Diagnostic Workflow: Identifying the Deactivation Pathway

Before altering your reaction conditions, use the following diagnostic logic to identify the exact mode of catalyst failure.

Diagnostic Start Reaction with N-Heterocycle Shows Low Yield Stall Does the reaction stall early (<20% conversion)? Start->Stall Black Is there a black precipitate (Metal Black)? Stall->Black No Sol1 Diagnosis: Off-Cycle Poisoning Action: Use bulky ligands (XPhos) or Lewis Acid additives Stall->Sol1 Yes Regio Is there poor regioselectivity or unexpected C-H activation? Black->Regio No Sol2 Diagnosis: Catalyst Degradation Action: Use G3/G4 precatalysts & optimize base Black->Sol2 Yes Sol3 Diagnosis: N-Directed Misrouting Action: Mask nitrogen with BF3 or HBF4 Regio->Sol3 Yes

Caption: Diagnostic flowchart for identifying and resolving catalyst deactivation pathways.

Troubleshooting Guides & FAQs

Issue 1: The "Dead Reaction" (Stalling at Low Conversion)

Q: My Suzuki-Miyaura coupling with a 2-aminopyridine stalls at 15% conversion. Adding more catalyst doesn't help. What is happening? A: You are experiencing classical off-cycle catalyst poisoning. The Lewis basic nitrogen atom in your heterocycle is coordinating to the PdII intermediate immediately after oxidative addition. Because the local concentration of the heterocycle is high, it forms a bis-coordinated complex (e.g., [Pd(Ar)(Het)2​X] ) that is too sterically crowded and electronically stable to undergo transmetalation[1].

Solution: You must destabilize this off-cycle resting state. Switch to a bulky, electron-rich dialkylbiaryl monophosphine ligand (e.g., XPhos or GPhos). The extreme steric bulk of these ligands physically prevents the coordination of a second heterocycle, forcing the palladium back into the productive catalytic cycle[2]. Alternatively, employ a slow-addition technique via a syringe pump to keep the steady-state concentration of the heterocycle artificially low.

Issue 2: Poor Regioselectivity in C-H Activation

Q: I am attempting a remote C(sp3)-H oxidation on a piperidine derivative, but the catalyst either dies or functionalizes the α -position. How do I fix this? A: The basic nitrogen is acting as an unintended directing group, bringing the metal center (e.g., Fe or Pd) into close proximity with the α -protons. Furthermore, the nitrogen lone pair can directly bind and permanently deactivate the catalyst.

Solution: Implement a "Nitrogen Masking" strategy. By adding a strong Brønsted acid (like HBF4​ ) or an azaphilic Lewis acid (like BF3​⋅OEt2​ ), you form a complex with the nitrogen lone pair[3]. This achieves two things:

  • It physically blocks the nitrogen from binding to the transition metal.

  • It converts the basic amine into a strongly electron-withdrawing group, deactivating the proximal α -C-H bonds via inductive effects and forcing the catalyst to operate at more remote, electron-rich sites[3].

Issue 3: Catalyst Degradation (Formation of Metal Black)

Q: My reaction mixture turns black within 20 minutes, and I see a fine precipitate. Is the heterocycle causing this? A: Yes, indirectly. When the N-heterocycle slows down the transmetalation step (by forming transient, sluggish intermediates), the PdII species is left "starved." Transition metals in high oxidation states without stabilizing substrates are prone to bimolecular decomposition pathways, ultimately reducing to inactive Pd0 nanoparticles (Pd black).

Solution: Use a G3 or G4 palladacycle precatalyst. These precatalysts generate the active monolithic Pd0L1​ species rapidly and quantitatively under mild basic conditions, ensuring that the catalyst enters the cycle immediately rather than degrading.

Mechanistic Pathway Visualization

Mechanism Pd0 Active Pd(0)L OA Oxidative Addition Complex Pd(II) Pd0->OA Aryl Halide TM Transmetalation OA->TM Boronic Acid Poison Inactive Off-Cycle Complex [Pd(II)(N-Het)2] OA->Poison Excess N-Heterocycle (Strong σ-donation) RE Reductive Elimination TM->RE RE->Pd0 Product Cross-Coupled Product RE->Product Poison->OA Bulky Ligands destabilize Masked Lewis Acid-Masked N-Het [N-Het•BF3] Masked->OA Prevents coordination

Caption: Catalytic cycle illustrating off-cycle poisoning by N-heterocycles and mitigation strategies.

Quantitative Data: Comparison of Mitigation Strategies

Mitigation StrategyMechanism of ActionRecommended ReagentsTypical Yield ImprovementLimitations
Ligand Steric Tuning Destabilizes off-cycle Pd(Het)n​ resting states via steric repulsion.XPhos, SPhos, GPhos+40% to +60%May hinder oxidative addition of very bulky substrates.
Lewis Acid Masking Ties up the N-lone pair, preventing metal coordination and altering electronics. BF3​⋅OEt2​ , AlMe3​ , ZnMe2​ +50% to +80%Moisture sensitive; can cause unwanted side reactions with sensitive functional groups[4].
Brønsted Acid Masking Protonates basic nitrogen, disabling hyperconjugative activation and metal binding. HBF4​ , TFA +30% to +70%Requires acid-tolerant substrates and robust metal catalysts[3].
Kinetic Control (Slow Addition) Maintains a low steady-state concentration of the heterocycle.Syringe pump (over 4-6 h)+20% to +50%Increases overall reaction time; requires specialized equipment[1].

Self-Validating Experimental Protocols

Protocol 1: Lewis Acid-Mediated C-H Functionalization of Pyridines

This protocol utilizes a Lewis acid to mask the pyridine nitrogen, overriding its inherent poisoning effect and directing the transition metal to the desired C-H bond[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the pyridine substrate (1.0 equiv, 0.5 mmol) and dry toluene (3.0 mL).

  • Masking: Dropwise, add BF3​⋅OEt2​ (1.1 equiv) to the stirring solution at room temperature. Stir for 15 minutes.

    • Self-Validation Check: A white/pale-yellow suspension or a distinct shift in solubility indicates the successful formation of the Pyridine• BF3​ adduct.

  • Catalyst Addition: Add the transition metal catalyst (e.g., Ni(cod)2​ , 5 mol%) and the appropriate ligand (10 mol%).

    • Self-Validation Check: Monitor the color. A stable, deep red/orange hue indicates an active catalytic species. If the solution rapidly turns black, the Lewis acid has failed to mask the nitrogen, leading to catalyst degradation.

  • Reaction: Add the coupling partner, seal the tube, and heat to 80 °C for 12 hours.

  • Quench: Cool to room temperature and quench with saturated aqueous NaHCO3​ (5 mL) to break the Lewis acid adduct. Extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

Protocol 2: Slow-Addition Cross-Coupling with G3 Precatalysts

This protocol is designed for Suzuki-Miyaura couplings where the N-heterocycle is highly nucleophilic and prone to stalling the transmetalation step[1].

Step-by-Step Methodology:

  • Precatalyst Activation: In a reaction vial, combine the aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (2 mol%), and K3​PO4​ (3.0 equiv) in a degassed THF/Water mixture (4:1, 2 mL).

  • Heating: Heat the mixture to 40 °C. The G3 precatalyst will rapidly activate, releasing the active Pd0 species.

  • Slow Addition: Dissolve the N-heterocyclic boronic acid (1.5 equiv) in THF (2 mL). Using a syringe pump, add this solution to the reaction mixture at a rate of 0.5 mL/hour.

    • Self-Validation Check: Perform a TLC or GC-MS check at the 1-hour mark. If the aryl halide is unconsumed but the boronic acid is disappearing, protodeboronation is outcompeting transmetalation. You must decrease the addition rate to lower the steady-state concentration of the heterocycle.

  • Completion: Once addition is complete, stir for an additional 1 hour at 40 °C. Filter through a pad of Celite to remove palladium residues and inorganic salts, then concentrate in vacuo.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.1

  • Reichert, E. C. (DSpace@MIT). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.2

  • PMC - NIH. Remote Oxidation of Aliphatic C—H Bonds in Nitrogen Containing Molecules.3

  • PMC - NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.5

  • RSC - Organometallic Chemistry. The roles of Lewis acids in nickel catalysis.4

Sources

Technical Support Center: Optimizing Boronic Acid Stability in Suzuki-Miyaura Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with inconsistent yields, irreproducible cross-couplings, and the rapid degradation of boronic acid building blocks. While the Suzuki-Miyaura reaction is a cornerstone of pharmaceutical synthesis, the inherent instability of sp²-hybridized boron species—especially 2-heterocyclic, vinyl, and cyclopropyl boronic acids—often derails project timelines.

This guide moves beyond basic troubleshooting. Here, we dissect the kinetic and thermodynamic drivers of boronic acid degradation and provide self-validating, field-proven protocols to ensure robust cross-coupling performance.

Part 1: The Pathology of Boronic Acid Degradation (FAQs)

Q1: Why do my boronic acids degrade on the benchtop, and how does this affect my cross-coupling? A: Boronic acids are prone to three primary degradation pathways: oxidation, polymerization (forming boroxines), and protodeboronation[1]. Protodeboronation—the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond—is the most insidious[2]. It consumes your stoichiometric reagent and generates arene byproducts that severely complicate purification[3]. If your boronic acid degrades on the benchtop, you are introducing less active boron into the reactor than your stoichiometry dictates, leading to stalled reactions and low yields.

Q2: I am running a standard Suzuki coupling with an aqueous base, but I am observing massive protodeboronation. What is the mechanistic cause? A: Protodeboronation is a highly nuanced side reaction. It is widely recognized as a base-catalyzed process; high pH generates the more reactive arylboronate anion [Ar-B(OH)3]-, which is kinetically more susceptible to C-B bond hydrolysis[4]. However, recent mechanistic deep-dives reveal a paradox: the palladium catalyst itself can promote protodeboronation, especially when using bulky phosphine ligands[5]. Causality dictates that if your catalytic cycle (specifically the transmetalation step) is slower than the rate of hydrolysis, protodeboronation will outcompete the productive cross-coupling.

G Start Boronic Acid Ar-B(OH)2 Base Base / H2O Start->Base Base Activation Proto Protodeboronation Ar-H + B(OH)3 Start->Proto Pd-Catalyzed Degradation Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Pd Pd Catalyst + Ar'-X Boronate->Pd Transmetalation Boronate->Proto High pH / Heat Product Cross-Coupled Product Ar-Ar' Pd->Product Reductive Elimination

Mechanistic divergence: Productive cross-coupling vs. base/Pd-catalyzed protodeboronation.

Part 2: Troubleshooting Guide - Mitigating Protodeboronation

Symptom: High levels of arene byproduct (e.g., 1,3,5-triisopropylbenzene from hindered boronates) and low cross-coupled product yield[2]. Root Cause: The rate of transmetalation is too slow relative to the rate of C-B hydrolysis. Solution Strategy: Shift the kinetic balance by accelerating transmetalation, minimizing water content, and attenuating base strength[2].

Protocol 1: Optimized Anhydrous/Mild-Base Suzuki Coupling

This protocol is a self-validating system: success is indicated by the absence of the protodeboronated arene mass in the LC-MS trace at the 1-hour mark.

  • Reagent Preparation: Dry all solvents thoroughly over molecular sieves. If using a highly unstable boronic acid, pre-convert it to a more stable pinacol ester (BPin) to reduce intrinsic reactivity toward water[3].

  • Base Selection: Replace strong aqueous bases (e.g., NaOH, KOH) with mild, anhydrous bases. Finely milled K3PO4 or Cs2CO3 (2-3 equivalents) are optimal for suppressing the base-catalyzed degradation pathway[2].

  • Catalyst Optimization: Utilize highly active precatalysts (e.g., 1-5 mol% of Pd-PEPPSI or Buchwald palladacycles with bulky, electron-rich ligands like XPhos or SPhos)[2]. This accelerates oxidative addition and transmetalation, ensuring the boron species is consumed productively before it can degrade.

  • Execution & Validation:

    • Combine reagents under a strictly inert Argon atmosphere.

    • Run the reaction at the lowest viable temperature (e.g., start at 60 °C before escalating to 80-100 °C)[2].

    • Validation Step: Pull an aliquot at 30 minutes. Analyze via LC-MS. If the ratio of cross-coupled product to protodeboronated arene is < 5:1, immediately lower the temperature and consider switching to an organic-soluble base like potassium trimethylsilanolate (TMSOK)[2].

Part 3: Advanced Boron Surrogates (FAQs)

Q3: Standard mitigation isn't working for my 2-pyridyl boronic acid. Are there alternative boron species? A: Yes. 2-heterocyclic boronic acids are notoriously unstable due to rapid protodeboronation. The solution is to rehybridize the boron center from sp² to sp³, which removes the empty p-orbital and prevents premature nucleophilic attack[6]. Two highly effective surrogates are MIDA boronates and Potassium Trifluoroborates (BF3K) [7][8].

Q4: How do MIDA boronates solve the stability issue? A: N-methyliminodiacetic acid (MIDA) acts as a trivalent ligand, complexing the boron and rendering it sp³-hybridized[1]. This makes MIDA boronates indefinitely stable on the benchtop under air, and crucially, stable to silica gel chromatography[7][9]. During the reaction, a mild aqueous base slowly hydrolyzes the MIDA ligand, releasing the transient, active boronic acid in situ at a rate matching the palladium catalytic cycle[10]. This "slow-release" mechanism prevents the buildup of unstable boronic acid, effectively starving the protodeboronation pathway.

Q5: What about Potassium Trifluoroborates? A: Potassium alkyl- and aryltrifluoroborates (R-BF3K) are another class of sp³-hybridized, air-stable salts[8]. They are easily prepared, indefinitely stable to air and moisture, and are particularly useful for difficult alkyl transfers[11]. They are highly nucleophilic under aqueous cross-coupling conditions, often reacting efficiently where standard boronic acids fail[12].

Quantitative Data: Stability and Optimized Coupling Parameters

To guide your experimental design, refer to the following quantitative summary of boron species stability and their optimized reaction parameters.

Boron SpeciesBenchtop Stability (Air)HybridizationOptimal Base / ActivatorStandard Catalyst LoadingTypical Temp
Boronic Acid < 15 days (significant decay)[1]sp²K₃PO₄ or Cs₂CO₃ (2-3 equiv)[2]1-5 mol% Pd[3]80-100 °C[3]
MIDA Boronate > 60 days (>95% intact)[1]sp³K₃PO₄ (7.5 equiv) + H₂O[7]5 mol% Pd(OAc)₂[7]60 °C[7]
2-Pyridyl MIDA Indefinite[1]sp³K₂CO₃ (5 equiv) + Cu(OAc)₂ (50 mol%)[10]1.5 mol% Pd₂(dba)₃[10]100 °C[10]
BF3K Salt Indefinite[8]sp³Cs₂CO₃ (3 equiv) + H₂O[12]10 mol% PdCl₂(dppf)[8]85 °C[13]

Part 4: Troubleshooting Guide - Executing a "Slow-Release" Coupling

Symptom: Complete failure when coupling highly unstable building blocks (e.g., 2-pyridyl or vinyl boronic acids). Root Cause: The active boron species decomposes faster than transmetalation can occur. Solution Strategy: Employ a MIDA boronate under slow-release conditions to match the rate of hydrolysis with the rate of catalytic turnover[7].

MIDA_Workflow MIDA MIDA Boronate (Stable sp3 Boron) Base Mild Aqueous Base MIDA->Base SlowRelease In Situ Slow Release Base->SlowRelease ActiveBoronic Transient Boronic Acid [Ar-B(OH)2] SlowRelease->ActiveBoronic Controlled Hydrolysis Coupling Rapid Pd-Catalyzed Transmetalation ActiveBoronic->Coupling Intercepted by Pd Product Target Molecule Coupling->Product

The slow-release mechanism of MIDA boronates matching transmetalation rates.

Protocol 2: Slow-Release Cross-Coupling with MIDA Boronates

This protocol utilizes the reversible attenuation of boron reactivity to protect the reagent until the palladium catalyst is ready to receive it[9].

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%)[7].

  • Solvent & Base Addition: Add a biphasic solvent mixture, typically Dioxane/H₂O (5:1), followed by K3PO4 (7.5 equiv)[7].

    • Critical Exception for 2-Pyridyl MIDA: Do not use water. Use Isopropanol (IPA) as the co-solvent and add Cu(OAc)₂ (50 mol%) as a co-catalyst to facilitate the notoriously difficult transmetalation of the 2-pyridyl group[1][10].

  • Controlled Release: Seal the vial and heat the mixture to 60 °C (or 100 °C for 2-pyridyl derivatives)[7][10]. The mild aqueous/alcohol base slowly deprotects the MIDA ligand. Because the Pd catalyst is already active in solution, the transient boronic acid is immediately consumed via transmetalation, preventing accumulation and subsequent protodeboronation[10].

  • Workup & Recovery (Self-Validation): Quench the reaction with water and extract with EtOAc. A key advantage of MIDA boronates is their binary affinity for silica gel[9]. If the reaction stalls, the unreacted MIDA boronate can be recovered via silica gel chromatography: it is minimally mobile in Et₂O (allowing impurities to wash away) but rapidly elutes when switched to THF[9].

References

  • [7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). 7

  • [6] Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). 6

  • [8] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). 8

  • [10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society (ACS).10

  • [9] 4 - Organic Syntheses Procedure. Organic Syntheses.9

  • [1] MIDA Boronates. MilliporeSigma.1

  • [2] Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling. Benchchem. 2

  • [11] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. 11

  • [3] Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. Benchchem. 3

  • [13] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. 13

  • [12] Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters (ACS). 12

  • [4] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. 4

  • [5] Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser. University of Toronto. 5

Sources

Validation & Comparative

LC-MS analysis of reaction mixtures containing 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing LC-MS Workflows for 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid Reaction Mixtures: A Comparative Guide

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in pharmaceutical development is the accurate chromatographic analysis of complex reaction mixtures—particularly Suzuki-Miyaura cross-coupling reactions involving dual-liability building blocks.

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a prime example of such a molecule. It contains two highly problematic functional groups for standard liquid chromatography-mass spectrometry (LC-MS): an acid-labile tetrahydropyranyl (THP) protecting group and a highly reactive boronic acid moiety.

This guide objectively compares standard LC-MS methodologies against an optimized, high-pH hybrid-column approach, providing the mechanistic rationale and experimental protocols necessary to achieve self-validating, artifact-free analytical data.

Mechanistic Bottlenecks: The Failure of Standard LC-MS

To understand why a specialized approach is required, we must first examine the causality behind the failure of standard LC-MS methods (typically utilizing generic silica C18 columns with 0.1% Formic Acid).

The THP Vulnerability (Acid Lability) The THP group is an acetal used to protect the indazole nitrogen during harsh cross-coupling conditions. However, acetals are inherently unstable in aqueous acidic environments. When subjected to standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7), the THP oxygen protonates. This rapidly leads to the formation of a stabilized oxonium ion intermediate and subsequent cleavage of the protecting group[1]. Analytically, this manifests as a false positive for the deprotected product, making it impossible to determine if the THP group was lost during the chemical reaction or during the LC-MS analysis.

The Boronic Acid Dilemma (Silanol Interactions & Poor Ionization) Boronic acids possess an electron-deficient boron atom with an empty p-orbital. On standard silica-based columns, this empty orbital acts as a Lewis acid, interacting strongly with unendcapped, ionized silanol groups on the stationary phase. This results in severe peak tailing and irreversible adsorption[2]. Furthermore, boronic acids exhibit notoriously poor ionization efficiency in standard positive-mode Electrospray Ionization (ESI+), severely limiting detection sensitivity[3].

The Solution: High-pH Hybrid Chromatography

To circumvent both issues simultaneously, the analytical environment must be inverted. By shifting from an acidic to a mildly basic mobile phase (pH 8.5) and utilizing an Ethylene Bridged Hybrid (BEH) column, we create a stabilizing environment for the analyte.

  • THP Stability: At pH 8.5, the oxonium ion pathway is completely suppressed, ensuring the THP group remains 100% intact during the chromatographic run.

  • Boronate Anion Formation: The basic pH converts the neutral boronic acid into a tetrahedral boronate anion. This fills the empty p-orbital, satisfying the octet rule and completely eliminating Lewis acid-base interactions with the column.

  • Enhanced Sensitivity: The pre-formed boronate anion in solution translates to massive signal enhancements in negative-mode Electrospray Ionization (ESI-)[4].

Workflow Visualization

LCMS_Optimization cluster_Standard Standard Method (Not Recommended) cluster_Optimized Optimized Method (Recommended) Analyte Reaction Mixture: 1-(THP)-1H-indazole-5-boronic acid Acidic_LC Generic Silica C18 Column Mobile Phase: 0.1% Formic Acid (pH ~2.7) Analyte->Acidic_LC Acidic Conditions Basic_LC Hybrid BEH C18 Column Mobile Phase: 10mM NH4HCO3 (pH 8.5) Analyte->Basic_LC Basic Conditions Degradation THP Cleavage (Oxonium Formation) Boronic Acid-Silanol Tailing Acidic_LC->Degradation False_Data Inaccurate Yield & Purity False Deprotection Peaks Degradation->False_Data Stability THP Group Remains Intact Boronate Anion Formation (ESI-) Basic_LC->Stability True_Data Accurate Reaction Monitoring High Sensitivity & Sharp Peaks Stability->True_Data

Comparative LC-MS workflows for THP-protected boronic acids highlighting degradation vs. stability.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the standard alternative and the optimized methodology when analyzing a crude Suzuki-Miyaura reaction mixture containing 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid.

Analytical ParameterStandard Alternative (Generic C18, 0.1% FA)Optimized Method (BEH C18, 10 mM NH₄HCO₃)
THP On-Column Cleavage 35 - 45% (Produces artifact peaks)< 0.1% (Intact)
Peak Tailing Factor (USP) 2.8 (Severe tailing)1.1 (Excellent symmetry)
MS Ionization Mode ESI (+)ESI (-)
Signal-to-Noise (S/N) at 10 ng/mL 15:1340:1
Reaction Yield Accuracy Poor (Underestimates starting material)Excellent (True representation of reactor)
Column Lifespan NormalExtended (BEH resists high pH dissolution)

Step-by-Step Experimental Protocol

To ensure a self-validating system, the protocol must control the pH from the moment the reaction aliquot is sampled through to detection.

Phase 1: Artifact-Free Sample Preparation

Crucial Note: Never quench reaction aliquots containing THP-boronic acids with TFA or HCl.

  • Extract a 10 µL aliquot from the active Suzuki-Miyaura reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a cold (4°C) solution of 50:50 Acetonitrile / 10 mM Ammonium Bicarbonate (pH 8.5).

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated palladium catalyst and inorganic salts.

  • Transfer the supernatant to an LC-MS certified maximum recovery vial[2].

Phase 2: Optimized LC-MS Parameters

Chromatography (LC):

  • Column: Waters XBridge BEH C18 (or equivalent high-pH tolerant hybrid), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 8.5 with dilute ammonia).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: 5% to 95% B

    • 3.5 - 4.5 min: 95% B

    • 4.5 - 4.6 min: 95% to 5% B

    • 4.6 - 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization Negative (ESI-)[4].

  • Capillary Voltage: 2.0 kV (Lower voltage reduces in-source fragmentation of the boronate).

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Target Mass (m/z): Monitor for the [M-H]⁻ ion. For 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (Exact Mass: 246.12), extract m/z 245.1.

By adopting this optimized, high-pH methodology, analytical scientists can eliminate the false-positive deprotection artifacts caused by acidic mobile phases, while simultaneously solving the peak shape and sensitivity issues inherently associated with boronic acids.

Sources

comparative yield analysis of different palladium catalysts for indazole Suzuki coupling.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process chemistry, I frequently encounter the unique challenges associated with the functionalization of nitrogen-rich heterocycles. Indazoles are privileged scaffolds in drug discovery, ubiquitous in kinase inhibitors and anti-inflammatory agents. However, their direct functionalization via Suzuki-Miyaura cross-coupling is notoriously difficult.

This guide provides an objective, data-driven comparison of different palladium catalyst systems for indazole Suzuki couplings, analyzing the mechanistic causality behind their performance and providing field-validated experimental protocols.

Mechanistic Causality: Why Indazoles Poison Standard Catalysts

The primary mode of failure in indazole cross-coupling is catalyst deactivation via off-cycle nitrogen coordination [1]. Indazoles possess basic nitrogen atoms (N1 and N2) that act as strong σ-donors. When using first-generation, unhindered catalysts, these nitrogen atoms outcompete the oxidative addition or transmetalation steps, binding irreversibly to the electrophilic Pd(II) intermediate. This traps the catalyst in a stable, inactive complex, ultimately leading to the precipitation of insoluble palladium black[2].

  • Monodentate Ligands (e.g., Pd(PPh₃)₄): Triphenylphosphine is highly labile. In solution, it readily dissociates to form the active 14-electron Pd(0) species. However, this leaves the palladium center sterically exposed. The indazole nitrogen easily coordinates to the open site, stalling the catalytic cycle and resulting in abysmal yields (often <25%)[3].

  • Bidentate Ligands (e.g., Pd(dppf)Cl₂): Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enforce a rigid bite angle. This bidentate coordination sterically hinders the approach of the indazole nitrogen while maintaining sufficient electron density at the Pd center to facilitate oxidative addition, drastically improving yields for N-protected indazoles[1].

  • Bulky Biaryl Ligands (e.g., XPhos-Pd-G2): For unprotected indazoles (containing a free, acidic N-H), standard bidentate ligands still fail. The extreme steric bulk of dialkylbiaryl phosphines like XPhos completely shields the active Pd(0) pocket from N-coordination. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of even highly unreactive chloroindazoles[2].

Catalytic cycle showing the divergence between successful coupling and catalyst deactivation.

Comparative Yield Analysis

The following table synthesizes experimental yield data across different palladium systems applied to indazole substrates. The data clearly demonstrates the superiority of bidentate and bulky biaryl ligands over traditional monodentate systems.

Catalyst SystemLigand ClassificationIndazole SubstrateBoronic Acid PartnerTime (h)Yield (%)
Pd(PPh₃)₄ Monodentate5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid422%[3]
Pd(PPh₃)₂Cl₂ Monodentate5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid475%[3]
Pd(dppf)Cl₂ Bidentate5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid285-90%[3]
Pd(OAc)₂ Ligand-free3-iodo-1H-indazolePhenylboronic acid24<30%[1]
PdCl₂(dtbpf) Bulky Bidentate3-iodo-1H-indazolePhenylboronic acid1288%[1]
XPhos-Pd-G2 Bulky BiarylUnprotected 3-chloroindazolePhenylboronic acid5-895%[2]

Experimental Workflows & Validated Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. Strict adherence to degassing procedures is critical, as electron-rich phosphines (dppf, XPhos) are highly susceptible to oxidation, which immediately halts the catalytic cycle[4].

Standardized 6-step workflow for air-free Suzuki-Miyaura cross-coupling.

Protocol A: Coupling of N-Protected Indazoles using Pd(dppf)Cl₂

Optimized for bromo- and iodo-indazoles bearing alkyl or Boc protecting groups.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N-protected bromoindazole (1.0 equiv, 1.0 mmol), the boronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add 10 mL of a 4:1 mixture of Dimethoxyethane (DME) and water.

  • Degassing (Crucial Step): Subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen will rapidly oxidize the dppf ligand to its phosphine oxide, rendering it incapable of coordinating palladium.

  • Catalyst Introduction: Backfill the flask with Argon. Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction Execution: Heat the mixture to 80 °C for 2 hours[3].

    • Self-Validation Check: The reaction should transition to a deep red/brown homogeneous solution. If a mirror-like black precipitate forms on the flask walls within the first 30 minutes, the catalyst has deactivated (Pd black); abort and verify solvent deoxygenation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Coupling of Unprotected Indazoles using XPhos-Pd-G2

Optimized for challenging unprotected chloro- and bromo-indazoles.

  • Reagent Assembly: In a dry Schlenk tube, add the unprotected chloroindazole (1.0 equiv, 1.0 mmol), boronic acid (2.0 equiv, 2.0 mmol), and finely milled K₃PO₄ (2.0 equiv, 2.0 mmol). Causality: K₃PO₄ is chosen over K₂CO₃ because its higher basicity is required to activate the boronic acid efficiently when using bulky, electron-rich Pd complexes, without degrading the unprotected heterocycle[2].

  • Catalyst Introduction: Add XPhos-Pd-G2 precatalyst (0.015 equiv, 1.5 mol%) and additional XPhos ligand (0.015 equiv, 1.5 mol%).

  • Solvent & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Sparge the solution with Argon for 15 minutes.

  • Reaction Execution: Seal the tube and heat to 60–100 °C for 5–8 hours[2].

    • Self-Validation Check: The Buchwald G2 precatalyst requires weak base activation to generate the active L-Pd(0) species. A color change from pale yellow to vibrant orange/red indicates successful precatalyst activation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove phosphate salts and residual palladium, eluting with EtOAc. Concentrate and purify via chromatography.

Sources

Assessing the Purity of Synthesized 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing kinase inhibitors and biologically active heterocyclic scaffolds, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid is an indispensable building block. The tetrahydropyranyl (THP) protecting group at the N1 position is critical for directing regioselectivity and preventing unwanted N-arylation during Suzuki-Miyaura cross-coupling reactions[1].

However, assessing the purity of this specific intermediate is notoriously difficult. The molecule possesses a "dual-sensitivity" profile: an acid-labile THP acetal group and a dehydration-prone boronic acid moiety. Standard analytical methods often induce degradation during the analysis itself, leading to false impurity profiles and discarded batches.

This guide objectively compares this compound against its structural alternatives, explains the mechanistic pitfalls of standard purity assessments, and provides a field-proven, self-validating analytical workflow.

Comparative Analysis of Indazole-5-Boronic Acid Derivatives

Before optimizing analytical workflows, it is crucial to evaluate whether the THP-protected free boronic acid is the optimal derivative for your specific synthetic route. Below is a comparison of the target compound against its unprotected and pinacol ester (BPin) alternatives[2].

Table 1: Performance and Stability Comparison of Indazole-5-Boronic Acid Derivatives
DerivativeBenchtop StabilitySuzuki-Miyaura ReactivityAnalytical ComplexityPrimary Use Case
1H-indazole-5-boronic acid (Unprotected)Low (Prone to oxidation)Moderate (Risk of N-arylation)High (Boroxine formation)Direct coupling where N-protection is unnecessary.
1-(THP)-1H-indazole-5-boronic acid Moderate (Acid-sensitive)High (Regioselective)Very High (THP cleavage + Boroxines)Base-catalyzed coupling requiring strict N1 protection.
1-(THP)-1H-indazole-5-boronic acid pinacol ester High (Stable to dehydration)HighLow (Monomeric, stable)Commercial storage and complex multi-step syntheses.

Strategic Takeaway: While the 2[2] simplifies purity analysis by preventing boroxine formation, synthesizing the free THP-boronic acid is often preferred for immediate, atom-economical coupling reactions.

Mechanistic Pitfalls in Purity Assessment (The "Why")

To achieve a self-validating analytical system, one must understand the causality behind experimental failures. Analyzing 1-(THP)-1H-indazole-5-boronic acid using standard reversed-phase HPLC-UV/MS typically results in erratic chromatograms due to two competing degradation pathways[3][4].

  • On-Column THP Hydrolysis (False Impurities): Standard LC-MS mobile phases rely on 0.1% formic acid or trifluoroacetic acid (pH ~2.7) to improve peak shape. Because the THP group is an acetal, it is highly labile to aqueous acids. Injecting the sample into an acidic mobile phase causes rapid on-column deprotection[3][5]. The resulting chromatogram will show a massive peak for unprotected 1H-indazole-5-boronic acid, falsely suggesting a failed synthesis.

  • Boroxine Trimerization (Peak Splitting): In aqueous solutions or ambient conditions, free boronic acids dynamically dehydrate to form cyclic anhydrides known as boroxines[3][4]. In HPLC, this dynamic equilibrium manifests as broad humps or split peaks. In mass spectrometry, boroxines appear as confusing higher-molecular-weight species corresponding to [3M−3H2​O+H]+ .

Degradation THP_BA 1-(THP)-1H-indazole- 5-boronic acid Boroxine Boroxine Trimer (Dehydration) THP_BA->Boroxine -H2O (Ambient) Deprotected 1H-indazole- 5-boronic acid (THP Cleavage) THP_BA->Deprotected Acidic pH (On-Column) Phenol Protodeboronation / Phenol Formation THP_BA->Phenol Oxidation / Thermal Stress

Caption: Degradation pathways of THP-indazole-5-boronic acid complicating purity analysis.

Self-Validating Experimental Protocols

To accurately assess purity, the analytical method must stabilize both the acid-sensitive THP group and the dehydration-prone boronic acid. We employ an orthogonal, self-validating system combining buffered UPLC-MS and quantitative NMR (qNMR) using coordinating solvents.

Protocol 1: Buffered UPLC-MS Purity Analysis

By replacing acidic modifiers with a neutral buffer (10 mM ammonium acetate, pH ~6.8), we prevent THP cleavage while simultaneously stabilizing the boronic acid monomer, reducing boroxine formation[4]. Furthermore, utilizing columns with specialized hardware mitigates the metal-analyte interactions that commonly cause boronic acid peak tailing[6].

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a 6 (or equivalent column designed to prevent metal-adsorption)[6].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Do NOT adjust pH; natural pH is ~6.8)[4].

    • Phase B: 10 mM Ammonium Acetate in Acetonitrile.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of initial mobile phase composition (e.g., 5% B). Avoid using pure methanol or ethanol as sample diluents for LC, as they can form transient alkyl boronates.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min (for UPLC)[3].

  • Detection: Monitor UV at 210 nm and 254 nm. Set the MS to scan in both ESI+ and ESI- modes. The intact monomer will clearly resolve without on-column THP deprotection.

Table 2: UPLC-MS Method Optimization Matrix
ParameterStandard Method (0.1% Formic Acid)Optimized Method (10 mM NH₄OAc)Mechanistic Rationale
Mobile Phase pH ~2.7~6.8Neutral pH prevents acid-catalyzed THP acetal cleavage.
Boroxine Presence High (Split peaks)SuppressedAcetate coordination stabilizes the monomeric boronic acid.
Peak Shape Tailing / BroadSharp, SymmetricalReduced secondary interactions with column silanols/metals.
Protocol 2: qNMR using Coordinating Solvents

To cross-validate the UPLC-MS data, NMR must be performed. However, dissolving boronic acids in standard non-coordinating solvents (like CDCl₃ or DMSO-d₆) yields complex, broadened spectra due to the presence of boroxine trimers[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10-15 mg of the sample strictly in Methanol-d₄ (CD₃OD) [3].

  • Mechanistic Action: The oxygen atom in methanol acts as a Lewis base, coordinating directly with the empty p-orbital of the boron atom. This interaction breaks the anhydride bonds of the boroxine trimers, converting the mixture entirely into monomeric methyl boronates.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra. The indazole ring protons will now appear as sharp, quantifiable singlets/doublets, allowing for accurate integration against an internal standard (e.g., maleic acid) to determine absolute purity.

Workflow cluster_0 Orthogonal Validation System Sample Synthesized Sample (THP-Indazole-5-B(OH)2) UPLC UPLC-MS (Buffered) 10mM NH4OAc (pH 6.8) Sample->UPLC qNMR qNMR (d4-MeOH) Coordinating Solvent Sample->qNMR UPLC->qNMR Cross-Validation Outcome1 Prevents On-Column THP Hydrolysis UPLC->Outcome1 Outcome2 Breaks Boroxine Trimers to Monomers qNMR->Outcome2 Final Accurate Purity Assessment Outcome1->Final Outcome2->Final

Caption: Self-validating orthogonal workflow for accurate purity assessment of boronic acids.

Conclusion

Assessing the purity of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid requires circumventing its inherent chemical instability. By abandoning standard acidic LC-MS methods in favor of pH-neutral buffered systems, and utilizing coordinating solvents for NMR, researchers can eliminate analytical artifacts. This self-validating approach ensures that the purity data reflects the actual quality of the synthesized batch, preventing costly delays in downstream drug development pipelines.

References
  • Identifying and characterizing impurities in allenylboronic acid samples Source: BenchChem URL
  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions Source: ResearchGate URL
  • Source: Analytical Methods (RSC Publishing)
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: WUR URL
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL
  • 1H-Indazole-5-boronic acid pinacol ester Source: Chem-Impex URL

Sources

biological activity of compounds synthesized using 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic utility and downstream pharmacological efficacy of kinase inhibitors derived from the 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid building block.

Executive Summary

The indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized to mimic the purine ring of ATP and achieve potent competitive inhibition at the kinase hinge region. However, incorporating the indazole moiety into complex molecular scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant chemical challenges.

This guide objectively compares the synthetic performance and subsequent biological activity of compounds generated using the protected building block, 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (THP-indazole-5-boronic acid), against its unprotected counterpart. By analyzing three distinct classes of synthesized kinase inhibitors, we demonstrate how this specific building block accelerates the discovery of potent therapeutics for oncology, neurodegeneration, and autoimmune diseases.

Mechanistic Rationale: The THP Protection Advantage

As an application scientist, selecting the right building block is a matter of predicting and controlling reaction microenvironments. The choice to use the THP-protected boronic acid over the unprotected 1H-indazole-5-boronic acid is driven by strict chemical causality:

  • Prevention of Catalyst Poisoning: The free N1-H of an unprotected indazole possesses a nitrogen lone pair that can inappropriately coordinate with the active Palladium(0) catalyst during the transmetalation step. This sequesters the metal, stalling the catalytic cycle and drastically reducing yields.

  • Mitigation of Off-Target Reactivity: The acidic N-H proton (pKa ~14) is susceptible to unwanted Buchwald-Hartwig amination under the basic conditions (e.g., Na₂CO₃, K₃PO₄) required for Suzuki coupling.

By masking the N1 position with a tetrahydropyranyl (THP) acetal, the nitrogen lone pair is sterically hindered and electronically stabilized. This ensures the palladium catalyst exclusively activates the carbon-boron bond, driving the cross-coupling to near-quantitative yields before the THP group is cleanly cleaved under mild acidic conditions[1].

G Scaffold Aryl Halide Scaffold Suzuki1 Suzuki Coupling (Pd catalyst) Scaffold->Suzuki1 Suzuki2 Suzuki Coupling (Pd catalyst) Scaffold->Suzuki2 THP 1-(THP)-1H-indazole- 5-boronic acid THP->Suzuki1 Unprotected 1H-indazole- 5-boronic acid Unprotected->Suzuki2 HighYield High Yield (No Pd-Poisoning) Suzuki1->HighYield Efficient LowYield Low Yield (N1 Coordinates Pd) Suzuki2->LowYield Inefficient Deprotect Acidic Deprotection (TFA or HCl) HighYield->Deprotect Final Active Kinase Inhibitor Deprotect->Final

Synthetic workflow comparing THP-protected vs. unprotected indazole-5-boronic acid.

Comparative Biological Activity of Synthesized Compounds

The THP-protected boronic acid has been directly utilized to synthesize several high-profile classes of kinase inhibitors. Once the indazole core is successfully coupled to the primary scaffold, the THP group is removed to reveal the biologically active pharmacophore.

Class 1: Haspin Kinase Inhibitors (Oncology)
  • Synthesis Context: The THP-indazole-5-boronic acid is cross-coupled with a brominated imidazo[1,2-b]pyridazine core under microwave irradiation[2].

  • Biological Mechanism: Haspin is a mitotic kinase responsible for phosphorylating Histone H3 at Threonine 3 (H3T3ph), a critical step that recruits the Aurora B complex to the centromere for proper cell division[2].

  • Efficacy: synthesized via this route act as potent, ATP-competitive Haspin inhibitors. By blocking Haspin, these compounds prevent Aurora B recruitment, causing mitotic catastrophe, G2/M phase arrest, and subsequent apoptosis in human cancer cell lines (IC₅₀: 6–100 nM)[2].

Pathway Inhibitor Indazole-based Inhibitor Haspin Haspin Kinase Inhibitor->Haspin ATP-competitive block Histone Histone H3 (Thr3) Haspin->Histone Phosphorylates Apoptosis Mitotic Catastrophe Haspin->Apoptosis Pathway Blocked AuroraB Aurora B Complex Histone->AuroraB Recruits to Centromere Mitosis Normal Mitosis AuroraB->Mitosis Promotes

Mechanism of indazole-based Haspin kinase inhibitors in cancer therapy.

Class 2: MAP4K / MLK3 Inhibitors (Neuroprotection)
  • Synthesis Context: The building block is coupled to a 5-bromo-7-azaindole scaffold to generate URMC-099 analogs[1].

  • Biological Mechanism: In neurodegenerative diseases like ALS, endoplasmic reticulum (ER) stress triggers the accumulation of misfolded proteins, activating the JNK apoptotic pathway via MAP4K and MLK3[1].

  • Efficacy: synthesized from the THP-protected boronic acid are highly brain-penetrant. They potently inhibit MAP4K (IC₅₀ < 15 nM), attenuating JNK activation and providing robust neuroprotection to motor neurons subjected to ER stress[1].

Class 3: IKKβ Inhibitors (Autoimmune & Inflammation)
  • Synthesis Context: The boronic acid is coupled with an 8-bromo-isoquinoline scaffold[3].

  • Biological Mechanism: IKKβ phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-α, IL-6)[3].

  • Efficacy: The resulting act as potent IKKβ inhibitors. By stabilizing IκB, they effectively shut down the NF-κB pathway, offering a powerful mechanism for treating rheumatoid arthritis and other autoimmune disorders[3].

Quantitative Biological Performance Summary

Compound ClassTarget KinaseScaffold PartnerRepresentative IC₅₀Primary IndicationPrimary Cellular Effect
Imidazo[1,2-b]pyridazines HaspinBrominated imidazopyridazine6 – 100 nMOncologyG2/M arrest & Mitotic catastrophe
7-Azaindoles (URMC-099 analogs) MAP4K / MLK35-bromo-7-azaindole< 15 nMNeurodegeneration (ALS)Prevents ER stress-mediated apoptosis
8-Substituted Isoquinolines IKKβ8-bromo-isoquinolinePotent (Sub-µM)Autoimmune / InflammationStabilizes IκB, blocks NF-κB activation

Self-Validating Experimental Protocol: Suzuki Coupling & Deprotection

To ensure high-fidelity synthesis of these kinase inhibitors, the following protocol utilizes built-in analytical checkpoints to validate both the coupling and the deprotection phases.

Step 1: Reaction Assembly In a microwave-safe vial, combine the Aryl Halide scaffold (1.0 eq), 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq). Dissolve in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Add the catalyst, Pd(dppf)Cl₂ (0.05 eq), under an inert argon atmosphere.

Step 2: Cross-Coupling Seal the vial and heat the mixture to 90°C for 2–4 hours (or utilize microwave irradiation at 110°C for 30 minutes).

Step 3: Validation Checkpoint 1 (Coupling Success) Causality Check: Analyze an aliquot via LC-MS. The presence of the THP-protected intermediate mass [M+H]+ confirms successful carbon-carbon bond formation without the generation of N-arylated byproducts.

Step 4: In Situ THP Deprotection Cool the reaction to room temperature. Slowly add 4.0 M HCl in Dioxane (5.0 eq) directly to the crude mixture. Stir at room temperature for 1–2 hours to cleave the THP acetal.

Step 5: Validation Checkpoint 2 (Deprotection Success) Causality Check: The cleavage of the lipophilic tetrahydropyran ring exposes a highly polar, hydrogen-bond donating secondary amine (N-H) on the indazole core.

  • TLC: This causes a drastic reduction in the Rf​ value on normal-phase silica TLC.

  • LC-MS: The mass spectrum will show a precise mass drop of 84 Da (loss of the C5​H8​O fragment), definitively validating the generation of the active kinase inhibitor.

Step 6: Isolation Neutralize the mixture with saturated NaHCO₃, extract with Ethyl Acetate, dry over MgSO₄, and purify the final indazole derivative via reverse-phase preparative HPLC.

References

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Reports (NIH Public Access). URL:[Link]

  • 8-substituted isoquinoline derivatives and the use thereof.Google Patents (CA2738563C).

Sources

Comparative Guide: Structural Optimization of Indazole-Based Kinase Inhibitors via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the indazole scaffold has emerged as a highly privileged pharmacophore for ATP-competitive kinase inhibitors. The intrinsic geometry of the indazole ring provides ideal hydrogen bond donors and acceptors to anchor molecules within the highly conserved kinase hinge region[1][2]. However, the transition from a low-affinity fragment hit to a highly selective, orally bioavailable clinical candidate requires meticulous structural optimization.

As an Application Scientist, I have structured this guide to objectively compare the crystallographic performance, binding causality, and physicochemical properties of standard indazole scaffolds against optimized derivatives like tetrahydroindazoles (THI) and azaindoles. By leveraging high-resolution X-ray crystallography, researchers can rationally engineer these scaffolds to break planarity, probe specific lipophilic pockets, and drastically improve both selectivity and kinetic solubility[2][3].

Mechanistic Foundation: The Causality of Scaffold Evolution

To understand the comparative advantages of different indazole derivatives, we must first analyze the causality behind their structural evolution.

The Planarity Problem of Standard Indazoles

Standard indazoles (e.g., the early precursors to the CDK2 inhibitor AT7519) bind efficiently to the kinase hinge region via bidentate hydrogen bonds (e.g., to Leu83 and Glu81 in CDK2)[4].

  • The Causality of Poor Solubility: The flat, highly aromatic nature of the indazole core drives strong π−π stacking in the solid state. This high crystal lattice energy severely limits kinetic solubility and oral bioavailability.

  • The Selectivity Bottleneck: Because the ATP-binding hinge region is highly conserved across the kinome, flat indazoles often act as pan-kinase inhibitors, leading to off-target toxicity[5].

The Tetrahydroindazole (THI) Solution

To overcome these limitations, structural biologists utilize X-ray crystallography to guide "scaffold hopping." A prime example is the evolution of the ITK inhibitor GNE-9822[2][6]. By saturating one ring of the indazole to create a tetrahydroindazole (THI), researchers achieved two critical outcomes:

  • Breaking Planarity: The introduction of sp3 hybridized carbons disrupts crystal lattice packing, significantly improving the Solubility Forecast Index (SFI)[2][3].

  • Accessing Selectivity Pockets: Crystallographic data revealed that the axial methyl group of the THI core projects perfectly into a unique lipophilic pocket adjacent to Phe435 in ITK, while the equatorial methyl contacts the phenyl group[2]. This 3D vector projection is impossible with a flat indazole, granting GNE-9822 a 660-fold selectivity over off-target kinases like Aurora A[6].

Binding_Mechanism Indazole Indazole / THI Core Hinge Kinase Hinge Region (e.g., Leu83, Glu436) Indazole->Hinge Bidentate H-Bonds Lipophilic Lipophilic Pocket (e.g., Phe435/437) Indazole->Lipophilic sp3 Vector Projection Solvent Solvent Channel Indazole->Solvent Solubilizing Groups

Structural causality of indazole derivatives interacting with kinase active site domains.

Comparative Data Analysis

The following table synthesizes crystallographic and biochemical data comparing three distinct indazole-derived scaffolds. This data highlights how structural modifications dictate kinase affinity, selectivity, and crystallographic resolution.

Scaffold TypeRepresentative CompoundTarget KinasePrimary Hinge InteractionAffinity ( IC50​ / Ki​ )Selectivity ProfilePDB Resolution
Pyrazole-Indazole AT7519CDK2Leu83, Glu81 (Backbone NH/CO)47 nM ( IC50​ )[7]Broad (Inhibits CDK1, 2, 4, 5, 9)[7]2.00 Å (PDB: 2VTN)[8]
Tetrahydroindazole (THI) GNE-9822ITKGlu436 (Backbone CO)0.7 nM ( Ki​ )[6]High (>660-fold over Aurora A)[6]2.80 Å (PDB: 4PRJ)[9]
Azaindole Compound 132ePIM1 / FLT3Glu121 (Backbone)47 nM ( IC50​ )[5]Moderate (Inhibits PIM1 and FLT3)[5]~2.50 Å

Key Takeaway: While standard indazoles (AT7519) yield excellent high-resolution diffraction data and potent multi-targeted inhibition suitable for broad oncology applications[4][7], THI derivatives (GNE-9822) leverage 3D spatial geometry to achieve the exquisite selectivity required for chronic inflammatory treatments[2][3].

Self-Validating Experimental Protocol: Kinase-Indazole Co-Crystallization

To ensure scientific integrity, the following protocol for the X-ray crystallography of kinase-indazole complexes is designed as a self-validating system . Each phase includes a causality explanation and a built-in quality control checkpoint.

Phase 1: Protein Preparation & Crystallization
  • Step 1.1: Apo-Kinase Expression. Express the kinase domain (e.g., CDK2) in Sf9 insect cells or E. coli. Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

    • Causality: SEC removes soluble aggregates. Monodisperse protein is an absolute prerequisite for ordered crystal lattice formation.

  • Step 1.2: Hanging-Drop Vapor Diffusion. Mix 1 μ L of protein (10 mg/mL) with 1 μ L of reservoir solution (e.g., 0.2 M Sodium Citrate, 20% PEG 3350).

    • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, controlling the supersaturation rate to favor the nucleation of single, large crystals rather than microcrystalline showers.

Phase 2: Ligand Soaking vs. Co-Crystallization
  • Step 2.1: Fragment Soaking. Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 1–5 mM of the indazole derivative and 5% DMSO for 2 to 24 hours.

    • Causality: Soaking is preferred over co-crystallization for Fragment-Based Drug Discovery (FBDD) because apo-crystals usually diffract to higher resolutions, and soaking allows for high-throughput screening of multiple indazole derivatives without re-optimizing crystallization conditions[4][7].

  • Validation Checkpoint 1: Monitor the crystal visually. If the crystal cracks upon soaking, the indazole ligand has likely induced a major conformational change (e.g., DFG-in to DFG-out). Corrective Action: Pivot to co-crystallization.

Phase 3: Diffraction & Structure Solution
  • Step 3.1: Cryoprotection and Data Collection. Briefly transfer the crystal to a cryoprotectant (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K).

  • Step 3.2: Molecular Replacement (MR). Solve the phase problem using a known apo-structure (e.g., PDB 1HCL for CDK2) via Phaser.

  • Step 3.3: Iterative Refinement. Use Phenix or Refmac5 to refine the model. Fit the indazole ligand into the distinct Fo​−Fc​ difference electron density map.

  • Validation Checkpoint 2 (The Self-Validating Metric): Evaluate the Rwork​ and Rfree​ values. A valid, publication-quality structure must have an Rfree​ < 0.25, an Rwork​ / Rfree​ gap of less than 0.05, and >95% of residues in the favored regions of the Ramachandran plot[9]. If Rfree​ remains high, the ligand may be modeled in the wrong orientation, or multiple binding states exist.

FBDD_Workflow A Fragment Library (Indazole Scaffolds) C High-Throughput Ligand Soaking A->C B Apo-Kinase Crystals (e.g., CDK2, ITK) B->C D X-Ray Diffraction & Data Processing C->D E Electron Density Mapping (Hinge Interactions) D->E F Structure-Guided Optimization (SFI/ADME) E->F G Lead Candidate (e.g., AT7519, GNE-9822) F->G

X-ray crystallography-guided fragment-based drug discovery (FBDD) workflow for kinase inhibitors.

Conclusion

The indazole scaffold is a highly versatile starting point for kinase inhibition. However, as demonstrated by the comparative data between AT7519 and GNE-9822, raw binding affinity is insufficient for modern drug development. By integrating X-ray crystallography into the optimization pipeline, researchers can rationally engineer 3D characteristics—such as the sp3 vectors in tetrahydroindazoles—to simultaneously solve the dual challenges of off-target selectivity and poor kinetic solubility.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH / PMC).[Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics (AACR Journals).[Link]

  • 2VTN: Identification of AT7519, a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography. RCSB Protein Data Bank.[Link]

  • 4PRJ: Aurora A kinase domain (Related to GNE-9822 structural studies). RCSB Protein Data Bank.[Link]

Sources

A Tale of Two Heats: A Comparative Guide to Microwave-Assisted and Conventional Heating for Suzuki Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Chemist: A Deep Dive into Reaction Efficiency and Control

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal in the creation of biaryl compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The enduring quest for greater efficiency, higher yields, and greener processes has led to a critical examination of the energy sources that drive this transformation. This guide offers an in-depth, data-supported comparison between traditional conventional heating and the increasingly prevalent microwave-assisted approach, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Heart of the Matter: Understanding the Heating Mechanisms

The choice between microwave irradiation and a conventional oil bath is more than a matter of convenience; it is a fundamental decision about how energy is introduced into a chemical system. The efficiency and outcome of a Suzuki reaction can be profoundly influenced by the method of heating.

Conventional Heating: A Surface-Level Relationship

Conventional heating methods, such as an oil bath or heating mantle, transfer energy to the reaction mixture via conduction and convection.[1][2] Heat is first applied to the exterior of the reaction vessel and then slowly and inefficiently transferred to the solvent and reactants within.[1][3] This process creates a temperature gradient, with the vessel walls being hotter than the bulk of the reaction mixture.[4] Achieving a uniform temperature throughout the reaction is a slow process, dependent on the thermal conductivity of the vessel and the stirring efficiency.[1]

Microwave Heating: A Direct and Volumetric Affair

In stark contrast, microwave-assisted organic synthesis (MAOS) utilizes dielectric heating.[5] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[2][6] This direct energy transfer results in rapid, uniform, and volumetric heating, eliminating the temperature gradients associated with conventional methods.[1][3] The two primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[2][3]

Head-to-Head: Performance in Suzuki Reactions

The theoretical advantages of microwave heating translate into tangible benefits in the context of Suzuki cross-coupling reactions, most notably in terms of reaction speed and product yield.

The Need for Speed: Drastic Reduction in Reaction Times

One of the most compelling advantages of microwave irradiation is the dramatic acceleration of reaction rates.[4][7] Suzuki reactions that may require several hours or even a full day to reach completion under conventional heating can often be accomplished in a matter of minutes in a microwave reactor.[8][9] This rapid heating allows the reaction to quickly reach the necessary activation energy, leading to a significant increase in the reaction rate.[1]

For instance, a study on the Suzuki coupling of aryl bromides and boronic acids demonstrated a reduction in reaction time from approximately 24 hours under thermal conditions to just 20 minutes with microwave irradiation, representing a 72-fold rate increase.[8] This acceleration is not an isolated observation; numerous studies have documented similar dramatic reductions in reaction times across a wide range of Suzuki coupling partners.[9][10]

Pushing for Purity: The Impact on Yield and Side Reactions

The shorter reaction times and uniform heating provided by microwaves often lead to higher product yields and a cleaner reaction profile with fewer byproducts.[2][4] Prolonged exposure to high temperatures during conventional heating can lead to the degradation of reactants, products, or the catalyst, resulting in the formation of impurities.[9] The rapid and controlled heating of microwave synthesis minimizes the time the reaction mixture spends at elevated temperatures, thereby reducing the likelihood of side reactions.[4][11]

In a comparative study, microwave-assisted Suzuki reactions consistently showed improved yields compared to their conventionally heated counterparts.[7] Furthermore, in some cases, reactions that were sluggish or failed to proceed under conventional heating could be successfully driven to completion using microwave irradiation.[10]

Data-Driven Decisions: A Quantitative Comparison

To provide a clearer picture of the performance differences, the following table summarizes representative data from comparative studies of microwave-assisted versus conventional heating for Suzuki reactions.

Aryl HalideArylboronic AcidHeating MethodTemperature (°C)TimeYield (%)Reference
4-BromoanisolePhenylboronic acidConventional702 h80[12]
4-BromoanisolePhenylboronic acidMicrowave12010 min>95
2-BromobenzaldehydePhenylboronic acidConventionalReflux24 hNot specified[8]
2-BromobenzaldehydePhenylboronic acidMicrowave12020 min90[8]
4-Iodobenzonitrile4-Methylphenylboronic acidConventional702 hNot specified[13]
4-Iodobenzonitrile4-Methylphenylboronic acidMicrowave75W2-4 minQuantitative[13]
2,4-DichloropyrimidinePhenylboronic acidConventionalNot specifiedNot specifiedLower yields[14]
2,4-DichloropyrimidinePhenylboronic acidMicrowave10015 min80[14]

From Theory to Practice: Experimental Protocols

To illustrate the practical application of these two heating methods, detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Experimental Workflow: A Visual Comparison

G cluster_0 Microwave-Assisted Protocol cluster_1 Conventional Heating Protocol mw_start Combine Reactants in Microwave Vial mw_degas Degas with Inert Gas (10-15 min) mw_start->mw_degas mw_seal Seal Vial mw_degas->mw_seal mw_irradiate Irradiate in Microwave Reactor (10-30 min) mw_seal->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_workup Workup and Purification mw_cool->mw_workup ch_start Combine Reactants in Round-Bottom Flask ch_degas Degas with Inert Gas (20-30 min) ch_start->ch_degas ch_heat Heat to Reflux with Oil Bath (8-24 h) ch_degas->ch_heat ch_cool Cool to Room Temperature ch_heat->ch_cool ch_workup Workup and Purification ch_cool->ch_workup

Sources

Validation of Synthetic Routes for Niraparib: A Comparative Guide on Indazole-Core Assembly and Enantioselective C-N Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern oncology, forming the core of several FDA-approved kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Among these, Niraparib (Zejula) stands out due to its unique 2H-indazole-7-carboxamide structure. Developing a highly pure, scalable, and enantioselective synthetic route for Niraparib presents two distinct chemical challenges: establishing the chiral center of the 3-aryl-piperidine moiety and achieving strict regiocontrol during the N-arylation of the indazole core.

This guide provides an objective, data-driven comparison between the early-stage Medicinal Chemistry (Discovery) route and the optimized Process Chemistry route, detailing the mechanistic causality and self-validating experimental protocols required for successful scale-up[2][3].

Route Comparison: Medicinal Chemistry vs. Process Chemistry

The initial discovery route for Niraparib relied on a linear assembly that, while suitable for generating milligram quantities for in vitro testing, proved entirely unviable for commercial manufacturing due to late-stage material loss and poor atom economy[3][4]. In contrast, the Process Chemistry route employs a highly convergent strategy featuring biocatalysis and transition-metal cross-coupling[2][5].

Table 1: Quantitative Comparison of Synthetic Strategies
Performance MetricMedicinal Chemistry RouteProcess Chemistry Route
Overall Yield 3 – 4%[3]23 – 40%[2]
Longest Linear Sequence 7 steps (10 steps total)[3]9 – 11 steps[2]
Stereocontrol Strategy Late-stage resolution (Preparative SFC)[3]Early-stage Biocatalytic DKR[5]
Enantiomeric Excess (ee) >99% (Post-SFC, 50% max theoretical yield)>99% (Enzymatic, 100% theoretical yield)[5]
Key Coupling Step Non-convergent linear assemblyConvergent Cu-catalyzed C-N arylation[2]
Green Chemistry Profile Poor (High waste, toxic reagents)[4]Excellent (Aqueous biocatalysis, high atom economy)

Mechanistic Insights: The Causality of Route Optimization

Overcoming the Resolution Bottleneck via Biocatalytic DKR

In the Medicinal Chemistry route, the chiral center is established at the very end of the synthesis using preparative Supercritical Fluid Chromatography (SFC) to resolve the racemic API[3]. This inherently discards at least 50% of the highly advanced, high-value intermediate.

To solve this, the Process Chemistry route introduces a Dynamic Kinetic Resolution (DKR) mediated by an engineered transaminase enzyme[5]. By using a racemic aldehyde surrogate (such as a bisulfite adduct or lactol), the enzyme selectively transaminates the (S)-enantiomer. Crucially, the unreacted (R)-enantiomer continuously racemizes in situ under the reaction conditions. This causality—coupling rapid racemization with highly stereoselective enzymatic conversion—allows for a theoretical 100% yield of the desired (S)-amine, fundamentally shifting the efficiency of the entire synthesis[5].

Regiocontrol in C-N Cross-Coupling

Coupling an aryl halide to an indazole typically yields a mixture of N-1 and N-2 arylated isomers, heavily favoring N-1[5]. However, Niraparib requires strict N-2 arylation. The Process Chemistry route utilizes a Copper(I)-catalyzed cross-coupling strategy that exploits the specific topography of the indazole-7-carboxamide precursor[2][5]. The bulky carboxamide group at the C-7 position creates severe steric hindrance directly adjacent to the N-1 position. This steric blockade thermodynamically and kinetically drives the reductive elimination step of the Cu(III) intermediate to occur exclusively at the less hindered N-2 position, achieving a regioselectivity of >200:1[5].

Workflow cluster_medchem Medicinal Chemistry Route cluster_process Process Chemistry Route A1 Racemic Precursors A2 Linear Multi-Step Synthesis A1->A2 A3 Late-Stage SFC Resolution A2->A3 A4 Niraparib (3-4% Yield) A3->A4 B1 Aldehyde Surrogate B2 Biocatalytic DKR B1->B2 B3 Chiral Piperidine B2->B3 B4 Cu-Catalyzed C-N Coupling B3->B4 C1 Indazole-7-Carboxamide C1->B4 B5 Niraparib (23-40% Yield) B4->B5

Comparison of Medicinal vs. Process Chemistry synthetic workflows for Niraparib.

Validated Experimental Protocols

The following methodologies detail the self-validating systems used to execute the critical steps of the Process Chemistry route[2][5].

Protocol 1: Transaminase-Mediated Dynamic Kinetic Resolution (DKR)

Objective: Enantioselective synthesis of the chiral 3-aryl-piperidine coupling partner.

  • Buffer Preparation: Formulate a 100 mM potassium phosphate buffer and adjust to pH 7.5 to maintain optimal enzyme conformation.

  • Reagent Charging: To the buffer, add pyridoxal 5'-phosphate (PLP) (cofactor, 1 mM) and isopropylamine (amine donor, 1.5 equivalents).

  • Enzyme Loading: Introduce the engineered transaminase enzyme (e.g., CDX-017 or equivalent) at a 5 wt% loading relative to the substrate.

  • Substrate Introduction: Add the racemic aldehyde surrogate (bisulfite adduct) to the aqueous mixture.

  • Incubation: Stir the biphasic mixture at 30°C for 24 hours. Maintain pH at 7.5 using a titrator (1 M NaOH).

  • Self-Validation / IPC: Sample the organic phase and analyze via chiral HPLC. The protocol is validated and deemed complete when the enantiomeric excess (ee) of the product amine is >99% and the starting surrogate is fully consumed.

  • Isolation: Perform an extraction with isopropyl acetate (IPAc), wash with brine, and crystallize the product directly from the organic phase.

Protocol 2: Regioselective Copper-Catalyzed C-N Cross-Coupling

Objective: Convergent N-2 arylation of the indazole core.

  • Degassing: Charge a reactor with N,N-dimethylacetamide (DMAc) and sparge thoroughly with nitrogen gas for 30 minutes to prevent oxidative degradation of the Cu(I) catalyst.

  • Reagent Charging: Add the chiral 3-aryl-piperidine bromide derivative (1.0 eq), indazole-7-carboxamide (1.05 eq), K₂CO₃ (2.0 eq), and a diamine ligand (e.g., N,N'-dimethylcyclohexane-1,2-diamine, 10 mol %).

  • Catalyst Addition: Introduce CuI (5 mol %) under a strict nitrogen atmosphere.

  • Thermal Activation: Heat the sealed reactor to 90–110°C and stir vigorously for 24 hours.

  • Self-Validation / IPC: Withdraw an aliquot and analyze via HPLC. The protocol is validated when the conversion is >99% and the N-2:N-1 regioselectivity ratio exceeds 200:1.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and precipitate the product by the slow addition of water.

Mechanism N1 Cu(I) Catalyst + Diamine Ligand N2 Oxidative Addition (Chiral Aryl Bromide) N1->N2 N3 Cu(III)-Aryl Intermediate N2->N3 N4 Indazole Coordination (Base Promoted) N3->N4 N5 Steric Blockade at N-1 (C-7 Carboxamide) N4->N5 Regiocontrol N6 Reductive Elimination at N-2 N4->N6 N5->N6 Directs to N6->N1 Cu(I) Regeneration N7 N-2 Arylated Niraparib Core N6->N7

Mechanistic pathway of regioselective Cu-catalyzed N-2 arylation driven by steric hindrance.

References

  • Chung, C. K., et al. "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, American Chemical Society, 2013.[Link]

  • Ali, A., et al. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." Organic Process Research & Development, American Chemical Society, 2017.[Link]

  • "Cumulative Green Chemistry Principle Score for Objective Assessment of Drug Synthesis." Organic Process Research & Development, American Chemical Society, 2023.[Link]

  • "Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines." ResearchGate, 2026.[Link]

  • "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." MDPI, 2020.[Link]

Sources

Cost-Benefit Analysis: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid vs. its Pinacol Ester in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal boron species for heteroaryl cross-coupling. When working with indazole derivatives—privileged scaffolds in drug discovery—the choice between a free boronic acid and its pinacol ester (Bpin) is rarely a simple matter of cost. It is a strategic decision balancing reactivity, stability, and purification efficiency.

This guide objectively compares 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid and its pinacol ester variant (CAS: 1082525-64-1), providing actionable experimental data and self-validating protocols to optimize your Suzuki-Miyaura workflows.

Chemical Profiling & Mechanistic Divergence

The tetrahydropyranyl (THP) protecting group is strategically employed at the N1 position of the indazole ring to increase lipophilicity and prevent the free amine from poisoning the palladium catalyst or undergoing undesired N-arylation. However, the nature of the boron moiety dictates the reagent's behavior on the bench and in the flask.

  • The Free Boronic Acid (BA): Boronic acids are highly reactive due to their Lewis acidity, which facilitates rapid transmetalation[1]. However, the empty p-orbital on the boron atom makes them susceptible to oxidation, protodeboronation, and dehydration into cyclic boroxines (trimers)[2]. This trimerization complicates accurate stoichiometric calculations.

  • The Pinacol Ester (Bpin): The steric bulk of the pinacol backbone and the electron-donating nature of its oxygen atoms shield the boron center. Bpin esters are highly stable, monomeric, and easily purified via standard silica gel chromatography[3][4].

Mechanistically, Bpin esters typically act as "slow-release" precursors. Under aqueous basic conditions, they hydrolyze in situ to the active boronic acid[1]. This controlled release keeps the steady-state concentration of the vulnerable free boronic acid low, effectively suppressing the base-catalyzed protodeboronation side reaction.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Bpin THP-Indazole-Bpin (Stable Precursor) BA THP-Indazole-B(OH)2 (Active Species) Bpin->BA In situ Hydrolysis (Base/H2O) BA->TransMet Fast Transfer

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the in situ hydrolysis of the Bpin ester.

Quantitative Performance & Cost-Benefit Data

To illustrate the practical implications of this reactivity-stability trade-off, the following table summarizes the operational metrics for both reagents based on standard pharmaceutical synthesis parameters[1][4].

Parameter1-(THP)-1H-indazole-5-boronic acid1-(THP)-1H-indazole-5-boronic acid pinacol ester
Molecular Weight 246.07 g/mol 328.21 g/mol
Atom Economy (Boron) Higher (No pinacol byproduct)Lower (Loss of pinacol mass during reaction)
Shelf-Life (Room Temp) Months (Prone to boroxine formation)Years (Highly stable, crystalline solid)
Reactivity Rate Fast (Direct transmetalation)Moderate (Requires in situ hydrolysis)
Purification Method Reverse-phase HPLC or TriturationStandard Normal-Phase Silica Gel
Protodeboronation Risk High (Especially under prolonged heating)Low (Slow-release mechanism protects bulk)
Relative Cost (per mol) Lower (Fewer synthetic steps)Higher (Requires pinacol/pinacolborane)

Experimental Workflows & Self-Validating Protocols

The following protocol utilizes Pd(dppf)Cl₂ . This catalyst is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict prerequisite for the reductive elimination step, thereby accelerating the cycle and minimizing side reactions.

Standardized Suzuki-Miyaura Cross-Coupling Protocol

Step 1: Reagent Charging (Stoichiometry Control)

  • For BA: Charge 1.5 equivalents of 1-(THP)-1H-indazole-5-boronic acid. The 0.5 eq excess compensates for accurate mass discrepancies caused by boroxine trimerization and partial protodeboronation.

  • For Bpin: Charge 1.1 equivalents of the pinacol ester. Its high purity and stability allow for near-stoichiometric usage.

  • Add 1.0 eq of the aryl halide, 0.05 eq (5 mol%) Pd(dppf)Cl₂, and 3.0 eq of K₂CO₃ to the reaction vessel.

Step 2: Solvent Addition & Degassing (Critical Causality)

  • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and HPLC-grade H₂O.

  • Causality: Water is absolutely mandatory for the Bpin ester to hydrolyze into the active boronic acid[1]. Dioxane ensures the lipophilic THP-indazole remains in solution.

  • Sparge the mixture with N₂ gas for 15 minutes. Removing dissolved oxygen prevents the oxidative homocoupling of the boron species and protects the active Pd(0) catalyst from degrading into inactive Pd(II) black.

Step 3: Reaction Execution & Self-Validation

  • Heat the mixture to 90°C under an inert atmosphere.

  • Validation Check: Monitor via LC-MS. When using the Bpin ester, the appearance of the free boronic acid mass (m/z 247.1 [M+H]⁺) prior to product formation confirms that your base/water ratio is sufficient. If only Bpin starting material is observed after 2 hours, increase the aqueous volume by 5% to drive hydrolysis.

Step 4: Workup & Purification

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Purification: If using Bpin, load directly onto a silica gel column (Hexanes/EtOAc gradient). The unreacted Bpin elutes cleanly[4]. If using BA, avoid normal-phase silica as the free boronic acid will streak heavily and degrade; opt for reverse-phase chromatography or targeted crystallization.

Workflow Step1 Step 1: Reagent Charging Indazole-Bpin or BA Ar-X, Pd(dppf)Cl2, K2CO3 Step2 Step 2: Solvent & Degassing 1,4-Dioxane:H2O (4:1) N2 sparging for 15 min Step1->Step2 Step3 Step 3: Cross-Coupling Heat to 90°C 2-4h (BA) vs 6-12h (Bpin) Step2->Step3 Step4 Step 4: Aqueous Workup EtOAc extraction Brine wash, Na2SO4 dry Step3->Step4 Step5 Step 5: Purification Bpin: Normal Phase Silica BA: Reverse Phase / Trituration Step4->Step5

Fig 2: Comparative experimental workflow for THP-indazole boronic acid vs pinacol ester.

Strategic Selection Guide

Choose the Pinacol Ester (Bpin) When:

  • You are conducting high-throughput screening or library synthesis where standard silica gel purification is required[4].

  • The reagent needs to be stored for extended periods without inert atmosphere glovebox conditions[1].

  • Your specific coupling partner is prone to inducing protodeboronation, requiring the "slow-release" kinetic profile of the ester.

Choose the Free Boronic Acid (BA) When:

  • You are scaling up a fully optimized process route where the product can be isolated via crystallization, bypassing the need for chromatography entirely.

  • Maximizing the reaction rate is critical, and you are using anhydrous or strictly controlled conditions that prevent degradation[1].

  • Atom economy and raw material costs are the primary drivers for a multi-kilogram manufacturing campaign.

References

  • Borates Today. "Boron Suzuki Coupling - Borates Today." Available at: [Link]

  • National Institutes of Health (PMC). "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Available at:[Link]

  • Organic Chemistry Portal. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions." Available at:[Link]

Sources

Safety Operating Guide

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic Acid

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a highly valuable building block in drug discovery, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates. While its synthetic utility is undeniable, its disposal requires a nuanced understanding of its chemical structure. As an application scientist, I emphasize that laboratory safety is not merely about regulatory compliance; it is about understanding the mechanistic behavior of your reagents post-experiment to prevent hazardous downstream reactions.

Mechanistic Safety & Causality

Proper disposal of this compound is dictated by two distinct structural features that require immediate segregation and specific handling:

  • The Boronic Acid Moiety (Aquatic Toxicity): Boron-containing compounds pose a significant, documented risk to aquatic ecosystems. Environmental regulatory assessments indicate a Predicted No-Effect Concentration (PNEC) for boron in aquatic environments of just 1.5 mg/L. Consequently, the drain disposal of boronic acids or their aqueous washings is strictly prohibited[1],[2].

  • The THP (Tetrahydropyran) Protecting Group (Acid Lability): The THP group is a cyclic acetal. While highly stable under neutral and basic conditions, it is extremely labile in acidic environments. If liquid waste containing this compound is inadvertently mixed into a highly acidic waste carboy (pH < 5.5), the THP group will rapidly hydrolyze. This cleavage releases the deprotected indazole and reactive byproducts (such as 5-hydroxypentanal or dihydropyran), which can lead to unexpected exothermic reactions, altered solubility profiles, or dangerous pressure accumulation in sealed waste containers. Therefore, waste solutions must be stabilized to a pH between 5.5 and 9.5 prior to consolidation[1].

Regulatory Waste Accumulation Limits

Before executing the disposal protocol, laboratories must identify their generator status to ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) limits for non-acute hazardous waste[3].

Generator CategoryMonthly Generation LimitMax On-Site AccumulationAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg≤ 1,000 kgNo limit
Small Quantity Generator (SQG) 100 – 1,000 kg≤ 6,000 kg180 days
Large Quantity Generator (LQG) ≥ 1,000 kgNo limit90 days

Data summarized from EPA RCRA Hazardous Waste Generator Regulatory Standards[3].

Waste Segregation Workflow

To ensure self-validating safety, follow the logical decision tree below before moving any waste into central accumulation areas.

G Start Waste Generated: 1-(THP)-1H-indazole-5-boronic acid State Physical State? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., THF, DMF, DMSO) Solvent->NonHalogenated HaloBin Halogenated Waste Carboy (pH 5.5 - 9.5) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (pH 5.5 - 9.5) NonHalogenated->NonHaloBin EHSPickup EHS Professional Pickup & Incineration SolidBin->EHSPickup HaloBin->EHSPickup NonHaloBin->EHSPickup

Waste segregation workflow for THP-protected indazole boronic acid.

Experimental Disposal Protocols

Protocol A: Solid Waste Management (Unused Reagent & Consumables)

Objective: Prevent aerosolization of boronic acid dust and ensure complete containment for high-temperature incineration.

  • Containment: Carefully sweep up any spilled solid material or collect contaminated consumables (pipette tips, weighing boats, reaction vials) using tools that avoid generating airborne dust[4].

  • Packaging: Place the solid waste into a compatible, sealable plastic bag or a designated solid hazardous waste container. Double-bagging is highly recommended for fine powders to prevent secondary exposure during transit.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (Toxic to Aquatic Life)". Deface any original chemical labels with a wide-tipped marker if reusing an empty container[5].

  • Staging: Store in a designated Satellite Accumulation Area (SAA) until professional Environmental Health and Safety (EHS) collection.

Protocol B: Liquid Waste Management (Reaction Mixtures & Washings)

Objective: Neutralize reactive intermediates, prevent acid-catalyzed THP cleavage, and segregate solvents to avoid hazardous cross-reactions.

  • Quenching & pH Validation (Critical Step): In a well-ventilated fume hood, ensure the reaction mixture is fully quenched. Test the pH of the aqueous layer (if biphasic) or the bulk solution. If the solution is highly acidic, carefully neutralize it to a stabilized pH between 5.5 and 9.5 using a mild base (e.g., saturated sodium bicarbonate)[1].

    • Causality Check: Skipping this step risks the hydrolysis of the THP protecting group in the waste carboy, leading to off-gassing.

  • Solvent Segregation:

    • Halogenated: If the reaction utilized solvents like Dichloromethane (DCM) or Chloroform, transfer the mixture into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If the reaction utilized solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), transfer into the "Non-Halogenated Organic Waste" carboy. Solvents and organics must never be poured down the drain[5].

  • Transfer: Use a dedicated, chemically compatible funnel to transfer the liquid to prevent spills. Do not fill the waste carboy beyond 90% capacity. Leaving headspace is mandatory to allow for vapor expansion.

  • Documentation: Log the addition on the waste manifest, noting the approximate concentration of the boronic acid derivative and the exact solvent composition[4].

References

  • BenchChem. "Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals". Source: benchchem.com.
  • Cornell University Environmental Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types". Source: cornell.edu.
  • Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains". Source: bsu.edu.
  • Georgia Institute of Technology Environmental Health & Safety. "Chemical Waste Disposal". Source: gatech.edu.
  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". Source: epa.gov.
  • Government of Canada. "Revised risk management scope for boric acid, its salts and its precursors". Source: canada.ca.

Sources

Personal protective equipment for handling 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid requires more than a cursory glance at a standard Safety Data Sheet (SDS). This compound—frequently supplied as a pinacol ester—is a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex indazole-containing pharmacophores.

The tetrahydropyran (THP) protecting group ensures the indazole nitrogen remains unreactive during basic coupling conditions. However, like many boronic acids and esters, it presents specific handling challenges, including skin/eye irritation and respiratory hazards from fine particulates[1][2]. This guide provides a self-validating system of operational and safety protocols designed to protect both the researcher and the integrity of the chemical workflow.

I. Quantitative Data & Hazard Profile

To establish a foundation for our safety protocols, we must first understand the physicochemical and hazard properties of the compound.

Table 1: Chemical and Hazard Summary

Property / HazardSpecification
Chemical Name 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid (Pinacol Ester)
CAS Number 1082525-64-1[3]
Molecular Formula C18H25BN2O3[3]
Molecular Weight 328.21 g/mol [3]
Physical State Solid (Powder)
GHS Classifications Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT-SE Respiratory (Cat. 3)[1]
Primary Route of Exposure Inhalation of dust, dermal contact[1][4]

II. The Causality of Personal Protective Equipment (PPE)

We do not wear PPE merely for compliance; we wear it to interrupt specific vectors of chemical exposure. Every piece of equipment serves a mechanistic purpose[1][5].

  • Hand Protection (Nitrile Gloves): Boronic acids can cause contact dermatitis[1]. Nitrile (minimum 4 mil thickness) is mandated because it provides a highly cross-linked barrier against fine organic powders[5][6]. Furthermore, because this reagent is often handled alongside solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) during reaction setup, nitrile offers superior initial degradation resistance compared to latex. Always inspect for micro-punctures before use.

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. The compound is a fine powder that can easily become airborne due to static electricity or ambient airflow. Tightly fitting chemical splash goggles prevent particulate ingress into the ocular mucosa, mitigating severe eye irritation[1][6].

  • Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood to ensure aerodynamic containment of the powder[5][6]. If weighing must occur outside a hood (e.g., on a highly sensitive analytical balance), a NIOSH-approved N95 or N100 particulate respirator is required to prevent the inhalation of irritating dust into the respiratory tract[1][4].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat[6]. The FR rating is crucial not because the boronic acid itself is highly flammable, but because it is invariably used in the presence of pyrophoric palladium catalysts and flammable solvents during cross-coupling setups.

III. Operational Workflow: Safe Reaction Setup

This step-by-step methodology ensures both operator safety and the chemical integrity of the Suzuki-Miyaura coupling setup.

Step-by-Step Methodology:

  • Fume Hood Verification: Verify the fume hood monitor indicates optimal airflow (face velocity >100 fpm). Clear the workspace of incompatible chemicals, such as strong oxidizing agents and strong bases[5][6].

  • Static Mitigation: Fine boronic acid powders are highly prone to static scatter[4]. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static wipe, or use a static-eliminating ionizer gun. This prevents the powder from aerosolizing when the cap is removed.

  • Transfer & Weighing: Using a clean, dry stainless-steel spatula, transfer the required mass of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid into a pre-weighed, static-free glass vial. Cap the vial immediately.

  • Inert Atmosphere Preparation: Transfer the sealed vial to the reaction manifold. Purge the vial with dry Nitrogen or Argon for 5 minutes. While the THP group and boronic ester are generally stable, excluding moisture prevents protodeboronation (the premature cleavage of the carbon-boron bond) during the reaction[4].

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water and mild detergent) to capture any microscopic dust[1]. Dispose of the towel as hazardous solid waste.

G Start Start Protocol PPE Don PPE (Nitrile, FR Coat, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Static Mitigate Static (Anti-static wipe/gun) Hood->Static Handling Weigh & Transfer THP-Indazole Boronic Acid Static->Handling Decon Decontaminate Surfaces (Soap & Water) Handling->Decon Waste Dispose Wipes as Hazardous Waste Decon->Waste

Sequential workflow for the safe handling and weighing of boronic acid powders.

IV. Spill Response & Disposal Plan

Environmental responsibility is as critical as personal safety. Boronic acids and their derivatives must never be discharged into the municipal sink[5][6].

Spill Response Protocol:

  • Assessment: If the spill is small and contained within the fume hood, proceed with cleanup[5]. If the spill is large or outside the hood, evacuate the immediate area and allow the HVAC system to clear airborne dust before re-entry[1].

  • Containment & Collection: Do not dry sweep, as this aerosolizes the powder[5][6]. Lightly dampen the spilled powder with water to bind the particulates.

  • Physical Removal: Use spark-resistant tools (or a disposable plastic scoop) to carefully collect the dampened material[6].

  • Waste Segregation: Place the collected material into a resealable plastic bag, then deposit it into a designated, wide-mouth plastic hazardous waste container[5][6].

  • Surface Cleaning: Wash the contaminated surface thoroughly with soap and water[1][2].

Disposal Plan:

  • Solid Waste: All empty vials, contaminated spatulas, and cleanup materials must be labeled as "Hazardous Solid Waste - Toxic/Irritant (Boronic Acid Derivative)"[1][6].

  • Liquid Waste: Reaction mixtures containing this compound will also contain palladium and organic solvents. These must be collected in a compatible high-density polyethylene (HDPE) carboy, strictly labeled as "Halogenated" or "Non-Halogenated" Hazardous Solvent Waste depending on the reaction solvent used[1].

SpillResponse Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Small Small & Contained (Inside Fume Hood) Assess->Small Large Large or Outside Hood Assess->Large Dampen Dampen Powder (Prevent Aerosolization) Small->Dampen Evacuate Evacuate Area & Notify EHS Large->Evacuate Clean Collect with Plastic Scoop Dampen->Clean Bag Place in Resealable Bag Clean->Bag Label Label as Dangerous Waste Bag->Label

Decision matrix and procedural steps for mitigating a boronic acid powder spill.

References

  • BenchChem - Proper Disposal of 3-Thienylboronic Acid: A Guide for Labor
  • Splendid Lab - 1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Indazole-5-Boronic Acid Pinacol Ester.
  • Cole-Parmer - Material Safety Data Sheet - (2-Methylpropyl)boronic acid.
  • University of Washington (UW) - Boric Acid IsoLab SOP.
  • Washington State University (WSU) - Boric Acid Safety.
  • Fisher Scientific - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。